1-(4-Amino-3-fluorophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOSDNWHSSVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994769 | |
| Record name | 1-(4-Amino-3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73792-22-0 | |
| Record name | 1-(4-Amino-3-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73792-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Amino-3-fluorophenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073792220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amino-3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-amino-3-fluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.534 | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 1-(4-Amino-3-fluorophenyl)ethanone: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of 1-(4-Amino-3-fluorophenyl)ethanone, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, a validated synthesis protocol, and its significant applications in medicinal chemistry, with a focus on the development of next-generation therapeutics.
CAS Number: 73792-22-0
Introduction
This compound, also known as 4-acetyl-2-fluoroaniline, is a strategically important building block in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its unique trifunctional arrangement—an aromatic amine, a fluorine substituent, and a ketone moiety—offers a versatile scaffold for the construction of complex heterocyclic systems and targeted therapeutic agents. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates, making this compound a valuable asset in the design of novel pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The data presented below has been compiled from reliable chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 73792-22-0 | [1][3] |
| Molecular Formula | C₈H₈FNO | [3] |
| Molecular Weight | 153.15 g/mol | [3] |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |
Note: Specific values for melting point and boiling point for this exact isomer can vary and should be confirmed by experimental analysis.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies. A common and effective method is the Friedel-Crafts acylation of an appropriately substituted aniline derivative. However, due to the directing effects of the amino and fluoro groups, a multi-step synthesis starting from a readily available precursor like 4-bromo-2-fluoroaniline is often employed to ensure regiochemical control.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway, starting from the protection of the amine, followed by a metal-halogen exchange, acylation, and subsequent deprotection. This approach is analogous to the synthesis of related aminophenyl boronic acids, demonstrating a versatile strategy for functionalizing this aromatic system.[4]
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on established organic chemistry principles, such as the Friedel-Crafts acylation, adapted for this specific target molecule.
Step 1: N-Acetylation of 2-Fluoroaniline
-
To a solution of 2-fluoroaniline in a suitable solvent (e.g., dichloromethane), add an equimolar amount of acetic anhydride and a catalytic amount of a Lewis acid or a base like pyridine.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with a mild base (e.g., sodium bicarbonate solution) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-fluorophenyl)acetamide.
Step 2: Friedel-Crafts Acylation
-
To a cooled solution of N-(2-fluorophenyl)acetamide in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride) in portions.
-
Add acetyl chloride dropwise while maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion. The ortho, para-directing effect of the acetamido group and the ortho-directing effect of the fluorine will favor the formation of the desired 4-acetyl product.
-
Carefully quench the reaction by pouring it onto ice and an acidic solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the acylated intermediate.
Step 3: Hydrolysis of the Amide
-
Reflux the acylated intermediate in an acidic aqueous solution (e.g., hydrochloric acid).
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile precursor for a wide range of heterocyclic compounds with diverse biological activities. Its utility is particularly pronounced in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy and treatment for inflammatory diseases.
Role as a Precursor to Kinase Inhibitors
The aminophenyl ethanone scaffold can be readily transformed into various heterocyclic cores, such as quinazolines, pyrazoles, and ureas, which are prevalent in many kinase inhibitors. For instance, derivatives of this compound have been utilized in the development of inhibitors for targets like Aurora Kinase B (AURKB) and Kinase insert Domain-containing Receptor (KDR).[5][6]
The following diagram illustrates the general synthetic utility of this compound in the synthesis of a hypothetical kinase inhibitor.
Caption: Application of this compound in kinase inhibitor synthesis.
Example in the Synthesis of Aurora Kinase B Inhibitors
Research into selective Aurora Kinase B inhibitors has led to the development of compounds with a quinazoline core. While a direct synthesis from this compound is not explicitly detailed in the provided search results, the structural similarity of the starting materials used in the synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide suggests its potential as a key intermediate.[6] The synthesis of such complex molecules often involves the condensation of an aminophenyl derivative with a heterocyclic partner, a reaction for which this compound is well-suited.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on safety data for structurally similar compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. Seek medical attention if you feel unwell.
Conclusion
This compound is a chemical intermediate of significant value to the pharmaceutical and life sciences industries. Its unique structural features provide a versatile platform for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors. A comprehensive understanding of its properties, synthesis, and applications is crucial for leveraging its full potential in the advancement of modern drug discovery.
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Pharmaffiliates. This compound. [Link]
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Solubility of Things. 4'-Aminoacetophenone. [Link]
- Das, Sasmita, et al. "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid." Tetrahedron Letters 44.42 (2003): 7719-7722.
- PubMed. "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor." European Journal of Medicinal Chemistry (2025).
- Beilstein Journals. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry (2020).
- Google Patents.
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University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
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Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
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- Ukrainian Chemistry Journal. "NEW DRUGS ON THE PHARMACEUTICAL MARKET CONTAINING FLUORINE AND RESIDUES OF TAILOR-MADE AMINO ACIDS." (2024).
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ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. [Link]
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ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. [Link]
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"1-(4-Amino-3-fluorophenyl)ethanone" synonyms
An In-depth Technical Guide to 1-(4-Amino-3-fluorophenyl)ethanone: A Key Building Block in Modern Drug Discovery
Abstract
This compound is a strategically important chemical intermediate whose value in medicinal chemistry and materials science is derived from its unique trifunctional architecture. The presence of an aniline moiety, a ketone, and a fluorine atom on a single phenyl ring provides a versatile platform for the synthesis of complex molecular scaffolds. This guide provides an in-depth analysis of this compound, covering its chemical identity, strategic importance in drug design, a representative synthesis workflow, and its application in discovery pipelines. It is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this valuable building block.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a chemical entity begins with its unequivocal identification and properties. This compound is recognized by several names and identifiers across chemical literature and commercial databases.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is This compound . However, it is frequently referenced by a variety of synonyms, which can be critical to recognize when conducting literature and patent searches.
Common synonyms include:
-
4'-Amino-3'-fluoroacetophenone[1]
-
3-Fluoro-4-aminoacetophenone[2]
-
Ethanone, 1-(4-amino-3-fluorophenyl)-[1]
The hydrochloride salt form is also available under the CAS Number 1187648-60-7.[3]
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below. These data are essential for planning reactions, purification, and for meeting quality control standards.
| Property | Value | Source(s) |
| CAS Number | 73792-22-0 | [4][5] |
| Molecular Formula | C₈H₈FNO | [1][2][4] |
| Molecular Weight | 153.15 g/mol | [1][4] |
| MDL Number | MFCD12032124 | [4] |
| Physical Form | Solid | [1] |
| Storage | Room temperature, sealed in dry, dark place | [4] |
Strategic Importance in Medicinal Chemistry
The utility of this compound as a synthetic precursor is not accidental; it is a direct result of the strategic placement of its functional groups, which are highly relevant to modern drug design principles.
The Role of Fluorine in Pharmacokinetics
The introduction of fluorine into bioactive molecules is a well-established strategy for enhancing pharmacological properties.[6][7] The fluorine atom at the 3-position of this molecule offers several potential advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the biological half-life of a drug candidate.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amino group. This fine-tuning of basicity can be critical for optimizing target binding, cell permeability, and reducing off-target effects.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, potentially increasing binding affinity and selectivity.
A Privileged Synthetic Scaffold
The compound features three key functional handles, making it a versatile starting point for diversification:
-
The Amino Group: Acts as a nucleophile or a site for diazotization, amide bond formation, reductive amination, and cross-coupling reactions.
-
The Ketone: Can be reduced to an alcohol, converted to an oxime, or serve as an electrophilic site for reactions like the Claisen-Schmidt condensation to form chalcones, which are precursors to various heterocyclic systems.[8]
-
The Aromatic Ring: Can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.
This trifunctionality allows for the rapid construction of libraries of complex molecules, a cornerstone of high-throughput screening and lead optimization campaigns. Its structural motif is found in numerous classes of biologically active compounds, particularly kinase inhibitors.
Representative Synthesis and Derivatization Workflow
While multiple specific synthetic routes may exist, a common and logical approach to the synthesis of this compound and its subsequent use can be conceptualized. The following workflow illustrates a plausible pathway, highlighting the causality behind each step.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve a Friedel-Crafts acylation of a protected fluoroaniline. The choice of protecting group for the amine is critical to prevent side reactions and to ensure compatibility with the Lewis acid catalyst required for acylation.
Step-by-Step Synthesis Protocol
Step 1: Protection of the Amino Group The starting material, 2-fluoroaniline, possesses a nucleophilic amino group that would react with the acylating agent. Therefore, it must be protected, typically as an acetamide.
-
Protocol: 2-fluoroaniline is dissolved in a suitable solvent (e.g., dichloromethane) and treated with acetic anhydride in the presence of a mild base like pyridine. The reaction is stirred at room temperature until completion. Workup involves washing with aqueous acid and base to remove excess reagents, followed by drying and solvent evaporation to yield N-(2-fluorophenyl)acetamide.
-
Rationale: The acetyl group is stable under Friedel-Crafts conditions but can be readily removed later under acidic or basic hydrolysis.
Step 2: Friedel-Crafts Acylation This key step introduces the acetyl group onto the aromatic ring. The directing effects of the acetamido and fluoro groups are crucial.
-
Protocol: The protected aniline, N-(2-fluorophenyl)acetamide, is dissolved in a non-reactive solvent (e.g., 1,2-dichloroethane). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added, followed by the slow addition of the acylating agent, acetyl chloride. The reaction is typically heated to drive it to completion.
-
Rationale: The acetamido group is a strong para-director. The fluorine is a weak ortho, para-director. Their combined influence strongly directs the incoming acetyl group to the position para to the acetamido group, yielding N-(4-acetyl-2-fluorophenyl)acetamide.
Step 3: Deprotection of the Amino Group The final step is the removal of the acetyl protecting group to reveal the target molecule.
-
Protocol: The product from Step 2 is heated in the presence of aqueous acid (e.g., hydrochloric acid). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the free amine product.
-
Rationale: Acid-catalyzed hydrolysis effectively cleaves the amide bond, liberating the free amino group and yielding the final product, this compound. The product can then be purified by recrystallization or column chromatography.
The logical flow of this synthesis is depicted in the diagram below.
In this workflow, the core molecule is derivatized via its amine or ketone functional groups to create a focused library of related compounds. This library is then subjected to high-throughput screening against a biological target (e.g., a protein kinase). Initial "hits" are identified, and subsequent rounds of synthesis and testing are used to build a structure-activity relationship (SAR) profile. This iterative process of chemical modification and biological testing, guided by the versatile chemistry of the starting block, ultimately leads to the identification of a preclinical candidate with optimized potency, selectivity, and drug-like properties.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for its successful use in synthesis, as impurities can lead to unwanted side products and complicate downstream processes. Standard analytical techniques are employed for quality assurance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration values must be consistent with the assigned structure. ¹⁹F NMR is also particularly useful for confirming the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): Techniques like LC-MS are used to confirm the molecular weight of the compound. [4]* High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. [4]A high-purity sample (typically >98%) will show a single major peak with minimal secondary peaks.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its value lies in the convergence of three key functional motifs—a reactive amine, a versatile ketone, and a pharmacologically advantageous fluorine atom—within a single, simple scaffold. This combination provides chemists with a robust platform for the efficient synthesis of diverse and complex molecules. For scientists and researchers in drug development, a thorough understanding of this building block's properties, synthesis, and chemical potential is essential for leveraging its full power in the creation of next-generation therapeutics and advanced materials.
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PubChem. p-Aminoacetophenone | C8H9NO | CID 7468. National Center for Biotechnology Information. Available from: [Link]
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NIST. Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Available from: [Link]
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El-Sayed, N. F., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. Available from: [Link]
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Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available from: [Link]
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Zhdankin, V. V. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available from: [Link]
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An In-depth Technical Guide to 3-Fluoro-4-aminoacetophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
3-Fluoro-4-aminoacetophenone, with the CAS number 2002-82-6, is a key aromatic building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring a ketone, a fluorine atom, and an amino group on a benzene ring, provides a versatile platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1] The presence of the fluorine atom is of particular significance, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the properties, synthesis, and applications of 3-Fluoro-4-aminoacetophenone, offering insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Fluoro-4-aminoacetophenone is essential for its handling, reaction optimization, and purification.
| Property | Value | Reference |
| Molecular Formula | C₈H₈FNO | [1][2] |
| Molecular Weight | 153.15 g/mol | [1][2] |
| Appearance | White to brown crystalline powder | [1] |
| Melting Point | 69-73 °C | [1] |
| Boiling Point | 289.6 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 128.9 ± 21.8 °C | [2] |
| Refractive Index | 1.548 | [2] |
| Vapor Pressure | 0.002 mmHg at 25°C | [2] |
Synthesis of 3-Fluoro-4-aminoacetophenone
The most commonly cited method for the synthesis of 3-Fluoro-4-aminoacetophenone is the catalytic hydrogenation of 4'-fluoro-3'-nitroacetophenone.[3] This reaction proceeds with high efficiency and selectivity, providing a reliable route to the desired product.
Synthesis Pathway: Catalytic Hydrogenation
Caption: Catalytic hydrogenation of 4'-fluoro-3'-nitroacetophenone.
Detailed Experimental Protocol:
Objective: To synthesize 3-Fluoro-4-aminoacetophenone via the catalytic hydrogenation of 4'-fluoro-3'-nitroacetophenone.
Materials:
-
4'-Fluoro-3'-nitroacetophenone
-
Methanol (MeOH)
-
Raney-Nickel catalyst
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, dissolve 39 g of 4'-fluoro-3'-nitroacetophenone in 390 ml of methanol.[3]
-
Carefully add a catalytic amount of Raney-Nickel to the solution.
-
Seal the vessel and purge with nitrogen gas before introducing hydrogen.
-
Pressurize the vessel to 20 atm with hydrogen gas.[3]
-
Heat the reaction mixture to 40°C with vigorous stirring.[3]
-
Monitor the reaction progress by monitoring hydrogen uptake.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney-Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-Fluoro-4-aminoacetophenone.
Purification: The crude product can be purified by recrystallization. While specific solvent systems for 3-Fluoro-4-aminoacetophenone are not widely published, a systematic approach to solvent selection is recommended. Small-scale solubility tests in solvents of varying polarities (e.g., ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes) at both room temperature and their boiling points can help identify a suitable recrystallization solvent. The general principle is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: The three protons on the aromatic ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns will be influenced by both the fluorine and the adjacent protons.
-
Amino Protons: A broad singlet corresponding to the two amino protons (NH₂) is expected, with its chemical shift being solvent-dependent.
-
Methyl Protons: A singlet for the three protons of the acetyl group (CH₃) will be present, likely in the region of δ 2.5 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: The ketone carbonyl carbon will show a characteristic peak in the downfield region of the spectrum (around δ 190-200 ppm).
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine, amino, and acetyl substituents. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
Methyl Carbon: The methyl carbon of the acetyl group will appear as a singlet in the upfield region (around δ 25-30 ppm).
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C=O Stretching: A strong absorption band around 1670-1690 cm⁻¹ characteristic of an aryl ketone.
-
C-F Stretching: A strong band in the region of 1200-1300 cm⁻¹ due to the C-F bond.
-
Aromatic C-H and C=C Stretching: Characteristic absorptions in their respective regions.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 153, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns for acetophenones include the loss of a methyl group ([M-15]⁺) and the loss of the acetyl group ([M-43]⁺), leading to the formation of a benzoyl cation.
Applications in Synthesis
3-Fluoro-4-aminoacetophenone is a valuable precursor for a variety of more complex molecules, leveraging the reactivity of its functional groups.
Caption: Key synthetic transformations of 3-Fluoro-4-aminoacetophenone.
-
Pharmaceutical Intermediates: The amino group can be readily acylated or transformed into other functionalities, while the ketone can undergo condensation reactions. These transformations are pivotal in the synthesis of various drug candidates, including anti-inflammatory and analgesic agents.[1]
-
Agrochemicals and Materials Science: The unique electronic properties conferred by the fluorine and amino groups make this compound a useful building block for novel agrochemicals and advanced materials.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-aminoacetophenone.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2]
-
Precautionary Statements:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Conclusion
3-Fluoro-4-aminoacetophenone stands out as a strategically important intermediate for synthetic chemists. Its combination of reactive sites, coupled with the beneficial properties imparted by the fluorine atom, ensures its continued relevance in the discovery and development of new chemical entities. This guide has provided a foundational understanding of its properties, a reliable synthetic protocol, and an overview of its potential applications. Further research into its reaction scope and the full characterization of its spectral properties will undoubtedly expand its utility in the scientific community.
References
-
PrepChem. (n.d.). Synthesis of 3'-amino-4'-fluoro-acetophenone. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2019). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Retrieved January 5, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Fluoro-3-aminoacetophenone in Advanced Organic Synthesis. Retrieved January 5, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 4-Fluoro-3-aminoacetophenone: A Guide for Pharmaceutical Synthesis. Retrieved January 5, 2026, from [Link]
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gsrs. (n.d.). 1-(4-AMINO-3-FLUORO-5-IODOPHENYL)ETHANONE. Retrieved January 5, 2026, from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 5, 2026, from [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
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PubChem. (n.d.). 3'-Aminoacetophenone. Retrieved January 5, 2026, from [Link]
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Eureka. (n.d.). Synthetic method for 3-aminoacetophenone. Retrieved January 5, 2026, from [Link]
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NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). p-Aminoacetophenone. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. Retrieved January 5, 2026, from [Link]
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CP Lab Safety. (n.d.). 3'-Amino-4'-fluoroacetophenone, 98% Purity, C8H8FNO, 10 grams. Retrieved January 5, 2026, from [Link]
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An In-Depth Technical Guide to 4-Acetyl-2-fluoroaniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetyl-2-fluoroaniline, systematically known as 1-(4-Amino-3-fluorophenyl)ethanone, is a key fluorinated aniline derivative of significant interest in medicinal chemistry and drug development. Its unique structural features—a reactive acetyl group, a nucleophilic amino moiety, and a strategically placed fluorine atom—make it a versatile building block for the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and detailed analytical characterization of 4-Acetyl-2-fluoroaniline, alongside a discussion of its applications and safety considerations.
Chemical Identity and Physicochemical Properties
4-Acetyl-2-fluoroaniline is a substituted aromatic ketone and a primary amine. The relative positions of the functional groups on the benzene ring are critical to its reactivity and utility in synthesis.
Table 1: Chemical Identifiers and Properties of 4-Acetyl-2-fluoroaniline
| Property | Value | Source(s) |
| Systematic Name | This compound | [1][2][3] |
| Common Name | 4-Acetyl-2-fluoroaniline | [2][3] |
| CAS Number | 73792-22-0 | [1][4][5] |
| Molecular Formula | C₈H₈FNO | [2][3][4] |
| Molecular Weight | 153.15 g/mol | [4][5] |
| Appearance | Solid | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [4] |
Synthesis and Purification
The synthesis of 4-Acetyl-2-fluoroaniline typically involves the strategic introduction of an acetyl group onto a 2-fluoroaniline backbone. Direct Friedel-Crafts acylation of anilines is often challenging due to the Lewis basicity of the amino group, which complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution[6]. Therefore, a common and effective strategy involves the protection of the amino group prior to acylation, followed by deprotection.
Synthetic Pathway: N-Acetylation, Friedel-Crafts Acylation, and Hydrolysis
A plausible and widely practiced approach for the regioselective synthesis of acetylated anilines involves a multi-step sequence. This methodology ensures high yields and control over the position of acylation.
Caption: Synthetic workflow for 4-Acetyl-2-fluoroaniline.
Step-by-Step Experimental Protocol:
Step 1: N-Acetylation of 2-Fluoroaniline
The protection of the amino group is a critical first step to prevent its interference in the subsequent Friedel-Crafts reaction. Acetylation is a common and efficient method for this purpose.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoroaniline in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to reflux for 1-3 hours to ensure complete conversion to N-acetyl-2-fluoroaniline.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into ice-cold water to precipitate the product. The solid is collected by vacuum filtration, washed with water, and dried.
Step 2: Friedel-Crafts Acylation of N-Acetyl-2-fluoroaniline
With the amino group protected, the aromatic ring can now undergo electrophilic acylation. The acetamido group is an ortho-, para-director. Due to steric hindrance from the acetamido group, the acylation is expected to occur predominantly at the para-position.
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane or dichloroethane.
-
Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add acetyl chloride. The formation of the acylium ion electrophile will occur.
-
Substrate Addition: Add a solution of N-acetyl-2-fluoroaniline in the same solvent dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Purification: The crude product, N-(2-fluoro-4-acetylphenyl)acetamide, is purified by recrystallization or column chromatography.
Step 3: Hydrolysis of the Amide (N-Deacetylation)
The final step is the removal of the acetyl protecting group to regenerate the free amine. This can be achieved under either acidic or basic conditions.
-
Reaction Setup: Dissolve the purified N-(2-fluoro-4-acetylphenyl)acetamide in an appropriate solvent (e.g., ethanol).
-
Hydrolysis: Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and heat the mixture to reflux.
-
Monitoring and Neutralization: Monitor the reaction by TLC until the starting material is consumed. After completion, cool the mixture and neutralize it to precipitate the product.
-
Isolation and Purification: Collect the solid 4-Acetyl-2-fluoroaniline by filtration, wash with water, and dry. Further purification can be achieved by recrystallization to yield the final product of high purity.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-Acetyl-2-fluoroaniline. The following techniques are standard for this purpose.
Table 2: Spectroscopic Data for 4-Acetyl-2-fluoroaniline
| Technique | Data |
| ¹H NMR | Expected signals: Aromatic protons (multiplets in the range of 6.5-8.0 ppm), Amino protons (a broad singlet), and Acetyl protons (a singlet around 2.5 ppm). The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Expected signals: Carbonyl carbon (around 197 ppm), Aromatic carbons (in the range of 110-160 ppm, with C-F coupling), and Methyl carbon (around 26 ppm). |
| IR (Infrared) Spectroscopy | Characteristic peaks: N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z = 153.15, corresponding to the molecular weight of the compound. |
Note: Specific peak assignments and coupling constants would be determined from the actual spectra of a synthesized and purified sample.
Reactivity and Applications in Drug Development
The chemical structure of 4-Acetyl-2-fluoroaniline provides multiple points for synthetic modification, making it a valuable intermediate in the construction of more complex molecules.
Caption: Reactivity of 4-Acetyl-2-fluoroaniline and its applications.
-
Amino Group: The primary amine is nucleophilic and can readily participate in reactions such as acylation, alkylation, and the formation of Schiff bases. It is a key functional group for building heterocyclic rings, a common scaffold in many drug molecules.
-
Acetyl Group: The carbonyl carbon of the acetyl group is electrophilic and can undergo nucleophilic attack. The methyl protons are weakly acidic and can be involved in condensation reactions.
-
Aromatic Ring: The aromatic ring can undergo further electrophilic substitution, with the directing effects of the amino and acetyl groups influencing the position of new substituents.
-
Fluorine Atom: The presence of the fluorine atom can enhance the biological activity and improve the metabolic stability of the final drug molecule. Fluorine's high electronegativity can also influence the acidity of nearby protons and the reactivity of the aromatic ring.
This compound serves as a precursor for various pharmaceutical agents, including kinase inhibitors and other targeted therapies, where the fluorinated phenyl moiety is a common structural motif.
Safety and Handling
As with all aniline derivatives, 4-Acetyl-2-fluoroaniline should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from oxidizing agents.
Conclusion
4-Acetyl-2-fluoroaniline is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis, while requiring a multi-step approach to ensure regioselectivity, is achievable through established organic chemistry principles. A thorough understanding of its chemical properties, reactivity, and analytical characterization is paramount for its effective utilization in the synthesis of novel and potent pharmaceutical compounds.
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"1-(4-Amino-3-fluorophenyl)ethanone" molecular weight
An In-depth Technical Guide to 1-(4-Amino-3-fluorophenyl)ethanone for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. Its purpose is to provide not just core data, but also contextual insights into its application, synthesis, and analysis, grounded in established scientific principles.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No: 73792-22-0) is a substituted acetophenone derivative that serves as a critical building block in modern synthetic chemistry.[1] Its structure incorporates three key functional groups—an aniline moiety, a ketone, and a fluorine atom—which impart unique reactivity and make it a valuable precursor in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[2]
The precise determination of its molecular weight is fundamental for all stoichiometric calculations in synthesis and for accurate mass spectrometry analysis. The molecular formula is C₈H₈FNO.[1][3][4] Based on the isotopic masses of its constituent atoms, the calculated molecular weight is approximately 153.15 g/mol .[3][4]
Below is a diagram illustrating the chemical structure and a table summarizing its key physicochemical properties.
Caption: Chemical structure of this compound.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| Molecular Weight | 153.15 g/mol | [3][4] |
| Molecular Formula | C₈H₈FNO | [1][3][4] |
| CAS Number | 73792-22-0 | [1][3][4] |
| Appearance | White to brown solid/powder/crystal | [2][4] |
| Purity | Typically ≥98% | [4][5] |
| Synonyms | 4'-Amino-3'-fluoroacetophenone, 4-Acetyl-2-fluoroaniline | [1][4] |
| InChI Key | HAGOSDNWHSSVDX-UHFFFAOYSA-N | [4] |
| Storage | 2-8°C, Refrigerator, under inert atmosphere | [1][6] |
Strategic Importance in Medicinal Chemistry
The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance pharmacological properties.[7][8] Fluorine's high electronegativity and small size can modulate a molecule's acidity, basicity, metabolic stability, and binding affinity without significantly increasing its steric bulk.[8]
This compound is a prime example of a "Fragment" or "Building Block" that leverages these principles.
-
Metabolic Blocking: The fluorine atom, positioned ortho to the amino group, can serve as a metabolic shield, preventing oxidative degradation at that site by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and increased bioavailability of the final drug candidate.[7]
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent aromatic amine, influencing its ionization state at physiological pH. This can be critical for optimizing target engagement and cell permeability.
-
Versatile Synthetic Handle: The primary amine and ketone functionalities provide reactive sites for a wide array of chemical transformations, allowing for its incorporation into diverse molecular scaffolds such as quinazolines, pyrimidines, and pyrazoles, which are common in kinase inhibitors and other targeted therapies.[9][10]
Proposed Synthesis and Mechanistic Rationale
While multiple synthetic routes exist for substituted anilines, a common and reliable approach involves the functionalization of a readily available starting material. The following workflow outlines a plausible synthesis starting from 2-fluoroaniline, chosen for its commercial availability and the directing effects of its substituents.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Amine Protection (Step 1): The amino group of 2-fluoroaniline is a strong activating group but is also basic. It would form a complex with the Lewis acid (AlCl₃) used in the subsequent Friedel-Crafts step, deactivating the ring. Therefore, it is first protected as an acetamide. This converts it to a moderately activating, ortho, para-directing group while preventing Lewis acid complexation.
-
Friedel-Crafts Acylation (Step 2): With the amine protected, the Friedel-Crafts acylation can proceed. The acetamido group is strongly para-directing due to sterics, guiding the incoming acetyl group to the position opposite it, resulting in the desired 1,2,4-trisubstituted pattern.
-
Deprotection (Step 3): The final step is the removal of the acetyl protecting group. This is readily achieved by acid-catalyzed hydrolysis, typically by heating in aqueous hydrochloric acid, to liberate the free amine and yield the target compound.
Self-Validating Analytical and Quality Control Workflow
Ensuring the identity and purity of this compound is paramount. A multi-technique approach provides a self-validating system where the results from each analysis corroborate the others.
Caption: Standard quality control workflow for compound verification.
Detailed Protocols and Expected Results:
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is used. Detection is typically performed with a UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).
-
Trustworthiness: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks, providing a quantitative measure of sample purity.
-
-
Mass Spectrometry (MS):
-
Protocol: Electrospray ionization (ESI) in positive mode is typically used. The sample is introduced directly or via an LC system.
-
Trustworthiness: The spectrum should display a prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z ≈ 154.1, confirming the molecular weight of 153.15 g/mol .[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.
-
Trustworthiness: The ¹H NMR spectrum will confirm the number and environment of protons (aromatic, methyl, and amine protons). The ¹³C NMR will show 8 distinct carbon signals. The ¹⁹F NMR will show a single resonance, confirming the presence of the fluorine atom. The specific chemical shifts, coupling patterns, and integration values must match the known structure, providing unambiguous structural confirmation.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: The solid sample is analyzed using an ATR-FTIR spectrometer.
-
Trustworthiness: The spectrum provides confirmation of key functional groups. Expected characteristic peaks include N-H stretches (around 3300-3500 cm⁻¹), a sharp C=O stretch (around 1660-1680 cm⁻¹), and a C-F stretch (around 1200-1300 cm⁻¹).
-
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. The information below is synthesized from safety data sheets of structurally related compounds like aminoacetophenones and fluoroanilines.
Table 2: Health and Safety Information
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles with side shields, and a lab coat. | To prevent skin and eye contact. Aromatic amines can be irritants and may be absorbed through the skin.[12] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. | To prevent inhalation of the fine powder, which may cause respiratory irritation.[12][13] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | To mitigate irritation and potential damage from chemical contact.[12] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water. Remove contaminated clothing. | To remove the chemical and prevent prolonged irritation or absorption.[12] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage at 2-8°C. | To prevent degradation from moisture and air. Cool temperatures enhance long-term stability.[1][6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance. |
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its precisely defined molecular weight and structure, combined with the advantageous properties conferred by its fluoro and amino-acetophenone motifs, make it an invaluable intermediate in the synthesis of next-generation therapeutics. A thorough understanding of its properties, coupled with rigorous synthesis and analytical validation, is essential for its effective application in research and development.
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ResearchGate. Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]
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MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
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Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
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PubMed. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. [Link]
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An In-depth Technical Guide to the Solubility of 1-(4-Amino-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical property that profoundly influences the developability and efficacy of a drug candidate. This guide provides a comprehensive technical overview of the solubility of 1-(4-Amino-3-fluorophenyl)ethanone, a key building block in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present robust experimental methodologies for its determination, and explore formulation strategies to enhance its dissolution characteristics. This document is intended to serve as a practical resource for scientists engaged in drug discovery and development, offering field-proven insights and detailed protocols to navigate the challenges associated with compound solubility.
Introduction: The Significance of this compound and Its Solubility
This compound is a substituted acetophenone derivative. The presence of an amino group, a fluorine atom, and a ketone moiety makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds. However, the interplay of these functional groups also dictates its solubility, a parameter that is paramount for its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Therefore, a thorough understanding and characterization of the solubility of this compound are essential from the early stages of drug discovery.
Molecular Structure and Physicochemical Properties
-
Molecular Formula: C8H8FNO
-
Molecular Weight: 153.15 g/mol
-
Appearance: Solid
-
Key Functional Groups:
-
Primary Amine (-NH2): A basic group that can be protonated at acidic pH, potentially increasing aqueous solubility.
-
Fluorine (-F): An electron-withdrawing group that can impact the pKa of the amino group, lipophilicity, and metabolic stability. The introduction of fluorine can sometimes enhance solubility, but its effect is context-dependent.
-
Ketone (C=O): A polar group that can participate in hydrogen bonding.
-
The interplay of these functional groups results in a molecule with moderate polarity. Its solubility will be influenced by the nature of the solvent, pH, and temperature.
Theoretical Framework for Solubility
Predicting solubility in silico is a valuable tool in early drug discovery to prioritize compounds and anticipate potential challenges. While experimental determination remains the gold standard, computational models can provide useful estimations.
"Like Dissolves Like"
The fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity. This compound, with its mix of polar (amino, ketone) and nonpolar (phenyl ring) features, is expected to have appreciable solubility in polar organic solvents and limited solubility in water.
The Impact of Fluorine Substitution
The fluorine atom ortho to the amino group is a critical determinant of the molecule's physicochemical properties. Fluorine is highly electronegative and can:
-
Modulate pKa: The electron-withdrawing nature of fluorine will lower the pKa of the anilinic amino group, making it less basic. This can affect the extent of ionization at a given pH and, consequently, its solubility.
-
Increase Lipophilicity: Generally, the substitution of hydrogen with fluorine increases the lipophilicity (logP) of a molecule, which can decrease aqueous solubility.
-
Alter Crystal Lattice Energy: Fluorine substitution can influence the packing of molecules in the solid state, affecting the energy required to break the crystal lattice for dissolution.
Computational Prediction of Solubility
Various computational methods, ranging from simple empirical models to more complex machine learning algorithms, can be employed to predict aqueous solubility. These models typically use molecular descriptors such as logP, molecular weight, and topological polar surface area to estimate solubility. Data-driven approaches, particularly those using machine learning, have shown increasing accuracy in predicting the solubility of small molecules.
Experimental Determination of Solubility
Accurate experimental measurement of solubility is crucial for making informed decisions in drug development. Two primary types of solubility assays are commonly employed: thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for understanding the intrinsic dissolution behavior of a drug substance.
3.1.1. Shake-Flask Method: The Gold Standard
The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is equilibrated with the solvent of interest until saturation is reached. The concentration of the dissolved compound in the supernatant is then determined.
Experimental Workflow:
A Comprehensive Technical Guide to the Safe Handling of 1-(4-Amino-3-fluorophenyl)ethanone for Research and Development Professionals
This document provides an in-depth technical overview of the safety protocols and handling procedures for 1-(4-Amino-3-fluorophenyl)ethanone (CAS: 73792-22-0). As a fluorinated amino-acetophenone derivative, this compound is a valuable building block in medicinal chemistry and materials science. However, its structure, incorporating both an aniline and a fluorinated aromatic moiety, necessitates a rigorous and informed approach to safety. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights grounded in established chemical safety principles to ensure minimal risk during its use.
Compound Identification and Physicochemical Profile
This compound, also known as 4-Acetyl-2-fluoroaniline or 3-Fluoro-4-aminoacetophenone, is a solid organic compound.[1][2][3] A clear understanding of its fundamental properties is the first step in a comprehensive risk assessment. While exhaustive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structural class and available supplier information.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 73792-22-0 |
| Molecular Formula | C₈H₈FNO[1] |
| Molecular Weight | 153.15 g/mol [1] |
| Common Synonyms | 1-(4-Amino-3-fluorophenyl)-ethanone; 3-Fluoro-4-aminoacetophenone; 4-Acetyl-2-fluoroaniline; 4'-Amino-3'-fluoroacetophenone[3] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)N)F |
| InChI Key | LUKSDHOQKVTGGT-UHFFFAOYSA-N[2] |
Table 2: Physical and Chemical Properties
| Property | Value/Information | Source/Rationale |
|---|---|---|
| Physical Form | Solid at room temperature.[1][2] | Supplier Information |
| Storage Temperature | Room temperature, in a dry, dark place.[1] | Supplier Recommendation |
| Boiling Point | No specific data available. Analog 4'-Fluoroacetophenone boils at 196°C.[4] | Analog Data |
| Melting Point | No specific data available. Analog 3'-Aminoacetophenone melts at 94-98°C.[5] | Analog Data |
| Flash Point | No specific data available. Analog 4'-Fluoroacetophenone is a combustible liquid with a flash point of 71°C.[4] | Analog Data |
| Solubility | No specific data available. Likely soluble in organic solvents. Anilines are often soluble in acidic aqueous solutions.[6] | Chemical Class Properties |
Hazard Identification and Risk Assessment
A formal GHS classification for this compound is not universally established. Therefore, a conservative classification must be synthesized based on the known hazards of structurally similar compounds, such as substituted anilines and fluoroaromatics. Aniline and its derivatives are known for their systemic toxicity, particularly through dermal absorption, while halogenated compounds can pose additional risks.[7]
Table 3: Synthesized GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Rationale |
|---|---|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Warning | GHS07 (Exclamation Mark) | Based on m-Aminoacetophenone.[5][8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Warning | GHS07 (Exclamation Mark) | Based on m-Aminoacetophenone and 4'-Fluoroacetophenone.[4][8] High risk of dermal absorption for anilines.[7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Warning | GHS07 (Exclamation Mark) | Based on m-Aminoacetophenone and 4'-Fluoroacetophenone.[4][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Warning | GHS07 (Exclamation Mark) | Based on m-Aminoacetophenone and 4'-Fluoroacetophenone.[4][8] Solid dust can be inhaled. |
| Long-term Hazards | Potential for Carcinogenicity/Mutagenicity | - | GHS08 (Health Hazard) | Aniline is a suspected carcinogen and mutagen.[7] This potential should be assumed for derivatives lacking specific data. |
Primary Routes of Exposure & Toxicological Concerns
-
Dermal Contact: This is a critical exposure route. Aniline-based compounds are readily absorbed through the skin and can cause systemic toxicity.[7] Skin contact may also lead to irritation.[8]
-
Inhalation: Inhalation of the fine powder or dust can cause respiratory tract irritation.[8] The systemic effects following inhalation have not been fully investigated for this compound, warranting significant caution.
-
Ingestion: Ingestion is harmful and may cause gastrointestinal irritation with symptoms like nausea and vomiting.[9][10]
-
Ocular Exposure: Direct contact with the eyes will cause serious irritation.[8]
Caption: Inferred GHS hazard profile for the target compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that engineering controls like fume hoods must be properly functioning to protect workers.[11]
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[7][12] This is non-negotiable, as it contains fine powders and prevents inhalation exposure.
-
Ventilation: The laboratory must have adequate general ventilation to handle any fugitive emissions.[9]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and unobstructed.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is required to protect from residual risks that cannot be eliminated by engineering controls.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[7][9]
-
Hand Protection: Due to the high risk of dermal absorption for aniline compounds, appropriate gloves are critical. Nitrile gloves (minimum 4-6 mil thickness) are suitable for incidental contact, but they should be changed immediately upon suspected contamination.[7] For extended handling or direct immersion, heavier-duty gloves (e.g., neoprene or PVC) should be considered after consulting manufacturer-specific breakthrough time data.[4][12] Always inspect gloves before use.
-
Protective Clothing: A full-length laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory to prevent skin contact.[7]
Caption: Decision workflow for controls and PPE selection.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated protocols is the cornerstone of laboratory safety.
Protocol for Weighing and Transferring Solid
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.
-
PPE: Don all required PPE as outlined in Section 3.2.
-
Tare Vessel: Place a tared, sealed weighing vessel (e.g., a vial with a cap) onto an analytical balance located inside the fume hood. If the balance is outside the hood, weigh the chemical into a sealed container inside the hood before bringing it out for weighing.
-
Transfer: Carefully transfer the solid from the stock bottle to the weighing vessel using a clean spatula. Perform this action slowly and deliberately to minimize dust formation.
-
Seal and Clean: Securely cap the weighing vessel and the stock bottle immediately. Decontaminate the spatula and any affected surfaces within the hood.
-
Transport: Transport the sealed vessel to its destination within the laboratory.
Protocol for Preparing a Solution
-
Preparation: In a chemical fume hood, assemble all necessary glassware, the sealed vessel containing the weighed solid, and the required solvent.
-
Solvent Addition: Add the solvent to the reaction or mixing flask.
-
Solid Addition: Carefully open the weighing vessel and add the solid to the solvent. This may be done directly or by rinsing the vessel with a small amount of the solvent to ensure a quantitative transfer.
-
Mixing: Cap the flask and begin stirring or agitation as required by the experimental procedure.
-
Cleanup: Immediately rinse the empty weighing vessel and any contaminated utensils with a small amount of appropriate solvent, transferring the rinse to a designated waste container.
Storage and Incompatibility
Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] Protect from light and moisture.[7] A designated cabinet for toxic or reactive chemicals is recommended.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.
Table 4: Incompatible Materials and Conditions to Avoid
| Class | Specific Examples | Rationale for Avoidance |
|---|---|---|
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can lead to violent or explosive reactions.[9][10] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Exothermic and potentially hazardous reactions.[13] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can cause decomposition or vigorous reactions.[9][13] |
| Ignition Sources | Heat, Sparks, Open Flames | The compound may be combustible, and its decomposition can release flammable or toxic gases.[9][10] |
Emergency Response Protocols
Rapid and correct response to an incident can significantly mitigate its consequences.
Caption: Decision tree for emergency response actions.
Protocol for Spill Cleanup (Small, Contained Spill)
-
Alert: Alert personnel in the immediate area.
-
Isolate: Restrict access to the spill area. Ensure the fume hood is operating.
-
PPE: Wear appropriate PPE, including double gloves (nitrile), safety goggles, a face shield, and a lab coat.
-
Absorb: Gently cover the spill with an inert absorbent material like dry sand, earth, or vermiculite to avoid raising dust.[9]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. Use non-sparking tools if solvents are present.[9]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. Place all cleaning materials into the waste container.
-
Dispose: Dispose of the waste container according to institutional and local regulations.
First Aid Measures
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9][14] Seek medical attention.[8]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
In Case of Inhalation: Move the victim to fresh air at once.[14] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen.[9] Seek medical attention.
-
In Case of Ingestion: Do NOT induce vomiting.[9][14] If the person is conscious, rinse their mouth with water.[14] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Waste Disposal
All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.
-
Segregation: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: The material should be disposed of by a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[15] Adhere strictly to all local, state, and federal environmental regulations.
Conclusion
This compound is a valuable research chemical whose safe use hinges on a proactive and informed safety culture. Due to the limited specific toxicological data, a conservative approach that recognizes the inherent hazards of the aniline and fluoroaromatic substructures is paramount. By rigorously implementing engineering controls, consistently using appropriate PPE, adhering to established handling protocols, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment.
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The Essential Safety and Handling Guide for 1-(4-Amino-3-fluorophenyl)ethanone: A Researcher's Companion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The presence of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability.[1][2][3] 1-(4-Amino-3-fluorophenyl)ethanone (also known as 4-Acetyl-2-fluoroaniline), with CAS Number 73792-22-0, is a prime example of such a strategically vital building block.[4] Its unique trifunctional architecture—an aromatic amine, a ketone, and a fluorinated phenyl ring—renders it a versatile precursor for a diverse range of complex bioactive molecules.[1]
This guide, intended for the discerning researcher and drug development professional, moves beyond a standard Material Safety Data Sheet (MSDS). It provides a comprehensive analysis of the safety, handling, reactivity, and toxicological profile of this compound, grounded in established scientific principles and field-proven insights. Understanding the nuances of this compound is paramount not only for ensuring laboratory safety but also for unlocking its full potential in the synthesis of next-generation therapeutics.
Section 1: Hazard Identification and Comprehensive Risk Assessment
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The signal word for this compound is "Warning".
Summary of GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A critical analysis of its structure—an aniline derivative—suggests that researchers should treat it with a high degree of caution. Anilines as a class are known for their potential to be absorbed through the skin and can affect the blood's oxygen-carrying capacity (methemoglobinemia). While specific data for this fluorinated analog is limited, this intrinsic hazard of the parent aniline structure should inform all handling protocols.
Physicochemical Properties and Hazard Correlation
| Property | Value | Implication for Safety and Handling |
| Molecular Formula | C₈H₈FNO | Indicates the presence of nitrogen and fluorine, which can lead to the release of toxic gases like nitrogen oxides (NOx) and hydrogen fluoride (HF) upon thermal decomposition.[5] |
| Molecular Weight | 153.15 g/mol | [6] |
| Appearance | Solid (often a brown powder) | As a solid, the primary inhalation risk is from dust. Proper engineering controls are necessary to minimize airborne particulates. |
| Solubility | Likely soluble in organic solvents. | Spills will require appropriate absorbent materials for containment. Water solubility may be limited but could facilitate environmental dispersal if not contained. |
Section 2: Proactive Safety Measures: Handling, Storage, and Disposal
A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risk.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to handle this compound within a certified chemical fume hood to control airborne dust and vapors.[7]
Mandatory PPE includes:
-
Eye Protection: Tightly sealed safety goggles or a full-face shield.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). It is crucial to inspect gloves for any signs of degradation before use and to follow the manufacturer's guidelines for breakthrough time.
-
Body Protection: A lab coat is mandatory. For larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: Not typically required when handled within a functional fume hood. However, if engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Workflow for Safe Handling and Storage
Caption: Workflow for the safe handling and storage of this compound.
Storage Recommendations: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
Disposal: All waste materials, including contaminated PPE and absorbent materials from spills, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[9]
Section 3: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[5]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Experimental Protocol: Minor Spill Clean-up
This protocol is for small spills (<1g) by trained personnel only.
-
Evacuate and Ventilate: Ensure all non-essential personnel evacuate the immediate area. If not already on, increase the ventilation in the fume hood where the spill occurred.
-
Don PPE: Wear double gloves (nitrile), a lab coat, and safety goggles.
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the Material: Carefully scoop the absorbent material and spilled compound into a labeled, sealable hazardous waste container. Use non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must be placed in the hazardous waste container.
-
Dispose of Waste: Seal the waste container and dispose of it through your institution's hazardous waste program.
-
Wash Thoroughly: After the cleanup is complete, wash hands and any potentially exposed skin thoroughly.
Section 4: Reactivity Profile and Synthetic Utility
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.
Caption: Key reactivity sites of this compound.
-
The Amino Group: As a primary aromatic amine, this group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by coupling reactions. These transformations are fundamental in building more complex molecular architectures.[11]
-
The Ketone Group: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. This allows for reactions such as reduction to a secondary alcohol (e.g., using sodium borohydride), or condensation reactions to form imines or other heterocyclic systems.[5]
-
The Fluorinated Phenyl Ring: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, making it a valuable component in drug design for modulating electronic properties and blocking metabolic pathways.[1]
Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
Hazardous Decomposition Products: Upon combustion, this compound may release hazardous substances including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[5]
Section 5: Toxicological and Ecological Profile
Human Toxicology
-
Acetophenone: Acute exposure to acetophenone can cause skin irritation and transient corneal injury.[12]
-
Aniline Derivatives: Many aniline derivatives are known to be toxic, with potential effects on the liver, kidneys, and blood.[13] The primary concern is often methemoglobin formation, which reduces the oxygen-carrying capacity of blood.[14]
Given these facts, it is prudent to assume that this compound possesses moderate acute toxicity if ingested, inhaled, or absorbed through the skin. Chronic exposure data is not available, and it is not currently classified as a carcinogen.
Ecotoxicological Information
Specific ecotoxicity data for this compound is largely unavailable.[14] However, the general properties of its constituent classes provide a basis for a precautionary approach.
-
Aniline Derivatives: Many substituted anilines are classified as toxic or very toxic to aquatic life.[5][15] They can be persistent in aquatic environments and may bioaccumulate.[15]
-
Fluorinated Aromatic Compounds: Many organofluorine compounds are characterized by their high persistence in the environment, earning the moniker "forever chemicals".[16][17] Their strong carbon-fluorine bond resists natural degradation processes.[7]
References
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The Strategic Role of 1-(4-Amino-3-fluorophenyl)ethanone in Modern Organic Synthesis: A Technical Guide
Introduction: The Emergence of a Privileged Synthon
In the landscape of medicinal chemistry and materials science, the demand for structurally novel and functionally optimized molecules is incessant. Key to this pursuit is the availability of versatile chemical building blocks—synthons—that offer multiple points for diversification and predictable reactivity. 1-(4-Amino-3-fluorophenyl)ethanone, also known as 4-acetyl-2-fluoroaniline, has emerged as a preeminent example of such a synthon.[1][2] Its strategic importance lies in the unique interplay of its three functional groups: a nucleophilic aromatic amine, an electrophilic ketone, and a metabolically robust fluorine atom.[3]
The judicious placement of the fluorine atom ortho to the amino group and meta to the acetyl group profoundly influences the molecule's electronic properties and reactivity. Fluorine's strong electron-withdrawing nature modulates the pKa of the aniline, while also serving as a crucial substituent in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[4][5] This guide provides an in-depth analysis of the role of this compound in organic synthesis, detailing its reactivity, applications in constructing complex heterocyclic systems, and field-proven experimental protocols.
Physicochemical Properties and Data
A foundational understanding of a reagent begins with its physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 73792-22-0 | [2] |
| Molecular Formula | C₈H₈FNO | [6] |
| Molecular Weight | 153.15 g/mol | [6] |
| Appearance | Solid (Typical) | [7] |
| Synonyms | 4-acetyl-2-fluoroaniline, 4'-Amino-3'-fluoroacetophenone | [2] |
Section 1: A Dissection of Reactivity—The Scientist's Perspective
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The presence of both a nucleophilic center (the amino group) and an electrophilic center (the acetyl carbonyl), along with α-protons suitable for enolization, allows for a diverse range of transformations.[7]
The primary reactive sites are:
-
The Aromatic Amine (-NH₂): Acts as a potent nucleophile for substitution, condensation, and cyclization reactions. Its reactivity is slightly attenuated by the ortho-fluorine, a feature that can be exploited for selective transformations.
-
The Acetyl Group (–C(O)CH₃): The carbonyl carbon is an electrophilic site, while the adjacent methyl protons are acidic, enabling enolate formation and subsequent condensation reactions like the Claisen-Schmidt condensation.[8]
-
The Aromatic Ring: While the amino group is an activating, ortho-para director and the acetyl group is a deactivating, meta director, the combined electronics and steric hindrance from the existing substituents make electrophilic aromatic substitution less common than reactions involving the appended functional groups.
This multi-faceted reactivity makes it a cornerstone for Diversity-Oriented Synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules from a common starting material.[9]
Caption: Reactivity sites of this compound.
Section 2: The Premier Application: Synthesis of Bioactive Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[10] this compound is an exemplary starting material for constructing these scaffolds, particularly quinolones, a class of compounds renowned for their antibacterial activity.[8][11]
Synthesis of 7-Fluoro-4-quinolones
The Gould-Jacobs reaction is a classical and robust method for synthesizing the quinolone core.[12] The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent saponification/decarboxylation. The use of our title compound provides direct access to 7-fluoroquinolone derivatives.
Causality in Experimental Choices:
-
Reactant: this compound provides the crucial aniline nitrogen and the fluorinated aromatic ring.
-
Condensation: The initial reaction with DEEM is typically performed neat or in a high-boiling solvent. The nucleophilic amine attacks the electron-deficient alkene of DEEM, displacing ethanol.
-
Cyclization: This step requires high temperatures (often >200 °C) and is typically performed in a high-boiling, inert solvent like diphenyl ether. The high temperature facilitates an intramolecular Friedel-Crafts-type acylation, where the aromatic ring attacks one of the ester carbonyls to form the new six-membered ring.
-
Hydrolysis & Decarboxylation: Treatment with a strong base (e.g., NaOH) followed by acidification hydrolyzes the remaining ester and promotes decarboxylation to yield the final quinolone product.
Caption: Workflow for the synthesis of 7-fluoroquinolones.
Construction of Triazole and Other N-Heterocycles
The amino group is a versatile handle for building nitrogen-containing five-membered rings. For instance, it can be converted into an azide group via diazotization followed by substitution with sodium azide.[13] The resulting azido-acetophenone is a powerful intermediate for synthesizing 1,2,3-triazoles through cycloaddition reactions with various active methylene compounds.[13]
Section 3: Field-Proven Experimental Protocols
Trustworthiness in synthesis relies on robust, reproducible protocols. Below are representative procedures for key transformations.
Protocol 3.1: Claisen-Schmidt Condensation to form a Chalcone Intermediate
This protocol details the base-catalyzed condensation of the acetyl group's α-protons with an aromatic aldehyde, forming a chalcone. Chalcones are pivotal intermediates for synthesizing flavonoids, pyrimidines, and other bioactive heterocycles.[8]
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)
-
Ethanol (as solvent)
-
Potassium Hydroxide (KOH) solution (e.g., 10% in water)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to control the reaction rate and minimize side-product formation.
-
Base Addition: Add the aqueous KOH solution dropwise to the stirred mixture over 15-20 minutes, ensuring the temperature remains below 10 °C. The appearance of a deep color and/or precipitate indicates the onset of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl until the pH is ~5-6.
-
Isolation: Collect the precipitated solid (the chalcone product) by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Self-Validation: The success of the synthesis is confirmed by characterization of the product via melting point determination, ¹H NMR, and Mass Spectrometry, which should align with expected values for the target chalcone.
Protocol 3.2: Diazotization and Azide Formation
This procedure converts the primary amine into an azide, a key precursor for triazole synthesis.[13]
Materials:
-
This compound (1.0 eq)
-
Hydrochloric Acid (6M)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Sodium Azide (NaN₃) (1.1 eq)
-
Water
Procedure:
-
Amine Solution: Suspend this compound (1.0 eq) in 6M HCl in a flask and cool to 0-5 °C in an ice-salt bath. A fine suspension is key for efficient reaction.
-
Diazotization: Prepare a solution of NaNO₂ (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. The diazonium salt formed is unstable at higher temperatures.
-
Azide Addition: In a separate flask, dissolve sodium azide (1.1 eq) in water and cool to 0-5 °C. Add the freshly prepared, cold diazonium salt solution dropwise to the sodium azide solution. Vigorous nitrogen evolution will be observed. This step must be performed behind a blast shield due to the potential hazards of azides.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
-
Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-azido-3-fluorophenyl)ethanone.
Safety Note: Sodium azide and organic azides are potentially explosive and highly toxic. Handle with extreme caution using appropriate personal protective equipment (PPE) and engineering controls.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its trifunctional nature provides a robust platform for generating molecular diversity, particularly in the realm of pharmacologically relevant heterocyclic chemistry.[1] The interplay between the nucleophilic amine and the electrophilic ketone, modulated by the presence of a fluorine atom, allows for a predictable and versatile reaction profile. By understanding the causality behind reaction conditions and leveraging field-tested protocols, researchers can effectively harness the power of this synthon to accelerate drug discovery and materials science innovation.
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Gouda, M. A., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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Zaman, K., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 23(7), 1746. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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Maged, A. G. A., & Al-Zuhairi, A. A. J. (2020). Synthesis and spectroscopic characterization of new heterocyclic compounds derivatied from 1-(4-aminophenyl) ethan-1-oneoxime as a starting material with evaluate their biological activity. Biochemical and Cellular Archives, 20(2), 5211-5222. [Link]
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Organic Syntheses. (n.d.). REGIOSELECTIVE MANNICH CONDENSATION WITH DIMETHYL(METHYLENE)AMMONIUM TRIFLUOROACETATE: 1-(DIMETHYLAMINO)-4-METHYL-3-PENTANONE. Retrieved from Organic Syntheses. [Link]
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Heterocyclic Letters. (2023). Synthesis of new substituted 1,2,3-triazole derivatives. Heterocyclic Letters, 13(3), 525-531. [Link]
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Lewandowska, H., et al. (2017). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 22(10), 1629. [Link]
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The Strategic Deployment of 1-(4-Amino-3-fluorophenyl)ethanone: A Technical Guide for Medicinal Chemists
Abstract
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. This technical guide provides an in-depth exploration of 1-(4-Amino-3-fluorophenyl)ethanone (also known as 4-acetyl-2-fluoroaniline) as a pivotal building block in medicinal chemistry. We will dissect its synthesis, explore its reactive potential, and present its application in the construction of high-value therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.
Introduction: The 'Fluorine Advantage' in Drug Design
The deliberate use of fluorine in drug candidates has become a highly successful strategy for enhancing pharmacological properties. The substitution of a hydrogen atom with fluorine, an element of similar size but vastly different electronics, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target[1][2]. The strong carbon-fluorine bond is resistant to metabolic oxidation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile[2][3]. Furthermore, fluorine's high electronegativity can lower the pKa of nearby basic groups, altering the ionization state of a molecule at physiological pH and potentially improving cell permeability and target engagement[2][4].
This compound is a prime exemplar of a building block that embodies these advantages. It presents three key points for synthetic diversification: a nucleophilic aromatic amine, an electrophilic ketone, and a strategically placed fluorine atom that imparts desirable physicochemical properties to the final molecule. This guide will illuminate the practical synthesis and utility of this compound.
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound involves the selective reduction of its corresponding nitro precursor, 1-(3-fluoro-4-nitrophenyl)ethanone. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and favorable safety profile.
Experimental Protocol: Catalytic Hydrogenation
Reaction:
Materials:
-
1-(3-fluoro-4-nitrophenyl)ethanone (1.0 eq)
-
Palladium on carbon (10% Pd/C, 1-2 mol%)
-
Methanol or Ethanol (as solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar hydrogenation apparatus
Procedure:
-
To a pressure-resistant hydrogenation vessel, add 1-(3-fluoro-4-nitrophenyl)ethanone and the solvent (Methanol or Ethanol, approx. 10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., Nitrogen or Argon). The amount should be between 1 and 2 mol% relative to the nitro compound.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel multiple times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 bar or ~50 psi)[5].
-
Commence vigorous stirring and maintain the reaction at room temperature or slightly elevated temperature (e.g., 30-40°C) to facilitate the reaction.
-
Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) or LC-MS analysis of aliquots. The reaction is typically complete within 2-6 hours[6][7].
-
Upon completion, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting this compound can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield a solid product[8].
Physicochemical Properties and Reactivity
The utility of a building block is defined by its properties and reactive handles.
| Property | Value | Source(s) |
| CAS Number | 73792-22-0 | [8] |
| Molecular Formula | C₈H₈FNO | [8] |
| Molecular Weight | 153.15 g/mol | [8] |
| Appearance | Solid | [8] |
| Synonyms | 4-Acetyl-2-fluoroaniline, 3-Fluoro-4-aminoacetophenone | [8] |
The molecule's reactivity is dominated by the nucleophilic amino group and the electrophilic acetyl group. The fluorine atom, positioned ortho to the amine, subtly modulates the amine's basicity and nucleophilicity through its electron-withdrawing inductive effect.
Key Synthetic Transformations in Medicinal Chemistry
The dual functionality of this compound allows for a multitude of synthetic elaborations. Below are protocols for key transformations.
N-Acylation: Amide Bond Formation
Formation of an amide bond at the 4-amino position is a common initial step to introduce new structural motifs.
Experimental Protocol: N-Acylation with an Acid Chloride
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acylated product by column chromatography or recrystallization.
Reductive Amination: Targeting the Ketone
The ketone functionality can be transformed into a secondary or tertiary amine, providing a flexible linker to other parts of a molecule.
Experimental Protocol: One-Pot Reductive Amination
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions[9]. The use of NaBH(OAc)₃ is advantageous as it is selective for the iminium ion intermediate in the presence of the ketone starting material.
-
If the amine starting material is an amine salt (e.g., hydrochloride), add a base like triethylamine (1.0 eq) to liberate the free amine.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Condensation Reactions: Chalcone Synthesis
The acetyl group's α-protons are acidic enough to participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation to form chalcones, which are themselves important pharmacophores.
Experimental Protocol: Claisen-Schmidt Condensation
-
Dissolve this compound (1.0 eq) and a suitable aromatic aldehyde (1.0 eq) in ethanol[10][11].
-
Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2.0 eq), while keeping the temperature below 25°C[10].
-
Stir the reaction at room temperature for 4-8 hours. A precipitate often forms as the reaction proceeds.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.
Case Study: Application in Kinase Inhibitor Synthesis
The 4-amino-3-fluorophenyl moiety is a key structural feature in several clinically important tyrosine kinase inhibitors, such as Cabozantinib and Foretinib, which target receptors like c-MET and VEGFR2[2][10][12]. These pathways are critical for tumor cell proliferation, survival, and angiogenesis.
Rationale for Use in c-MET/ERK Inhibitors
The aniline nitrogen serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The fluorine atom at the 3-position provides several benefits:
-
Enhanced Binding: It can form favorable orthogonal multipolar C–F···C=O interactions with the kinase backbone.
-
Metabolic Blocking: It can prevent oxidative metabolism at that position of the aromatic ring.
-
pKa Modulation: It lowers the basicity of the aniline nitrogen, which can fine-tune the binding kinetics and overall physicochemical properties of the inhibitor[13].
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is more than just an intermediate; it is a strategic tool for the modern medicinal chemist. Its trifecta of reactive sites, combined with the inherent benefits of a fluorine substituent, provides a robust platform for the synthesis of sophisticated drug candidates. The ability to predictably enhance potency and improve pharmacokinetic properties makes this building block an invaluable asset in the design of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.
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Staliński, K., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(16), 4991. [Link]
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Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]
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Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry. [Link]
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Sadowski, B., et al. (2014). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 79(15), 7013-7023. [Link]
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Brehme, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(21), 6618. [Link]
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Sridhar, J., et al. (2004). QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. Bioorganic & Medicinal Chemistry, 12(12), 3147-3153. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Amino-3-fluorophenyl)ethanone
Abstract
This comprehensive guide details the synthesis of 1-(4-Amino-3-fluorophenyl)ethanone, a pivotal building block in contemporary medicinal and materials chemistry. We eschew a rigid template to provide an in-depth narrative that elucidates the strategic considerations underpinning the chosen synthetic pathway. The core of this document is a robust, multi-step protocol commencing from 2-fluoroaniline, which involves a strategic protection-acylation-deprotection sequence. We delve into the mechanistic rationale for each transformation, particularly the critical Friedel-Crafts acylation step. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental procedures, and thorough characterization data to ensure reproducible and high-yield synthesis.
Introduction and Strategic Importance
This compound, also known as 4-acetyl-2-fluoroaniline, is a highly valuable synthetic intermediate.[1][2] Its structural motifs—a primary aromatic amine, a ketone, and a fluorine substituent—provide multiple reactive handles for constructing more complex molecular architectures. The incorporation of a fluorine atom is a particularly salient feature in modern drug design. Fluorine's unique properties, such as its high electronegativity and small van der Waals radius, can significantly enhance the metabolic stability, bioavailability, and binding affinity of parent compounds.[3][4] Consequently, this fluoro-substituted aniline derivative is a sought-after precursor for a range of bioactive molecules, including anti-inflammatory agents, analgesics, and kinase inhibitors.[5][6]
The synthesis of this molecule presents a classic challenge in electrophilic aromatic substitution. The presence of a strongly activating, yet Lewis basic, amino group on the aromatic ring necessitates a carefully planned synthetic strategy to avoid undesirable side reactions and ensure regiochemical control. This guide outlines a reliable three-step approach that addresses these challenges effectively.
Rationale for the Synthetic Pathway
A direct Friedel-Crafts acylation of 2-fluoroaniline is synthetically unviable. The primary amine functionality (-NH₂) is a potent Lewis base that would irreversibly complex with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[7] This complexation deactivates the aromatic ring towards electrophilic attack and promotes N-acylation as the primary reaction pathway.
To circumvent this, a protection-acylation-deprotection strategy is employed. This is a cornerstone of aromatic chemistry, allowing for precise control over reactivity and regioselectivity.
-
Protection: The amino group of the starting material, 2-fluoroaniline, is first protected as an acetamide. The resulting N-(2-fluorophenyl)acetamide possesses an acetamido group (-NHCOCH₃), which is still an ortho-, para-director but is significantly less basic and less activating than a free amino group. This modification prevents catalyst poisoning and allows the subsequent acylation to proceed smoothly.
-
Friedel-Crafts Acylation: The acetyl group is introduced onto the protected aniline ring via a Friedel-Crafts acylation.[8][9] The acetamido group directs the incoming electrophile (the acylium ion) predominantly to the sterically accessible para position, yielding N-(4-acetyl-2-fluorophenyl)acetamide.
-
Deprotection: The final step involves the hydrolysis of the acetamide under acidic conditions to regenerate the free amino group, affording the target molecule, this compound.
This logical sequence ensures high regioselectivity and yield, making it an authoritative and reproducible method for laboratory-scale synthesis.
Mechanistic Insight: The Friedel-Crafts Acylation
The key transformation is the electrophilic aromatic substitution reaction developed by Charles Friedel and James Crafts.[10] The mechanism involves the generation of a potent electrophile, the acylium ion, which is then attacked by the electron-rich aromatic ring.
The reaction is initiated by the interaction between the acylating agent (acetyl chloride) and the Lewis acid catalyst (aluminum trichloride), forming a highly electrophilic acylium ion.[8][9] This ion is then attacked by the pi-electron system of the protected aniline ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9] Aromaticity is restored in the final step when a base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, regenerating the catalyst and yielding the acylated product.[10][11]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Fluoroaniline | Reagent Grade, ≥99% | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade, ≥98% | Sigma-Aldrich |
| Aluminum Chloride (anhydrous) | Reagent Grade, powder | Sigma-Aldrich |
| Acetyl Chloride | Reagent Grade, ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | In-house preparation |
| Brine | Saturated Aqueous NaCl | In-house preparation |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Ethanol (EtOH) | Reagent Grade | Fisher Scientific |
Synthetic Workflow Diagram
Step-by-Step Procedure
Step 1: Protection - Synthesis of N-(2-fluorophenyl)acetamide
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoroaniline (10.0 g, 90.0 mmol).
-
Add 50 mL of water, followed by the slow, dropwise addition of acetic anhydride (10.2 mL, 108 mmol) while stirring vigorously.
-
Stir the reaction mixture at room temperature for 1 hour. A white precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water (3 x 30 mL).
-
Dry the white solid under vacuum to a constant weight. The product, N-(2-fluorophenyl)acetamide, is typically of sufficient purity for the next step. (Expected yield: ~90-95%).
Step 2: Friedel-Crafts Acylation - Synthesis of N-(4-acetyl-2-fluorophenyl)acetamide
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (29.4 g, 220 mmol) and 150 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (7.8 mL, 110 mmol) to the stirred suspension.
-
To this mixture, add N-(2-fluorophenyl)acetamide (7.65 g, 50 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and very cautiously quench the reaction by slowly pouring it onto 200 g of crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Step 3: Deprotection - Synthesis of this compound
-
Transfer the crude N-(4-acetyl-2-fluorophenyl)acetamide to a 250 mL round-bottom flask.
-
Add a mixture of ethanol (60 mL) and concentrated hydrochloric acid (30 mL).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude solid product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield a light yellow or off-white solid.
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₈FNO |
| Molecular Weight | 153.15 g/mol [1][12] |
| Appearance | White to brown powder or crystal[5] |
| Melting Point | 69 - 73 °C[5] |
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
δ ~7.6 (m, 2H): Aromatic protons ortho to the acetyl group.
-
δ ~6.7 (t, 1H): Aromatic proton para to the acetyl group.
-
δ ~4.0 (br s, 2H): Protons of the amino (-NH₂) group.
-
δ ~2.5 (s, 3H): Protons of the methyl ketone (-COCH₃) group.
Infrared (IR) Spectroscopy (ATR):
-
3450-3250 cm⁻¹: Two distinct bands (asymmetric and symmetric N-H stretching) characteristic of a primary aromatic amine.[13][14]
-
~1660-1690 cm⁻¹: Strong C=O stretching vibration, characteristic of an aromatic ketone.[15] The frequency is slightly lowered due to conjugation with the aromatic ring.
-
~1620 cm⁻¹: N-H bending (scissoring) vibration.[13]
-
~1250-1335 cm⁻¹: C-N stretching of the aromatic amine.[13]
-
~1200-1280 cm⁻¹: C-F stretching vibration.
Mass Spectrometry (EI):
-
m/z: 153 (M⁺), corresponding to the molecular ion.
Conclusion
The synthetic route detailed herein provides a reliable and scalable method for producing high-purity this compound. By understanding the underlying chemical principles, particularly the necessity of the amine protection strategy to enable a successful Friedel-Crafts acylation, researchers can confidently execute this synthesis. The provided step-by-step protocol and characterization data serve as a complete guide for laboratory application, facilitating the advancement of research programs that rely on this critical chemical building block.
References
-
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-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
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Khan Academy. Friedel-Crafts acylation (video). [Link]
-
University of Calgary. INFRARED SPECTROSCOPY (IR). [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
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University of Colorado Boulder. IR: amines. [Link]
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ACS Publications. Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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Chem-Impex. 3'-Amino-4'-fluoroacetophenone. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
-
ResearchGate. Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). [Link]
-
PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
-
GSRS. 1-(4-AMINO-3-FLUORO-5-IODOPHENYL)ETHANONE. [Link]
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
-
ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry. [Link]
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Tradeindia. This compound 98% - Cas No: 73792-22-0 at Best Price in Mumbai. [Link]
-
SciSpace. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
-
Freie Universität Berlin. Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. [Link]
-
Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
-
ResearchGate. Synthesis of 3-Fluoro-Oxetane δ-Amino Acids | Request PDF. [Link]
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"1-(4-Amino-3-fluorophenyl)ethanone" reaction mechanisms
An In-Depth Guide to the Reaction Mechanisms and Synthetic Utility of 1-(4-Amino-3-fluorophenyl)ethanone
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a highly versatile substituted acetophenone derivative that has garnered significant interest in modern organic synthesis.[1] Its strategic value stems from the unique interplay of its three key functional groups: a nucleophilic amino group, an electron-withdrawing acetyl group, and a fluorine atom that modulates the electronic properties of the aromatic ring. This trifecta of reactivity makes it an invaluable building block, particularly in the fields of medicinal chemistry and materials science.[2] The presence of fluorine, a bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[3]
This guide provides an in-depth exploration of the core reaction mechanisms involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but a detailed rationale behind the experimental choices to empower effective and innovative synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is foundational to its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₈H₈FNO | [4] |
| Molecular Weight | 153.15 g/mol | [5] |
| Appearance | White to brown crystalline powder | [2] |
| CAS Number | 73792-22-0 | [5][6] |
| Melting Point | 69 - 73 °C | [2] |
Safety Profile:
This compound is classified as an irritant.[7][8] Handling requires adherence to standard laboratory safety protocols.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9]
-
Precautionary Measures: Use in a well-ventilated area or fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid breathing dust.[7] Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]
Core Application I: Synthesis of Heterocyclic Scaffolds
The juxtaposition of the amino and ketone functionalities on the phenyl ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems, which are common motifs in pharmaceuticals.[11][12]
Mechanism Insight: Condensation and Cyclization Reactions
The primary amino group acts as a potent nucleophile, while the acetyl group's carbonyl carbon is electrophilic. This "push-pull" electronic arrangement facilitates a variety of condensation reactions with bifunctional reagents, leading to the formation of diverse heterocyclic rings like pyrazoles, quinolines, and benzodiazepines.[11][13] The fluorine atom's electron-withdrawing nature can influence the reactivity of the adjacent amino group and the aromatic ring itself.
Protocol: Synthesis of a Substituted Fluoro-pyrazole Derivative
This protocol details the reaction of this compound with a hydrazine derivative to form a pyrazole, a common scaffold in medicinal chemistry.
Workflow for Pyrazole Synthesis
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Buchwald-Hartwig amination of "1-(4-Amino-3-fluorophenyl)ethanone"
An Application Guide to the Synthesis of N-Aryl Acetophenones via Buchwald-Hartwig Amination of 1-(4-Amino-3-fluorophenyl)ethanone
Abstract
This technical guide provides a comprehensive framework for the palladium-catalyzed Buchwald-Hartwig amination of this compound. This transformation is a cornerstone for synthesizing complex N-aryl structures, which are prevalent in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide expert insights into overcoming challenges associated with this specific electron-deficient aniline substrate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful C-N bond-forming reaction.
Introduction: The Strategic Importance of C-N Cross-Coupling
The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, largely due to the ubiquity of the arylamine motif in pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][3] Historically, methods for creating these bonds, such as nucleophilic aromatic substitution or Ullmann condensation, were often hampered by harsh reaction conditions and limited substrate scope.[1][4] The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a versatile, palladium-catalyzed method for coupling amines with aryl halides and pseudohalides under milder conditions.[4][5]
This guide focuses on a particularly relevant substrate: This compound . This molecule presents a unique set of challenges and opportunities:
-
Electronic Deactivation: The presence of both a fluorine atom and an acetyl group withdraws electron density from the aromatic ring, reducing the nucleophilicity of the primary amine.
-
Steric Considerations: The ortho-fluorine atom introduces steric bulk adjacent to the reactive amine center.
-
Functional Group Compatibility: The ketone moiety must remain intact, which requires careful selection of a base to avoid unwanted side reactions.
Understanding how to successfully couple this substrate is critical for accessing a wide range of fluorinated aniline derivatives, a class of compounds highly valued in medicinal chemistry for their unique metabolic and electronic properties.[6]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[4][7][8] The efficiency of each step is highly dependent on the judicious choice of ligand, base, and solvent.
The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[9]
-
Amine Coordination and Deprotonation: The aniline, this compound, coordinates to the palladium center. A base then deprotonates the amine to generate a more nucleophilic palladium-amido intermediate.[8][10]
-
Reductive Elimination: The final C-N bond is formed as the desired N-aryl product is expelled from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[11]
Bulky, electron-rich phosphine ligands are essential for promoting the crucial reductive elimination step and preventing catalyst decomposition or undesired side reactions like β-hydride elimination.[3][4]
Key Experimental Parameters & Rationale
The success of coupling the deactivated this compound hinges on the careful selection of reaction components.
| Component | Recommendation | Rationale & Justification |
| Palladium Source | G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3) or in situ generation with Pd₂(dba)₃ / Pd(OAc)₂. | Pre-formed precatalysts offer excellent air and moisture stability and ensure a 1:1 ligand-to-palladium ratio, leading to higher reproducibility.[12] They efficiently generate the active LPd(0) species in situ. |
| Ligand | BrettPhos , XPhos , or other bulky biaryl phosphines. | The substrate is a primary amine, for which ligands like BrettPhos have been specifically designed.[7] These bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step, which is crucial for forming the C-N bond, and can help suppress double arylation.[13] |
| Base | K₃PO₄ or Cs₂CO₃ . (Use NaOtBu with caution). | Strong alkoxide bases like NaOtBu can promote undesired aldol-type side reactions with the ketone functional group.[7] Weaker inorganic bases like potassium phosphate or cesium carbonate are generally safer for base-sensitive substrates, although they may require slightly higher temperatures or longer reaction times.[11] |
| Solvent | Toluene , Dioxane , or t-BuOH . | These are common, relatively non-polar aprotic solvents for this reaction.[7] The choice can influence solubility and reaction rates. The solvent must be rigorously dried and degassed to prevent catalyst poisoning and protodehalogenation side reactions. |
| Temperature | 80–110 °C | Due to the electronically deactivated nature of the aniline, elevated temperatures are typically required to drive the reaction to completion.[14] The optimal temperature should be determined empirically. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air.[7] Maintaining an inert atmosphere throughout the setup and reaction is critical for success. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials and Equipment:
-
Oven-dried reaction vial with a PTFE-lined screw cap and magnetic stir bar
-
This compound
-
Aryl bromide (or other aryl halide/pseudohalide)
-
Palladium precatalyst (e.g., BrettPhos Pd G3)
-
Base (e.g., anhydrous K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard glassware for work-up
-
Inert atmosphere source (Schlenk line or glovebox)
-
Syringes and needles
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and the palladium precatalyst (0.02 mmol, 2 mol%).
-
Seal the vial with the PTFE-lined cap.
-
If not working in a glovebox, attach the vial to a Schlenk line, evacuate the headspace, and backfill with argon. Repeat this cycle three times.
-
-
Reaction Execution:
-
Using a syringe, add 5 mL of anhydrous, degassed toluene to the vial.
-
Place the vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the aryl bromide is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive to subtle variations in reagent quality and technique.[15]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen or water contamination).2. Insufficient temperature.3. Base is not strong enough. | 1. Ensure all reagents are dry and solvents are rigorously degassed. Use a fresh bottle of catalyst/ligand.2. Increase the reaction temperature in 10 °C increments.3. Switch to a stronger base like Cs₂CO₃ or, cautiously, NaOtBu. |
| Formation of Hydrodehalogenated Byproduct | The competing β-hydride elimination pathway is active.[4] | Use a bulkier ligand (e.g., switch from XPhos to tBuXPhos) which sterically disfavors this pathway and promotes the desired reductive elimination. |
| Double Arylation of the Amine | The mono-arylated product is reacting a second time. | Use a slight excess of the aniline (1.2-1.4 equivalents). Employ a very bulky ligand that sterically hinders the second arylation. |
| Complex Mixture of Products | 1. Base-mediated decomposition of starting materials or product.2. Reaction temperature is too high. | 1. Screen a weaker base (e.g., K₂CO₃). Confirm the stability of your starting materials to the reaction conditions without the catalyst.2. Reduce the reaction temperature. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable N-aryl scaffolds. Success with this electron-deficient substrate requires a nuanced understanding of the interplay between the catalyst, ligand, and base. By employing sterically demanding biarylphosphine ligands such as BrettPhos and carefully selecting a base compatible with the ketone functionality, researchers can reliably achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a robust starting point for further exploration and optimization in academic and industrial settings.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Dorel, R. & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Synthetic Methods for Primary Anilines. Royal Society of Chemistry. [Link]
-
Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]
-
Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
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Use of "1-(4-Amino-3-fluorophenyl)ethanone" in kinase inhibitor synthesis
Application Note & Protocols
Strategic Use of 1-(4-Amino-3-fluorophenyl)ethanone in the Synthesis of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous cancers and inflammatory diseases. The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of This compound (CAS 73792-22-0), a versatile and high-value building block, in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its use, focusing on the advantageous properties conferred by the 3-fluoro substituent, and provide detailed, field-proven protocols for the construction of key heterocyclic scaffolds, with a particular focus on the synthesis of precursors for Bruton's Tyrosine Kinase (BTK) inhibitors.
Introduction: The Value Proposition of Fluorinated Building Blocks
The development of small-molecule kinase inhibitors, which typically function by competing with ATP for the enzyme's active site, has revolutionized targeted therapy.[1] The efficacy and specificity of these inhibitors are profoundly influenced by the chemical scaffolds used in their design. This compound is an exemplary starting material that offers several distinct advantages rooted in the unique properties of its constituent functional groups.
The Strategic Role of Fluorine in Kinase Inhibitor Design
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[2] The 3-fluoro substituent in the title compound provides several key benefits:
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism. Strategic fluorination of an electron-rich phenyl ring can significantly improve in vivo metabolic stability and the overall pharmacokinetic profile of a drug candidate.[2]
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent aniline nitrogen. This fine-tuning of basicity can be critical for optimizing binding interactions, improving cell permeability, and avoiding off-target effects associated with highly basic moieties.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions within the kinase ATP-binding pocket, such as hydrogen bonds with hinge region residues or dipole-dipole interactions, thereby increasing inhibitor potency. Structure-activity relationship (SAR) studies frequently reveal that 3-fluoro substitution on a phenyl ring leads to superior inhibition.[3][4]
The combination of the reactive amino and acetyl groups with the strategically placed fluorine makes this compound a powerful precursor for constructing complex heterocyclic systems central to many approved and investigational kinase inhibitors.
Core Application: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds for BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime therapeutic target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][6] Many potent BTK inhibitors, including the groundbreaking drug ibrutinib, are built upon a 1H-pyrazolo[3,4-d]pyrimidine core. This compound is an ideal starting point for synthesizing a crucial substituted pyrazole intermediate, which is then cyclized to form this privileged scaffold.
General Synthetic Workflow
The overall strategy involves a multi-step synthesis that transforms the simple aminophenyl ketone into the complex heterocyclic core required for kinase inhibition. This workflow leverages the reactivity of both the amino and acetyl groups to build the final structure in a controlled, sequential manner.
Caption: General workflow for synthesizing BTK inhibitors from this compound.
Detailed Experimental Protocol: Synthesis of a Key Pyrazolopyrimidine Intermediate
This protocol details the synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a core structure found in potent BTK inhibitors.[7] The synthesis starts from a precursor derived from this compound, illustrating a common and effective synthetic route. While this example uses a 4-phenoxyphenyl group for demonstration, the methodology is adaptable. The initial steps to convert this compound to the required pyrazole are well-established in organic chemistry literature.
Protocol 1: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol assumes the prior synthesis of the precursor, 4-amino-3-(4-phenoxyphenyl)-1H-pyrazole-5-carbonitrile.
Materials:
-
4-amino-3-(4-phenoxyphenyl)-1H-pyrazole-5-carbonitrile
-
Formamide (HCONH₂)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents: Ethyl acetate (EtOAc), Hexanes, Methanol (MeOH), Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Charge Reagents: To the flask, add 4-amino-3-(4-phenoxyphenyl)-1H-pyrazole-5-carbonitrile (10.0 g, 1.0 eq) and formamide (100 mL).
-
Heating: Begin stirring the mixture and heat the flask to 180 °C using a heating mantle. Maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the starting material indicates reaction completion.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.
-
Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
The crude product can be further purified by silica gel column chromatography using a gradient elution of 0-5% methanol in dichloromethane to afford the pure 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a solid.
-
Rationale and Insights (E-E-A-T):
-
Causality of Reagent Choice: Formamide serves as both the solvent and the reactant. At high temperatures, it decomposes to provide the single carbon and nitrogen atoms required to form the pyrimidine ring in the final product. This is a classic and efficient method for constructing this heterocyclic system from an aminonitrile precursor.
-
Temperature Control: The high temperature (180 °C) is critical to drive the cyclization reaction, which has a significant activation energy barrier. Careful temperature monitoring is necessary to ensure complete reaction without excessive decomposition of the product or starting materials.
-
Work-up Strategy: Pouring the reaction mixture into ice water serves two purposes: it quenches the reaction and precipitates the organic product, which has low solubility in water. This provides a simple and effective initial purification step.
-
Self-Validation: The protocol's trustworthiness is validated by monitoring via TLC. The distinct separation of spots for the starting material and the product provides clear evidence of the transformation. Further validation is achieved through characterization of the final product by NMR and mass spectrometry to confirm its structure and purity.
Application Data & SAR Insights
The pyrazolopyrimidine core synthesized above is a versatile intermediate. For instance, it can be alkylated at the N1 position of the pyrazole ring with a suitable electrophile (e.g., an acrylamide-containing piperidine ring) to yield a final BTK inhibitor.[7]
The initial choice of this compound as the foundational building block directly influences the biological activity of the final inhibitor.
| Compound Feature | Target Kinase | Potency (IC₅₀) | Significance of the 3-Fluoro-4-Aminophenyl Moiety | Reference |
| Pyrazolo[3,4-d]pyrimidine Core | BTK | Sub-nanomolar to low nM | The aniline nitrogen serves as the attachment point for the pyrazole ring. The 3-fluoro group can enhance binding affinity and improve metabolic stability. | [8] |
| Quinazoline-based Core | Aurora Kinase B | ~0.3 nM | The fluorophenyl group often occupies a hydrophobic pocket, with the fluorine potentially forming key interactions to increase potency and selectivity. | [9] |
| Imidazole-based Core | TGF-βR1 | ~7-13 nM | SAR studies show that 3-fluoro substitution on phenyl rings is optimal for TGF-βR1 inhibition, highlighting its role in binding. | [3][4] |
Structure-Activity Relationship (SAR) Insights:
The 3-fluoro-4-aminophenyl group is a privileged motif in kinase inhibitor design. The aniline nitrogen provides a crucial vector for chemical elaboration, allowing for the construction of various heterocyclic cores. The ortho-fluorine substituent exerts a powerful influence on the molecule's properties:
-
Conformational Lock: The fluorine atom can restrict the rotation of the phenyl ring, locking the inhibitor into a bioactive conformation that presents the optimal geometry for binding to the kinase active site.
-
Selectivity: The specific interactions enabled by the fluorine atom may not be favorable in the active sites of off-target kinases, thus contributing to the inhibitor's selectivity profile. For example, strategic fluorination has been used to improve selectivity for CSNK2 kinase.[2]
-
Oral Bioavailability: Improved metabolic stability, a direct consequence of fluorination, often translates to higher oral bioavailability, a critical parameter for clinically viable drugs.[9]
Visualizing the Role of the Scaffold
The pyrazolopyrimidine scaffold derived from our starting material acts as an anchor in the ATP-binding site of the kinase, forming critical hydrogen bonds with the "hinge" region of the enzyme.
Caption: The pyrazolopyrimidine core forms key hydrogen bonds with the kinase hinge region.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic building block that imparts desirable pharmacological properties to the final drug molecule. Its utility in constructing privileged scaffolds like the 1H-pyrazolo[3,4-d]pyrimidine core makes it indispensable for the synthesis of inhibitors for critical targets such as BTK. The protocols and insights provided herein demonstrate a robust and rational approach to its use, empowering researchers to accelerate the discovery and development of next-generation targeted therapies.
References
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (2025).
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.
- Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (n.d.). MDPI.
- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic
- Rational design and synthesis of a novel anti-leukemic agent targeting Bruton's tyrosine kinase (BTK), LFM-A13 [alpha-cyano-beta-hydroxy-beta-methyl-N-(2, 5-dibromophenyl)propenamide]. (1999). PubMed.
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). NIH.
- Synthesis of a bruton's tyrosine kinase inhibitor. (n.d.).
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). PubMed Central.
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Application Notes and Protocols: 1-(4-Amino-3-fluorophenyl)ethanone in PET Ligand Development
Introduction: The Strategic Importance of the 4-Amino-3-fluorophenyl Scaffold in PET Ligand Design
Positron Emission Tomography (PET) stands as a powerful molecular imaging modality, offering unparalleled insights into in vivo biochemical and physiological processes.[1][2] The specificity and efficacy of PET imaging are fundamentally dependent on the design of the radiotracer, a biologically active molecule labeled with a positron-emitting radionuclide. Among these, fluorine-18 (¹⁸F) is a favored radionuclide due to its near-ideal half-life (109.8 minutes) and low positron energy, which contribute to high-resolution images. The incorporation of ¹⁸F into small molecules that target specific biological entities like receptors, enzymes, or transporters is a cornerstone of modern radiopharmaceutical development.[1][3]
The 1-(4-Amino-3-fluorophenyl)ethanone scaffold has emerged as a valuable building block in the synthesis of novel PET ligands. Its utility stems from several key features:
-
Versatile Chemical Handle: The ketone and amine functionalities provide reactive sites for a variety of chemical modifications, allowing for the attachment of different pharmacophores to direct the ligand to its biological target.
-
Site for Radiofluorination: The aromatic ring is activated by the electron-donating amino group and the electron-withdrawing acetyl group, making it amenable to nucleophilic aromatic substitution (SNAᵣ) reactions for the introduction of ¹⁸F.[3] The existing fluorine atom can also be replaced in an isotopic exchange reaction, or a leaving group can be introduced at a specific position for radiofluorination.
-
Modulation of Physicochemical Properties: The fluorine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity to its target, properties that are critical for a successful PET tracer.[4][5][6]
This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound in the development of PET ligands. It will cover the synthesis of this key precursor, detailed protocols for radiolabeling with ¹⁸F, and methodologies for the preclinical evaluation of the resulting PET tracers.
PART 1: Synthesis and Characterization of the Precursor
The successful development of a PET ligand begins with the robust synthesis and thorough characterization of the non-radioactive precursor molecule. In this case, we focus on a derivative of this compound designed for radiofluorination. A common strategy involves introducing a suitable leaving group, such as a nitro group or a trimethylstannyl group, at the position where ¹⁸F will be incorporated.
Protocol 1: Synthesis of a Nitro-Substituted Precursor for Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the synthesis of a nitro-substituted precursor, a common strategy for aromatic radiofluorination. The electron-withdrawing nitro group facilitates the nucleophilic attack by [¹⁸F]fluoride.
Methodology:
-
Protection of the Amine: The amino group of this compound is first protected to prevent unwanted side reactions. A common protecting group is tert-butyloxycarbonyl (Boc).
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction and purify the product by column chromatography.
-
-
Nitration of the Aromatic Ring: The protected intermediate is then nitrated to introduce the nitro group, which will serve as the leaving group for radiofluorination.
-
Dissolve the Boc-protected compound in a strong acid, typically concentrated sulfuric acid, at a low temperature (e.g., 0 °C).
-
Slowly add a nitrating agent, such as nitric acid or potassium nitrate.
-
Carefully monitor the reaction and, upon completion, quench it by pouring it onto ice.
-
Extract the product with an organic solvent and purify it.
-
-
Deprotection of the Amine (if necessary): Depending on the final ligand structure, the Boc group may need to be removed.
-
Dissolve the nitrated compound in a solvent like DCM.
-
Add a strong acid, such as trifluoroacetic acid (TFA).
-
Stir at room temperature until the deprotection is complete.
-
Remove the acid and solvent under reduced pressure to yield the final precursor.
-
Characterization: The identity and purity of the synthesized precursor must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
PART 2: Radiolabeling with Fluorine-18
The core of PET ligand development is the efficient and reproducible incorporation of ¹⁸F into the precursor molecule. The following protocol details a typical nucleophilic substitution reaction.
Workflow for ¹⁸F-Radiolabeling
Caption: General workflow for the nucleophilic ¹⁸F-radiolabeling of a PET ligand precursor.
Protocol 2: Automated [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution
This protocol is designed for an automated synthesis module, which is standard practice for radiopharmaceutical production.
Materials & Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
Quaternary Methyl Ammonium (QMA) light cartridge
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃) solution
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Precursor (e.g., nitro-substituted this compound derivative)
-
Semi-preparative HPLC system
-
Sterile filters (0.22 µm)
-
Sterile, pyrogen-free vials
Methodology:
-
[¹⁸F]Fluoride Trapping and Elution:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a QMA cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water.
-
-
Azeotropic Drying:
-
The water is removed from the reaction vessel by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at elevated temperature (e.g., 110 °C). This step is crucial as water can significantly reduce the nucleophilicity of the fluoride ion.[7]
-
-
Radiolabeling Reaction:
-
A solution of the precursor (typically 1-5 mg) in anhydrous DMSO is added to the dried [¹⁸F]fluoride-K₂₂₂ complex.
-
The reaction mixture is heated to a specific temperature (e.g., 120-160 °C) for a set time (e.g., 10-20 minutes). The optimal conditions must be determined empirically for each new ligand.
-
-
Purification:
-
After cooling, the reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative HPLC column to separate the ¹⁸F-labeled product from unreacted precursor, byproducts, and [¹⁸F]fluoride.
-
-
Formulation:
-
The HPLC fraction containing the desired product is collected into a vial containing sterile water.
-
The solution is then passed through a C18 Sep-Pak cartridge to trap the product and remove the HPLC solvents.
-
The final product is eluted from the C18 cartridge with ethanol and diluted with sterile saline to provide an injectable solution with a final ethanol concentration of <10%.
-
The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control
A series of quality control tests are mandatory to ensure the safety and efficacy of the final radiopharmaceutical product before it can be used in preclinical or clinical studies.
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Chemical Purity | Absence of precursor and byproducts | Analytical HPLC (UV detection) |
| Molar Activity (Aₘ) | > 37 GBq/µmol (1 Ci/µmol) | Analytical HPLC with calibration curve |
| pH | 4.5 - 7.5 | pH paper or meter |
| Radionuclidic Purity | > 99.5% ¹⁸F | Gamma spectroscopy |
| Sterility | No microbial growth | USP <71> Sterility Tests |
| Bacterial Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
| Residual Solvents | e.g., < 410 ppm Acetonitrile | Gas Chromatography (GC) |
PART 3: Preclinical Evaluation of the Novel PET Ligand
Once a novel ¹⁸F-labeled ligand has been successfully synthesized and passed all quality control tests, a series of preclinical evaluations are necessary to determine its potential as a PET tracer.[8][9]
Preclinical Evaluation Workflow
Caption: A typical workflow for the preclinical evaluation of a new PET radioligand.
Protocol 3: In Vitro Autoradiography
This technique is used to visualize the distribution of the radioligand in tissue sections and confirm its binding to the target of interest.
Methodology:
-
Tissue Preparation:
-
Obtain tissue sections (e.g., brain, tumor) from appropriate animal models or human post-mortem tissue.
-
Slice the tissue into thin sections (e.g., 20 µm) using a cryostat and mount them on microscope slides.
-
-
Incubation:
-
Incubate the tissue sections with a low nanomolar concentration of the ¹⁸F-labeled ligand in a suitable buffer for a specific time (e.g., 60 minutes) at room temperature.
-
For blocking studies, a parallel set of slides is pre-incubated with a high concentration of the non-radioactive ("cold") version of the ligand or a known competitor to demonstrate binding specificity.
-
-
Washing:
-
Wash the slides in ice-cold buffer to remove non-specifically bound radioligand.
-
-
Imaging:
-
Expose the dried slides to a phosphor imaging plate or a digital autoradiography system.
-
The resulting image will show the distribution of radioactivity, and thus the binding sites of the ligand, in the tissue.
-
Protocol 4: In Vivo PET Imaging and Biodistribution in Rodents
This is the definitive test to assess the tracer's behavior in a living organism.[10][11]
Methodology:
-
Animal Preparation:
-
Anesthetize a healthy rodent (e.g., mouse or rat) and place it on the scanner bed.
-
A tail vein catheter is typically inserted for injection of the radiotracer.
-
-
Radiotracer Injection and PET Scan:
-
Inject a known amount of the ¹⁸F-labeled ligand (e.g., 5-10 MBq) via the tail vein catheter.
-
Acquire dynamic PET data for a period of 60-90 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) on various organs (e.g., brain, heart, liver, kidneys, muscle) and generate time-activity curves (TACs).
-
Calculate the Standardized Uptake Value (SUV) for each organ at different time points.
-
-
Ex Vivo Biodistribution (at the end of the scan):
-
Euthanize the animal.
-
Dissect key organs and tissues.
-
Weigh the tissues and measure the radioactivity in each using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of tracer distribution and complements the PET imaging data.
-
-
Blocking Studies:
-
To demonstrate target-specific uptake in vivo, a separate cohort of animals is pre-treated with a high dose of the non-radioactive ligand before the injection of the radiotracer. A significant reduction in uptake in the target organ compared to the baseline scan indicates specific binding.[8]
-
Conclusion
This compound and its derivatives are highly valuable scaffolds for the development of novel ¹⁸F-labeled PET ligands. The synthetic accessibility and versatile chemical nature of this building block allow for the creation of a wide array of potential imaging agents. By following systematic protocols for precursor synthesis, radiolabeling, and rigorous preclinical evaluation, researchers can effectively leverage this scaffold to develop new and impactful PET tracers for a variety of applications in oncology, neurology, and cardiology.[1][12] The successful translation of these tracers from the bench to the clinic holds the promise of advancing our understanding of disease and improving patient care.
References
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Cai, L., Lu, S., & Pike, V. W. (2008). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC. Available at: [Link]
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Krasikova, R. N. (2018). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. PMC. Available at: [Link]
-
Wang, L., et al. (2024). Preclinical Evaluation of Dihydropyrazole-Cored Positron Emission Tomography (PET) Ligands for Imaging of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1) in the Brain. Journal of Medicinal Chemistry. Available at: [Link]
-
Tournier, N., et al. (2015). Synthesis and preclinical evaluation of an 18F labeled PDE7 inhibitor for PET neuroimaging. Nuclear Medicine and Biology. Available at: [Link]
-
Wuest, M., et al. (2011). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Chen, Y., et al. (2023). Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for imaging of CXCR3 receptor in mouse models of atherosclerosis. Research Square. Available at: [Link]
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Awad, L. F., et al. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. Available at: [Link]
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Awad, L. F., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Scilit. Available at: [Link]
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Hicks, R. J. (2006). PET tracer development—a tale of mice and men. Cancer Imaging. Available at: [Link]
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Guo, Z., et al. (2012). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. Journal of Medicinal Chemistry. Available at: [Link]
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Liger, F., et al. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Semantic Scholar. Available at: [Link]
-
Li, S., et al. (2020). Preclinical Evaluation of a Novel TSPO PET Ligand 2-(7-Butyl-2-(4-(2-[18F]Fluoroethoxy)phenyl)-5-Methylpyrazolo[1,5-a]Pyrimidin-3-yl)-N,N-Diethylacetamide (18F-VUIIS1018A) to Image Glioma. Molecular Pharmaceutics. Available at: [Link]
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Awad, L. F., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Obisesan, A. A., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. Available at: [Link]
-
Al-Karmi, M. Z., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. Available at: [Link]
-
Wiriyasermkul, P., et al. (2021). LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals. Theranostics. Available at: [Link]
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Zhang, L., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Pharmaceuticals. Available at: [Link]
-
Chen, P., et al. (2024). Synthesis and preclinical evaluation of 11C-labeled 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine radioligands for RIPK1 positron emission tomography imaging. Bioorganic Chemistry. Available at: [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Wilson, J. S., et al. (2020). Insight into the Development of PET Radiopharmaceuticals for Oncology. International Journal of Molecular Sciences. Available at: [Link]
-
Wuest, M., et al. (2014). Synthesis and evaluation of 2-amino-5-(4-[(18)F]fluorophenyl)pent-4-ynoic acid ([(18)F]FPhPA): a novel (18)F-labeled amino acid for oncologic PET imaging. Nuclear Medicine and Biology. Available at: [Link]
-
Galldiks, N., et al. (2021). Investigational PET tracers in neuro-oncology—What's on the horizon? A report of the PET/RANO group. Neuro-Oncology. Available at: [Link]
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Unterrainer, M., et al. (2018). Role of amino-tracer PET for decision-making in neuro-oncology. Current Opinion in Neurology. Available at: [Link]
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Application Notes and Protocols for the Derivatization of the Amino Group of 1-(4-Amino-3-fluorophenyl)ethanone
Introduction: Strategic Derivatization of a Key Pharmacophore
1-(4-Amino-3-fluorophenyl)ethanone is a pivotal building block in contemporary medicinal chemistry. Its substituted aniline framework is a common feature in a variety of biologically active molecules, most notably in the development of kinase inhibitors. The strategic placement of the fluoro, amino, and acetyl groups provides a unique scaffold for chemical modification, enabling the exploration of structure-activity relationships (SAR) critical for drug discovery. Kinase insert domain-containing receptor (KDR) and epidermal growth factor receptor (EGFR) are just two examples of kinase targets for which inhibitors have been developed utilizing scaffolds derived from related amino-aryl structures[1][2]. The derivatization of the primary amino group is a key strategy to access a diverse range of analogues with modulated potency, selectivity, and pharmacokinetic properties.
This guide provides detailed protocols for several fundamental derivatization reactions of the amino group of this compound: N-Acylation, N-Sulfonylation, N-Arylation via Buchwald-Hartwig amination, and secondary amine formation through reductive amination. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and guidance for reaction monitoring and product characterization.
Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood. Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive; handle with care. Palladium catalysts and phosphine ligands used in cross-coupling reactions are toxic and should be handled with appropriate containment.
N-Acylation: Formation of Amides
Principle: N-acylation is a robust method for converting the primary amino group into an amide. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or acid anhydride in the presence of a base. The base neutralizes the HCl generated when using acyl chlorides, driving the reaction to completion. The resulting amide bond can alter the electronic properties and hydrogen bonding capabilities of the molecule.
Protocol 1: Acylation with Acetyl Chloride
This protocol details the synthesis of N-(4-acetyl-2-fluorophenyl)acetamide.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₈H₈FNO | 153.15 | 1.0 | 1.0 |
| Acetyl Chloride | CH₃COCl | 78.49 | 1.2 | 1.2 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - |
| Saturated aq. NaHCO₃ solution | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - |
Experimental Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 153 mg).
-
Dissolve the starting material in anhydrous dichloromethane (5 mL).
-
Add triethylamine (1.5 mmol, 0.21 mL) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 mmol, 0.09 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL), followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the desired N-(4-acetyl-2-fluorophenyl)acetamide.
Causality and Insights: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl produced during the reaction without competing with the primary amine for the acyl chloride. Anhydrous conditions are necessary as acyl chlorides readily hydrolyze in the presence of water.
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation: Synthesis of Sulfonamides
Principle: N-Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide. This functional group is a key component in many pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry. The reaction is typically performed in the presence of a base, such as pyridine, which can also serve as the solvent.
Protocol 2: Sulfonylation with Benzenesulfonyl Chloride
This protocol describes the synthesis of N-(4-acetyl-2-fluorophenyl)benzenesulfonamide.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₈H₈FNO | 153.15 | 1.0 | 1.0 |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62 | 1.1 | 1.1 |
| Pyridine, anhydrous | C₅H₅N | 79.10 | - | Solvent |
| 1 M HCl solution | - | - | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - |
| Brine | - | - | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Experimental Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 mmol, 153 mg) in anhydrous pyridine (5 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 mmol, 0.14 mL) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl (20 mL) to neutralize the pyridine. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield N-(4-acetyl-2-fluorophenyl)benzenesulfonamide[3].
Causality and Insights: Pyridine serves as both a solvent and a base to neutralize the HCl by-product. The reaction of an amine with a sulfonyl chloride is generally slower than with an acyl chloride, hence the longer reaction time. The acidic workup is essential to remove the excess pyridine by forming the water-soluble pyridinium hydrochloride salt.
Caption: General mechanism of N-sulfonylation.
N-Arylation: Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[4][5]. It allows for the coupling of an amine with an aryl halide or triflate. This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry for accessing arylamines, which are prevalent in pharmaceuticals[6]. The choice of palladium precursor, phosphine ligand, and base is critical for a successful transformation.
Protocol 3: Coupling with 4-Bromotoluene
This protocol outlines the synthesis of 1-(3-fluoro-4-(p-tolylamino)phenyl)ethanone.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₈H₈FNO | 153.15 | 1.0 | 1.0 |
| 4-Bromotoluene | C₇H₇Br | 171.03 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.04 (Pd) |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | C₃₉H₅₉P | 566.86 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | C₇H₈ | 92.14 | - | Solvent |
Experimental Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 45.3 mg), and Sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 mmol, 153 mg) and 4-bromotoluene (1.2 mmol, 205 mg).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.
Causality and Insights: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by the strong base (NaOt-Bu), and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and the final reductive elimination steps, which are often rate-limiting[7].
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Reductive Amination: Synthesis of N-Alkyl Derivatives
Principle: Reductive amination is a versatile method to form secondary or tertiary amines by reacting a primary or secondary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent[5]. The reaction proceeds via the in-situ formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine[8]. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound[9].
Protocol 4: Reaction with Benzaldehyde
This protocol describes the synthesis of 1-(4-(benzylamino)-3-fluorophenyl)ethanone.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₈H₈FNO | 153.15 | 1.0 | 1.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | Na(CH₃COO)₃BH | 211.94 | 1.5 | 1.5 |
| Dichloroethane (DCE), anhydrous | C₂H₄Cl₂ | 98.96 | - | Solvent |
| Acetic Acid (optional) | CH₃COOH | 60.05 | cat. | cat. |
| Saturated aq. NaHCO₃ solution | - | - | - | - |
Experimental Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 153 mg) and anhydrous dichloroethane (10 mL).
-
Add benzaldehyde (1.1 mmol, 0.11 mL). A catalytic amount of acetic acid (e.g., 1-2 drops) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights: The reaction is a one-pot process where imine formation and reduction occur concurrently. STAB is a mild and selective reducing agent, which is particularly useful as it does not readily reduce the starting aldehyde, thus minimizing side reactions. The slightly acidic conditions from the optional acetic acid catalyze the dehydration step in imine formation.
Monitoring and Characterization of Derivatives
1. Thin Layer Chromatography (TLC): A crucial technique for monitoring reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material, product, and any by-products.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
N-Acylation: Disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of a new amide N-H singlet (typically δ 7.5-9.5 ppm) and a singlet for the acetyl methyl group (around δ 2.2 ppm).
-
N-Sulfonylation: Disappearance of the -NH₂ signal and appearance of a sulfonamide N-H singlet (often broad, δ 9.0-11.0 ppm). Aromatic signals from the benzenesulfonyl group will also appear.
-
N-Arylation: Disappearance of the -NH₂ signal and appearance of a new N-H singlet. New aromatic signals corresponding to the introduced aryl group will be observed.
-
Reductive Amination: Disappearance of the -NH₂ protons and appearance of a new N-H signal (often a triplet if coupled to a CH₂) and new signals for the benzylic protons (a singlet or doublet around δ 4.3-4.5 ppm).
-
-
¹³C NMR:
-
N-Acylation: Appearance of a new carbonyl carbon signal for the amide (δ 168-172 ppm) and a methyl signal (δ ~24 ppm)[10].
-
N-Sulfonylation: The carbon atoms of the newly introduced benzene ring will be visible, and shifts in the carbons of the original aromatic ring will be observed[11].
-
N-Arylation: Appearance of signals for the new aryl group.
-
Reductive Amination: A new signal for the benzylic carbon will appear around δ 45-55 ppm.
-
3. Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative. Techniques like Electrospray Ionization (ESI) are well-suited for these compounds.
4. Infrared (IR) Spectroscopy:
-
N-H Stretch: The characteristic two bands for the primary amine stretch (around 3300-3500 cm⁻¹) will be replaced by a single N-H stretch for the secondary amide or sulfonamide (around 3200-3400 cm⁻¹).
-
C=O Stretch: A strong amide I band will appear around 1650-1680 cm⁻¹. The original ketone C=O stretch will remain.
-
S=O Stretch: For sulfonamides, two strong characteristic bands for the S=O stretch will appear around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-acetyl-N-(4-fluorophenyl)benzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]
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Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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PubMed. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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National Institutes of Health. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
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YouTube. (2023). Reductive Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. Retrieved from [Link]
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PubMed. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. Retrieved from [Link]
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MDPI. (2021). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]
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GSRS. (n.d.). 1-(4-AMINO-3-FLUORO-5-IODOPHENYL)ETHANONE. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
-
ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Retrieved from [Link]
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IUCr. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). The discovery of potent and selective 4-aminothienopyridines as B-Raf kinase inhibitors. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Retrieved from [Link]
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National Institutes of Health. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]
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MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
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DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]
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Application Notes & Protocols: Exploring the Ketone Reactivity of 1-(4-Amino-3-fluorophenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of key synthetic transformations involving the ketone functional group of 1-(4-Amino-3-fluorophenyl)ethanone. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the combined electronic effects of its amino and fluoro substituents.[1][2] This document outlines detailed, field-proven protocols for three critical ketone-centric reactions: Reductive Amination, Aldol Condensation, and the Wittig Reaction. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers expert insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, ensuring reproducibility and reliability for scientists engaged in the synthesis of novel molecular entities.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-acetyl-2-fluoroaniline, is a valuable starting material in the synthesis of a wide array of biologically active compounds.[3] The presence of a fluorine atom ortho to the amino group and meta to the acetyl group significantly modulates the electronic properties of the aromatic ring. This substitution can enhance metabolic stability and bioavailability in drug candidates.[1][2] The ketone moiety serves as a versatile synthetic handle, allowing for the construction of diverse molecular architectures. The adjacent amino group can influence the reactivity of the ketone and provides an additional site for derivatization. This guide focuses on harnessing the reactivity of the ketone group to forge new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceutical intermediates.[4]
Reductive Amination: A Gateway to Novel Amine Derivatives
Reductive amination is a powerful and widely utilized method for the synthesis of amines from carbonyl compounds.[5] This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.[5] This approach avoids the common issue of over-alkylation often encountered in direct alkylation of amines.[6] For this compound, this reaction allows for the introduction of a wide variety of alkyl or aryl groups, leading to a library of substituted amine derivatives.
Mechanistic Considerations
The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the imine intermediate.[5] The choice of reducing agent is critical for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the reduction of the imine in the presence of the starting ketone.[6]
Experimental Workflow: Reductive Amination
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Strategic Use of 1-(4-Amino-3-fluorophenyl)ethanone in the Synthesis of Privileged Heterocyclic Scaffolds
An Application Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide details the synthetic utility of 1-(4-Amino-3-fluorophenyl)ethanone, a versatile and strategically important building block for the construction of fluorinated heterocyclic compounds. The presence of an ortho-amino ketone functionality makes it an ideal precursor for a variety of cyclization and condensation reactions. Furthermore, the fluorine substituent offers a powerful tool for modulating the physicochemical and pharmacological properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity. This document provides field-proven protocols, mechanistic insights, and data for the synthesis of three key classes of heterocycles with significant therapeutic relevance: quinolines, quinazolin-4(3H)-ones, and 1,4-benzodiazepines. The protocols are designed for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Strategic Advantage of this compound
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological profiles. This compound emerges as a particularly valuable starting material due to the convergence of two key structural features:
-
The ortho-Aminoacetophenone Moiety : This arrangement is a classic precursor for annulation reactions, where the nucleophilic amine and the electrophilic ketone (or its enol/enolate form) can participate in ring-forming cascades with appropriate reaction partners.
-
The Fluorine Substituent : Positioned ortho to the amine, the fluorine atom exerts a strong inductive effect, modulating the basicity and nucleophilicity of the aniline nitrogen. This electronic influence can affect reaction kinetics and regioselectivity. In the final molecule, the C-F bond often enhances metabolic stability and can improve target binding interactions through favorable electrostatic or hydrophobic contacts.
This guide explores the practical application of this reagent in building complex heterocyclic systems that are considered "privileged structures" in drug discovery, owing to their frequent appearance in biologically active compounds.
Synthesis of 7-Fluoro-Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a robust and direct method for constructing the quinoline scaffold. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. Using this compound as the amino-ketone component provides a direct route to 8-fluoro-4-substituted-2-methylquinolines.
Mechanistic Rationale
The reaction proceeds through one of two primary pathways: 1) an initial aldol condensation between the enolate of the active methylene compound and the ketone of the aminophenone, followed by cyclization and dehydration; or 2) formation of a Schiff base between the aniline and the active methylene partner, followed by an intramolecular aldol-type cyclization. The choice of catalyst (acidic or basic) can influence the predominant pathway and reaction efficiency.
Experimental Protocol: Synthesis of 8-Fluoro-2,4-dimethylquinoline
This protocol describes the reaction with acetylacetone as the active methylene partner.
Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling of 1-(4-Amino-3-fluorophenyl)ethanone with Aryl Halides
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Aryl Aminoacetophenones
The synthesis of N-aryl derivatives of 1-(4-amino-3-fluorophenyl)ethanone is of significant interest in medicinal chemistry and materials science. This structural motif is a key pharmacophore in a range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The fluorine atom at the 3-position can enhance metabolic stability and binding affinity, while the acetyl group provides a versatile handle for further synthetic modifications. The palladium-catalyzed Buchwald-Hartwig amination stands as the preeminent method for the construction of the critical C-N bond in these target molecules, offering a broad substrate scope and functional group tolerance where classical methods fall short.[1][2][3]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of this compound with aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide guidance on optimization and troubleshooting, grounded in established principles of organometallic catalysis.
Reaction Mechanism and Key Considerations
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is crucial for rational selection of reaction parameters and for troubleshooting.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the aryl halide is generally Ar-I > Ar-Br > Ar-Cl.[4]
-
Amine Coordination and Deprotonation: The aniline, this compound, coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The desired N-aryl product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Causality Behind Experimental Choices for this compound:
-
The Amine: this compound presents specific challenges. The acetyl group is electron-withdrawing, which reduces the nucleophilicity of the amino group. The ortho-fluoro substituent, while also electron-withdrawing, can also introduce steric hindrance. This combination necessitates a highly active catalyst system.
-
The Catalyst System (Palladium Pre-catalyst and Ligand):
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, modern, well-defined pre-catalysts such as Buchwald's G3 or G4 palladacycles are often preferred.[5][6] These pre-catalysts are air- and moisture-stable and efficiently generate the active Pd(0) species in situ.
-
Ligand: The choice of phosphine ligand is critical. For electron-deficient and sterically hindered anilines, bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art.[7] Ligands like XPhos , BrettPhos , and tBuXPhos have demonstrated superior performance in such challenging couplings.[8] These ligands promote the rate-limiting oxidative addition and reductive elimination steps.
-
-
The Base: The choice of base is a delicate balance. A strong base is required to deprotonate the aniline, but a base that is too harsh can lead to side reactions, particularly with the acetyl group (e.g., aldol condensation).
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[9]
-
For substrates sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[9][10]
-
-
The Solvent: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system. Aprotic, non-polar or polar aprotic solvents are typically used.
Caption: Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Phosphine ligand (if not using a pre-catalyst with an integrated ligand)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Reaction vessel (e.g., oven-dried Schlenk tube or vial with a septum-sealed cap)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Pre-Reaction Setup:
-
Inert Atmosphere: All steps should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation. Use standard Schlenk line or glovebox techniques.
-
Dry Glassware: Ensure all glassware is thoroughly oven-dried before use.
-
Anhydrous Reagents: Use anhydrous solvents and ensure reagents are dry.
Caption: Figure 2: General workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Procedure:
-
Vessel Charging: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and the XPhos Pd G3 pre-catalyst (1-2 mol%).
-
Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Recommended Starting Conditions
The optimal conditions will vary depending on the specific aryl halide used. The following table provides recommended starting points for optimization.
| Parameter | Aryl Bromide | Aryl Chloride | Rationale & Comments |
| Pd Pre-catalyst | XPhos Pd G3 (1-2 mol%) | BrettPhos Pd G3 (2-4 mol%) | Aryl chlorides are less reactive and often require more active and bulkier ligands like BrettPhos and higher catalyst loadings.[8] |
| Ligand | XPhos | BrettPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for activating the C-X bond and facilitating reductive elimination. |
| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv) | NaOtBu is a strong, effective base. For more sensitive substrates or if side reactions are observed, a weaker base like K₃PO₄ can be employed.[9][10] |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane | Both are excellent solvents for this transformation. Ensure they are anhydrous. |
| Temperature | 80-110 °C | 100-120 °C | Higher temperatures are generally needed for the less reactive aryl chlorides. |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M | Reaction concentration should be optimized; overly dilute conditions may slow the reaction rate. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Consider using a fresh bottle of pre-catalyst. |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Poorly soluble base | Ensure vigorous stirring. Consider switching to a more soluble base or a different solvent system.[9] | |
| Side Product Formation (e.g., Hydrodehalogenation) | Base is too strong or temperature is too high | Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃). Lower the reaction temperature. |
| Ligand choice | Screen other bulky biaryl phosphine ligands. | |
| Decomposition of Starting Material | Base intolerance of the acetyl group | Use a weaker base such as K₃PO₄ or Cs₂CO₃.[10] Perform the reaction at a lower temperature if possible. |
| Formation of Diarylated Product | Stoichiometry of the amine | Use a slight excess of the amine (1.1-1.2 equivalents). If diarylation persists, consider using a larger excess. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
- 5. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]
- 6. strem.com [strem.com]
- 7. youtube.com [youtube.com]
- 8. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of 1-(4-Amino-3-fluorophenyl)ethanone in Modern Structure-Activity Relationship (SAR) Studies
Introduction: The Emergence of a Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of success in any drug discovery campaign. The compound 1-(4-Amino-3-fluorophenyl)ethanone has emerged as a particularly valuable starting point for the generation of compound libraries aimed at interrogating complex biological targets. Its utility is rooted in a combination of synthetically tractable functional groups and strategically positioned substituents that favorably influence pharmacokinetic and pharmacodynamic properties.
The inherent features of this molecule – a reactive ketone, a nucleophilic and directing amino group, and an electron-withdrawing fluorine atom ortho to the amine – provide a rich platform for chemical diversification. The fluorine atom, in particular, is a celebrated tool in medicinal chemistry. Its high electronegativity can modulate the pKa of the adjacent amino group, influence metabolic stability by blocking potential sites of oxidation, and engage in favorable electrostatic interactions within protein binding pockets.[1][2] This guide provides a comprehensive overview of the application of this compound in structure-activity relationship (SAR) studies, complete with detailed protocols for derivatization and biological evaluation.
Core Physicochemical Properties and Rationale for Use in SAR
The this compound scaffold is a trifecta of functionalities that offer distinct advantages in SAR exploration:
-
The Acetyl Group: This ketone functionality is a versatile handle for a variety of chemical transformations. It readily participates in condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones). These chalcones are not only biologically active in their own right but also serve as key intermediates for the synthesis of a diverse array of heterocyclic systems like pyrazoles, pyrimidines, and benzodiazepines.[3][4]
-
The Amino Group: The primary aromatic amine is a crucial site for modification. It can be acylated, alkylated, or used as a nucleophile in substitution reactions to introduce a wide range of substituents. These modifications allow for the exploration of hydrogen bonding interactions and the introduction of moieties that can modulate solubility, cell permeability, and target engagement.
-
The Ortho-Fluoro Substituent: The placement of the fluorine atom is of strategic importance. Its strong electron-withdrawing nature lowers the pKa of the aniline nitrogen, reducing its basicity. This can be advantageous in preventing off-target effects, such as hERG channel inhibition, which is often associated with basic amines.[5] Furthermore, the C-F bond is exceptionally stable, making it resistant to metabolic cleavage and potentially enhancing the in vivo half-life of derivative compounds.[6]
The interplay of these three components makes this compound a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one biological target.
Synthetic Derivatization Strategies: Protocols and Methodologies
A primary application of this compound in SAR studies is its use as a building block for more complex molecules. The following protocols detail two common and powerful derivatization strategies.
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and high-yielding reaction for the formation of chalcones, which are excellent Michael acceptors and precursors to various heterocyclic compounds.
Objective: To synthesize a library of chalcone derivatives by reacting this compound with a series of aromatic aldehydes to explore the impact of substituents on biological activity.
Materials and Reagents:
-
This compound
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (95% or absolute)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40-50% aqueous solution
-
Deionized Water
-
Ice bath
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Mobile phase for TLC (e.g., 7:3 Hexane:Ethyl Acetate)
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the selected substituted aromatic aldehyde in 15-20 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: While stirring the solution, add 1-2 mL of a 40-50% aqueous solution of KOH or NaOH dropwise. A change in color and/or the formation of a precipitate is often observed upon addition of the base.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by TLC by spotting the reaction mixture against the starting materials. The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting aldehyde.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water. Stir the mixture for 15-20 minutes to facilitate the precipitation of the crude chalcone.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes excess base and other water-soluble impurities.
-
Drying and Purification: Allow the crude product to air-dry or dry in a desiccator. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
-
Characterization: Confirm the structure and purity of the synthesized chalcone using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones
Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, including kinase inhibition. They can be readily synthesized from chalcone precursors.
Objective: To convert the synthesized chalcones into a library of pyrazole derivatives to investigate a different region of chemical space and its impact on biological activity.
Materials and Reagents:
-
Synthesized chalcone derivative from Protocol 1
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid or ethanol
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the chalcone derivative in a suitable solvent such as glacial acetic acid or ethanol (15-20 mL).
-
Reagent Addition: To the stirred solution, add an excess of hydrazine hydrate (e.g., 2.0-3.0 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC until the starting chalcone is consumed.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates out of the solution, it can be collected by filtration. If not, carefully pour the reaction mixture into ice-cold water to induce precipitation.
-
Filtration and Washing: Collect the solid pyrazole derivative by vacuum filtration and wash it with cold water.
-
Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Characterization: Characterize the final pyrazole product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Evaluation: Protocols for SAR Elucidation
The synthesized library of compounds must be subjected to rigorous biological testing to establish a structure-activity relationship. For scaffolds derived from this compound, which are often explored as kinase inhibitors, the following assays are fundamental.
Protocol 3: In Vitro Kinase Inhibition Assay (TR-FRET Format)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for determining the inhibitory potency of compounds against a specific kinase.
Objective: To determine the IC₅₀ values of the synthesized derivatives against a target kinase.
Materials and Reagents:
-
Recombinant human kinase of interest
-
Biotinylated substrate peptide specific for the kinase
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
TR-FRET compatible plate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Assay Plate Setup: Add 2 µL of the diluted test compound solutions to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Enzyme and Substrate Addition: Add 4 µL of a solution containing the kinase and the biotinylated substrate peptide in assay buffer to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase. Incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled antibody and SA-APC in a quench buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM EDTA). Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm). Determine the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To evaluate the effect of the synthesized compounds on the viability of a relevant cancer cell line.
Materials and Reagents:
-
Cancer cell line of interest (e.g., one that is dependent on the target kinase)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 5: Western Blot Analysis of Target Modulation
Western blotting is used to confirm that the observed cellular effects are due to the inhibition of the intended target kinase by assessing the phosphorylation status of its downstream substrates.
Objective: To determine if a lead compound inhibits the target kinase signaling pathway in a cellular context.
Materials and Reagents:
-
Cancer cell line of interest
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase and a downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Step-by-Step Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE and then transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the phosphorylation of the downstream substrate, with no change in the total protein levels, confirms on-target activity.
Data Presentation and SAR Interpretation
The data generated from these assays should be systematically organized to facilitate the elucidation of structure-activity relationships.
Table 1: Illustrative SAR Data for a Hypothetical Series of Pyrazole Derivatives
| Compound ID | R¹ Substituent | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| 1a | -H | 150 | 12.5 |
| 1b | 4-OCH₃ | 55 | 4.2 |
| 1c | 4-Cl | 25 | 1.8 |
| 1d | 4-CF₃ | 15 | 0.9 |
| 1e | 3-Cl | 80 | 7.5 |
From this hypothetical data, several SAR trends can be deduced:
-
Substitution on the R¹ phenyl ring is beneficial for activity compared to the unsubstituted analog (1a).
-
Electron-withdrawing groups (Cl, CF₃) at the 4-position of the R¹ ring lead to a significant increase in both biochemical and cellular potency (1c, 1d) compared to an electron-donating group (OCH₃, 1b).
-
The position of the substituent is important, as a 3-chloro substituent (1e) is less potent than a 4-chloro substituent (1c).
This information guides the next round of synthesis, perhaps focusing on other electron-withdrawing groups at the 4-position or exploring the 2-position.
Visualizing the SAR Workflow
Caption: A typical workflow for SAR studies starting from this compound.
Conclusion
This compound represents a highly versatile and strategically valuable starting material for SAR studies in drug discovery. Its combination of synthetically accessible functional groups and a fluorine atom that can impart favorable drug-like properties makes it an ideal scaffold for generating diverse chemical libraries. By employing systematic derivatization strategies and a robust suite of biological assays, researchers can effectively navigate the complex landscape of chemical space to identify and optimize lead compounds with therapeutic potential. The protocols and principles outlined in this guide provide a solid foundation for leveraging this powerful building block in the quest for novel therapeutics.
References
- Ismail, M. M., et al. (2021). Fluorine in drug design: A comprehensive review. European Journal of Medicinal Chemistry, 223, 113659.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- A Comprehensive Review of Aminochalcones. (2019). Molecules, 24(20), 3683.
- Synthesis and SAR of 4'‐Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. (2009). Asian Journal of Chemistry, 21(2), 907.
- Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 1-(4-Amino-3-fluorophenyl)ethanone
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging substrates like 1-(4-Amino-3-fluorophenyl)ethanone . This molecule presents a unique combination of functional groups—an electron-donating amine, an electron-withdrawing fluorine ortho to the reactive site, and a meta-acetyl group—each influencing the reaction in distinct ways. This resource provides in-depth, question-and-answer-based troubleshooting to navigate the complexities of this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Common Reaction Failures & Initial Diagnosis
Question 1: My Suzuki coupling with this compound halide is giving low to no yield. What are the most likely initial causes?
Answer: When a Suzuki-Miyaura coupling reaction fails with a substrate like this compound (assuming you are using the corresponding aryl halide, e.g., the bromide or iodide), the issue often stems from a combination of electronic and steric factors inherent to the molecule, as well as suboptimal reaction conditions.
The primary culprits to investigate are:
-
Catalyst Inactivity or Decomposition: The free amino group (-NH₂) can coordinate to the palladium center, potentially inhibiting the catalyst or leading to inactive species. Standard catalysts like Pd(PPh₃)₄ may not be robust enough for this substrate.
-
Slow Oxidative Addition: The aryl halide bond is influenced by competing electronic effects. The strong electron-donating amino group can decrease the electrophilicity of the aryl halide, slowing down the rate-limiting oxidative addition step.[1][2] While the ortho-fluoro group is electron-withdrawing, its effect might not be sufficient to counteract the amine's influence.
-
Boronic Acid Decomposition: A common side reaction is the protodeboronation of your boronic acid partner, where the boronic acid is replaced by a hydrogen atom (R-B(OH)₂ → R-H).[3][4] This is often exacerbated by prolonged reaction times at elevated temperatures in aqueous basic media.[5][6]
-
Inappropriate Base or Solvent System: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials or promote unwanted side reactions.[7] The solubility of all components is also paramount for an efficient reaction.
A logical first step is to analyze your crude reaction mixture by LC-MS or ¹H NMR to identify which starting materials remain and what byproducts have formed. This will provide crucial clues. For instance, the presence of a deborylated arene points towards boronic acid instability.
Question 2: I'm observing significant amounts of a byproduct corresponding to the deborylated starting material (aniline derivative). How can I prevent protodeboronation?
Answer: Protodeboronation is a well-documented failure mode in Suzuki couplings, particularly with electron-rich or heteroaryl boronic acids.[3][4][5] It is often catalyzed by the base and accelerated by high temperatures and aqueous conditions.[5][8]
Here are several strategies to mitigate this issue:
-
Use a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[7] Switching to a milder base such as K₃PO₄, Cs₂CO₃, or even KF can be highly effective.[7][9] Fluoride ions, in particular, can activate the boronic acid for transmetalation while being less harsh.[10][11]
-
Modify the Boron Reagent: Boronic acids are in equilibrium with their corresponding boroxines (cyclic trimers), which can affect reactivity.[4] A more robust strategy is to use a protected form of the boronic acid, such as a pinacol ester (Bpin) or an organotrifluoroborate salt (BF₃K) .[12][13] These are generally more stable to protodeboronation and slowly release the active boronic acid species in situ.[13]
-
Anhydrous or Biphasic Conditions: While some water is often necessary, excessive amounts can promote hydrolysis.[14] Consider using a biphasic system (e.g., Toluene/H₂O) or nearly anhydrous conditions with a base like CsF or K₃PO₄ in a solvent like dioxane or 2-MeTHF.
-
Increase Reaction Rate: The faster your desired coupling occurs, the less time there is for side reactions. Employing a more active catalyst system (see Section 2) can significantly reduce the impact of protodeboronation by ensuring the productive catalytic cycle outcompetes the decomposition pathway.[3]
Below is a workflow to diagnose and address protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
Section 2: Catalyst and Ligand Selection
Question 3: The standard Pd(PPh₃)₄ catalyst isn't working. What catalyst system should I try for this electron-rich, potentially coordinating substrate?
Answer: Your substrate, this compound, is considered "challenging" due to the electron-rich nature imparted by the amino group, which can slow oxidative addition.[14] Furthermore, the amine can act as a ligand, coordinating to the palladium and inhibiting catalysis. For such cases, modern catalyst systems employing bulky, electron-rich phosphine ligands are required. These ligands promote the formation of a highly active, monoligated Pd(0) species, accelerate both oxidative addition and reductive elimination, and can overcome substrate inhibition.[15][16]
Here is a table of recommended catalyst systems to screen, starting with the most common and moving to more specialized options.
| Catalyst System | Ligand Type | Key Advantages | Recommended Loading (mol%) |
| Pd(OAc)₂ + SPhos | Buchwald Ligand | Excellent for electron-rich aryl halides; high activity.[16] | 1-2% Pd, 2-4% Ligand |
| Pd₂(dba)₃ + XPhos | Buchwald Ligand | Very bulky and electron-rich; effective for hindered substrates.[17] | 1-2% Pd, 2-4% Ligand |
| Pd(dppf)Cl₂ | Ferrocenyl Ligand | Good general catalyst, often effective for heteroaromatics.[1] | 2-5% |
| PEPPSI-IPr | NHC Precatalyst | N-Heterocyclic Carbene (NHC) ligand; highly stable and active.[1] | 2-5% |
Experimental Protocol: Catalyst System Screening
-
Setup: To four separate oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), boronic acid/ester (1.2-1.5 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox, add the specified palladium source and ligand to each respective vial.
-
Solvent: Add anhydrous solvent (e.g., Dioxane or Toluene, 5 mL).
-
Reaction: Seal the vials, remove from the glovebox, and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare conversion rates.
This systematic screening will quickly identify the most effective catalyst/ligand combination for your specific coupling partners.
Question 4: How do the fluoro and acetyl groups on the phenyl ring affect the reaction?
Answer: The substituents on your aryl halide have distinct and somewhat opposing electronic effects that influence the key steps of the Suzuki catalytic cycle.
-
Fluoro Group (-F): Located ortho to the halide, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) .[18] This effect makes the carbon atom bearing the halide more electrophilic, which generally accelerates the oxidative addition step.[1][19] This is beneficial and can help counteract the deactivating effect of the amino group.
-
Acetyl Group (-COCH₃): Located meta to the halide, the acetyl group is also electron-withdrawing through both induction and resonance. While its effect is less pronounced from the meta position compared to an ortho or para position, it still contributes to increasing the electrophilicity of the aryl halide, favoring oxidative addition.
-
Amino Group (-NH₂): Located para to the halide, the amino group is strongly electron-donating through resonance (+M effect), which makes the aryl ring electron-rich. This effect slows down oxidative addition .[14] As discussed, it can also coordinate to the palladium catalyst.
The overall reactivity of your substrate is a balance of these competing effects. The strong deactivation by the amine often dominates, making the use of highly active catalysts essential. The presence of the fluoro and acetyl groups, however, makes this substrate more reactive than, for example, 4-bromoaniline.
Caption: Electronic effects of substituents on oxidative addition.
Section 3: Optimizing Reaction Conditions
Question 5: What is the best base and solvent combination for coupling with an amine-containing substrate?
Answer: The optimal base and solvent are highly interdependent and substrate-specific. For a substrate with a free amine, careful selection is needed to ensure sufficient reactivity without causing side reactions.
Base Selection: The role of the base is to activate the organoboron species to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[7][20]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent general-purpose bases. Cs₂CO₃ is more soluble in organic solvents and often gives superior results, though it is more expensive.[21] K₂CO₃ is a cost-effective starting point.[21]
-
Phosphates (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base that is particularly effective with boronic acids and for substrates sensitive to stronger bases. It is often the base of choice for challenging couplings.[16]
-
Fluorides (KF, CsF): Fluoride ions have a high affinity for boron and can be effective activators, sometimes allowing the reaction to proceed under milder or even anhydrous conditions.[11] However, their effect can be complex, as excess fluoride can form unreactive anionic boronate species.[10][11]
-
Hydroxides (NaOH, KOH): Generally too harsh for substrates with sensitive functional groups (like the acetyl group, which could undergo side reactions) and can aggressively promote protodeboronation.[7]
-
Organic Amine Bases (e.g., Et₃N, DIPEA): These are typically not effective as the primary base in Suzuki couplings as they are often too weak to promote transmetalation efficiently.[21]
Solvent Selection: The solvent must dissolve the starting materials, base (or at least allow for efficient interfacial reaction), and the catalyst.
-
Ethereal Solvents (Dioxane, THF, 2-MeTHF): Excellent choices, particularly when mixed with water (e.g., Dioxane/H₂O 4:1). They have good solvating properties for a wide range of organic compounds and catalysts.
-
Aromatic Solvents (Toluene, Xylene): Good for higher temperature reactions. Often used in a biphasic mixture with water to dissolve the inorganic base.
-
Polar Aprotic Solvents (DMF, DMAc): Can be effective but may lead to more side reactions at high temperatures. DMF can also decompose to form dimethylamine, which can interfere with catalysis.
Recommended Starting Conditions: A robust starting point for your substrate would be:
-
Catalyst System: Pd(OAc)₂ / SPhos
-
Base: K₃PO₄ (2-3 equivalents)
-
Solvent: Dioxane / H₂O (4:1 or 5:1)
-
Temperature: 80-100 °C
If solubility is an issue, a solvent system like Toluene/iPrOH/H₂O might be beneficial.
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics. ACS Publications. [Link]
-
Screening of different bases for Suzuki coupling a. ResearchGate. [Link]
-
Acyl- and Decarbonylative Suzuki Coupling of N-Acetyl Amides: Electronic-Tuning of Twisted, Acyclic Amides in Catalytic Carbon–Nitrogen Bond Cleavage | Request PDF. ResearchGate. [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Nature. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Carbodicarbenes - Wikipedia. Wikipedia. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH National Center for Biotechnology Information. [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Semantic Scholar. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. NIH National Center for Biotechnology Information. [Link]
-
Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Semantic Scholar. [Link]
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- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalysis with 1-(4-Amino-3-fluorophenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 1-(4-Amino-3-fluorophenyl)ethanone . This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success with this challenging yet valuable substrate.
The structure of this compound presents a unique set of challenges and opportunities in palladium catalysis. The presence of a primary aniline group, a deactivating fluoro substituent, and a ketone functionality requires careful optimization of the catalytic system to achieve high yields and selectivity. The primary amino group, in particular, can act as a ligand for the palladium center, potentially leading to catalyst inhibition or deactivation.[1] This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when designing reactions with this substrate.
Q1: Which palladium-catalyzed reactions are most suitable for this compound?
This substrate is highly versatile and can be used in several key transformations:
-
Buchwald-Hartwig Amination: The substrate can act as the amine nucleophile, coupling with various aryl or heteroaryl halides/triflates to form diarylamines. This is one of its most common applications.[2][3]
-
Suzuki-Miyaura Coupling: If the substrate is first converted to an aryl halide or triflate (e.g., by introducing a bromine at the 5-position), it can be coupled with a wide range of boronic acids or esters.[4][5]
-
Heck Reaction: As an aryl halide derivative, it can be coupled with alkenes to form substituted styrenes.[6][7]
Q2: What are the primary challenges when using this substrate in cross-coupling reactions?
The main challenge stems from the free primary amino group (-NH₂). This group can coordinate strongly to the palladium catalyst, forming stable, catalytically inactive or dormant complexes.[1][8] This "catalyst poisoning" is a major cause of low conversion and reaction failure. Additionally, the electronic properties of the fluoro and acetyl groups can influence the reactivity of the aryl ring.
Q3: How do the amino and fluoro groups specifically influence reactivity?
-
Amino Group (-NH₂): This is a strong electron-donating group and a potential coordinating ligand. Its primary effect is catalyst inhibition, as discussed. In Buchwald-Hartwig amination, it is the reacting nucleophile, but its basicity and coordinating ability must be carefully managed.[1]
-
Fluoro Group (-F): As an electron-withdrawing group, it can make the adjacent C-H bonds more acidic and can influence the electronic density of the aromatic ring. In reactions where the substrate is an aryl halide, the fluoro group can make the oxidative addition step more favorable.[9][10]
Q4: What is a good starting point for selecting a catalyst system?
For Buchwald-Hartwig amination using this substrate as the amine, a robust system is required to overcome catalyst inhibition. A good starting point would be:
-
Palladium Pre-catalyst: A Pd(II) source like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.[11] More advanced, air-stable pre-catalysts (e.g., G3 or G4 palladacycles) are also excellent choices.
-
Ligand: A bulky, electron-rich biaryl monophosphine ligand is critical. Ligands like XPhos , SPhos , or RuPhos are designed to promote reductive elimination and sterically discourage the formation of inactive amine-palladium complexes.[12]
-
Base: A strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[13]
Troubleshooting Guide: Low or No Conversion
Low yield is the most common issue encountered. The following Q&A guide provides a systematic approach to diagnosing and solving the problem.
Q1: I see no product formation. How do I confirm my catalyst is active?
A lack of conversion often points to an inactive catalyst. The active catalyst in most cross-coupling reactions is a Pd(0) species.[9] If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0).[14][15]
-
Causality: The reduction is often accomplished by the phosphine ligand, the amine substrate, or another reducing agent in the mixture.[11][16] If this reduction is inefficient, the catalytic cycle never begins.
-
Troubleshooting Steps:
-
Use a Pd(0) Source: Switch from Pd(OAc)₂ to a Pd(0) pre-catalyst like Pd₂(dba)₃ to bypass the in situ reduction step.
-
Pre-catalyst Activation: Before adding your main substrates, gently heat the mixture of the Pd(II) pre-catalyst, ligand, and base in the solvent for 15-20 minutes. This can facilitate the formation of the active Pd(0) complex.
-
Check Reagent Quality: Ensure your solvent is anhydrous and degassed. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands. Ensure the amine substrate is pure.
-
Q2: My reaction is stalled at low conversion. Is my ligand choice optimal?
Ligand choice is arguably the most critical parameter when working with aniline substrates. The ligand must stabilize the palladium center, promote the key steps of the catalytic cycle, and prevent catalyst deactivation by the substrate's amino group.[12][17]
-
Causality: Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective. The aniline nitrogen can displace such ligands, forming a stable (Aniline)₂PdL₂ complex that sits off-cycle. Bulky, electron-rich monophosphine ligands (e.g., Buchwald's biarylphosphines) create a sterically hindered pocket around the palladium atom. This pocket allows the desired reaction to proceed while physically preventing the formation of inactive multi-coordinate amine complexes.[8]
-
Troubleshooting & Optimization:
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial"];
}
Caption: Ligand selection workflow for low conversion.
Q3: Could the base be the problem?
The base plays a crucial role, and its choice is highly dependent on the reaction type.[18]
-
Causality (Buchwald-Hartwig): In C-N coupling, a strong base (like NaOtBu) is required to deprotonate the palladium-amine complex, which is a key step before reductive elimination.[13] If the base is too weak, this step becomes the bottleneck.
-
Causality (Suzuki): In C-C coupling, the base (often a carbonate like K₂CO₃ or phosphate like K₃PO₄) activates the organoboron species to facilitate transmetalation.[4] An incorrect base will halt the cycle at this stage.
-
Troubleshooting Steps:
-
Match Base to Reaction: Ensure you are using the correct class of base for your reaction type (alkoxides for Buchwald-Hartwig, carbonates/phosphates for Suzuki).
-
Consider Solubility: The base's solubility can impact its effectiveness. Sometimes, a seemingly weaker but more soluble base (like Cs₂CO₃ in some solvents) can outperform a stronger, insoluble one.[19]
-
Screen Bases: If yield is low, screen a panel of bases. For Buchwald-Hartwig, compare NaOtBu, K₃PO₄, and LHMDS. For Suzuki, compare K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Q4: How do solvent and temperature affect my low yield?
Solvent and temperature control reaction kinetics and the stability of catalytic intermediates.[9][20]
-
Causality:
-
Solvent: Polar aprotic solvents like dioxane, toluene, or THF are commonly used.[9] The solvent must be able to dissolve the reactants and intermediates while not coordinating too strongly to the catalyst. For reactions involving ionic bases, a more polar solvent might be beneficial.[20]
-
Temperature: Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition (evidenced by the formation of palladium black).[21] Reactions with this substrate often require heating (80-110 °C), but excessive heat can be detrimental.
-
-
Troubleshooting Steps:
-
Solvent Screening: Test a few standard solvents like toluene, dioxane, and t-amyl alcohol.
-
Temperature Titration: Start at a moderate temperature (e.g., 80 °C) and incrementally increase it to 100-110 °C. Monitor the reaction for both conversion and the appearance of palladium black. If decomposition occurs, lower the temperature and extend the reaction time.
-
Troubleshooting Guide: Catalyst Deactivation
The appearance of a black precipitate (palladium black) is a clear sign of catalyst deactivation. This occurs when the Pd(0) catalyst agglomerates into inactive nanoparticles.[22][23]
Q1: My reaction mixture turned black and stalled. What happened?
This is classic catalyst decomposition. The phosphine ligand is supposed to stabilize the mononuclear Pd(0) species, but under certain conditions, this stabilization fails.
-
Causality:
-
Ligand Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "naked" Pd(0) is highly unstable and rapidly aggregates.
-
Insufficient Ligand: If the ligand-to-palladium ratio is too low, there isn't enough ligand to keep all the palladium centers stabilized.
-
Amine Poisoning: As discussed, the substrate's amino group can displace the phosphine ligand, leading to unprotected Pd(0) species that then decompose.[1]
-
-
Mitigation Strategies:
-
Use a More Robust Ligand: The bulky biarylphosphine ligands are not only good for activity but also for stability. Their steric profile makes them less likely to dissociate.
-
Increase Ligand Loading: Increasing the L/Pd ratio from 2:1 to 3:1 can provide additional stabilization.
-
Lower the Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.
-
Slow Addition: In some cases, slowly adding the amine substrate over a period of time can help maintain a low instantaneous concentration, reducing its ability to displace the stabilizing ligand.
-
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial"];
}
Caption: Competing pathways for the active Pd(0) catalyst.
Reference Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling This compound with an aryl bromide.
Objective: Synthesize N-(4-acetyl-2-fluorophenyl)-4-methylaniline.
| Component | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 1.0 | 1.0 | 153.15 mg |
| 4-Bromotoluene | 1.2 | 1.2 | 205.2 mg |
| Pd₂(dba)₃ | 0.01 | 0.01 (1 mol% Pd) | 9.2 mg |
| XPhos | 0.04 | 0.04 (4 mol%) | 19.1 mg |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 1.4 | 134.5 mg |
| Toluene (anhydrous, degassed) | - | - | 5.0 mL |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (Pd₂(dba)₃), the ligand (XPhos), and the base (NaOtBu).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound, 4-bromotoluene, and the anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Place the sealed vessel in a pre-heated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Poisoning and deactivation of palladium catalysts.
-
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Cyclopropylbenzene Synthesis.
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
-
A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins.
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
-
Poisoning and deactivation of palladium catalysts.
-
Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions.
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
-
Cross-Coupling Reactions Guide.
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development.
-
Palladium-catalyzed cross-coupling reactions.
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
-
Role of the Base in Buchwald–Hartwig Amination.
-
Buchwald–Hartwig amination.
-
Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones.
-
Solvent effects in palladium catalysed cross-coupling reactions.
-
Buchwald-Hartwig Amination.
-
Heck reaction.
-
Buchwald-Hartwig Amination.
-
Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
-
Heck Reaction.
-
Suzuki Coupling.
-
Palladium-Catalyzed Arylation of Fluoroalkylamines.
-
Suzuki-Miyaura Coupling.
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
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- 13. jk-sci.com [jk-sci.com]
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- 19. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 22. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Preventing Homocoupling in Reactions with 1-(4-Amino-3-fluorophenyl)ethanone Derivatives
Welcome to the technical support guide for managing and preventing homocoupling side reactions when working with 1-(4-Amino-3-fluorophenyl)ethanone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during cross-coupling experiments. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot effectively.
Section 1: Understanding the Challenge: General FAQs
This section addresses foundational questions about homocoupling and the specific reactivity of the target substrate.
Q1: What is homocoupling, and why is it a critical issue in cross-coupling reactions?
A1: Homocoupling is a common side reaction in which two identical coupling partners react to form a symmetrical dimer, instead of the desired asymmetrical cross-coupled product.[1] For instance, in a Suzuki reaction between your aminophenyl derivative (Ar-X) and a boronic acid (R-B(OH)₂), homocoupling can produce Ar-Ar or R-R. This unwanted reaction reduces the yield of your target molecule and introduces impurities that are often difficult to separate due to similar physical properties, complicating downstream processing and purification.[2]
Q2: What are the primary chemical drivers of homocoupling in palladium-catalyzed reactions?
A2: The two most common culprits are the presence of oxygen and off-cycle Palladium(II) species .
-
Oxygen: The active catalyst in most cross-coupling reactions is a Palladium(0) species. Oxygen can oxidize this Pd(0) to Pd(II), which is a known promoter of the homocoupling of organometallic reagents like boronic acids.[3][4][5] Therefore, the most critical first step in suppressing homocoupling is the rigorous exclusion of oxygen from the reaction mixture.[3][6]
-
Pd(II) Precatalysts: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) state can be accompanied by a stoichiometric homocoupling of the organometallic partner (e.g., two boronic acid molecules react, producing the dimer and Pd(0)).[2][4]
Q3: How do the specific functional groups on this compound influence its reactivity and potential for side reactions?
A3: The unique substitution pattern of this molecule presents specific challenges and considerations:
-
Amino Group (-NH₂): This is a strong electron-donating group, which makes the aryl halide (if used as such) more electron-rich. This can slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4][7] Furthermore, the lone pair on the nitrogen can coordinate to the palladium center, potentially acting as an inhibitor or leading to catalyst deactivation.[5]
-
Fluoro Group (-F): The ortho-fluorine atom introduces steric hindrance and has a strong inductive electron-withdrawing effect. This can influence the geometry of the catalyst-substrate complex and the electronic properties of the aryl ring.
-
Acetyl Group (-C(O)CH₃): This is a moderately electron-withdrawing group, which can help activate the ring towards oxidative addition if the molecule is used as the halide partner.
Section 2: Troubleshooting Guide by Reaction Type
Suzuki-Miyaura Coupling
This is one of the most common reactions where homocoupling of the boronic acid partner is observed.
Q4: I'm observing a significant amount of boronic acid homocoupling (R-R dimer) in my Suzuki reaction. I've already degassed my solvent. What should I check next?
A4: If rigorous deoxygenation isn't sufficient, you must systematically investigate other reaction parameters. The goal is to promote the desired catalytic cycle to outcompete the homocoupling pathway.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to accelerate both oxidative addition and the final reductive elimination step, which forms the desired product.[1][8] This acceleration can make the cross-coupling pathway kinetically dominant over homocoupling.
-
Base Selection: The base is not just a passive reagent; it plays a key role in the transmetalation step.[9] The strength, solubility, and purity of the base are important. For example, anhydrous, finely ground potassium phosphate (K₃PO₄) is often effective.[5] The base's interaction with the catalyst and reagents can influence side reactions.[10]
-
Addition of a Mild Reductant: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium catalyst in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway without interfering with the main cycle.[10][11]
-
Reagent Stoichiometry and Purity: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.[5] Ensure your boronic acid is pure and free from boronic anhydride, which can behave differently.
Table 1: Recommended Ligands & Bases for Suzuki Coupling of Hindered Anilines
| Parameter | Recommended Choices | Rationale & Causality |
| Ligands | Buchwald Biaryl Phosphines: XPhos, SPhos, RuPhosFerrocenyl Phosphines: dppf | These ligands are both bulky and electron-rich. The electron-donating character facilitates the oxidative addition of the aryl halide, while the steric bulk promotes the final reductive elimination step to release the product.[1][8][12] |
| Bases | K₃PO₄, Cs₂CO₃, K₂CO₃ | These are moderately strong bases. K₃PO₄ and Cs₂CO₃ are often used in anhydrous conditions. The choice can affect the rate of transmetalation and suppress side reactions like protodeboronation.[5] |
| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂, or Pre-formed Pd(0) catalysts (e.g., XPhos Pd G3) | Pd(II) sources are common but require in-situ reduction. Pre-formed Pd(0) complexes can sometimes offer more consistent initiation and lower homocoupling. |
Diagram 1: Suzuki Catalytic Cycle vs. Homocoupling Side-Pathway
Caption: Suzuki catalytic cycles comparison.
Sonogashira Coupling
When coupling this compound derivatives with terminal alkynes, the primary homocoupling byproduct is the 1,3-diyne (R-C≡C-C≡C-R), often called the Glaser or Hay coupling product.[2]
Q5: How can I prevent the formation of diynes in my Sonogashira reaction?
A5: Alkyne homocoupling is typically mediated by the copper(I) co-catalyst in the presence of oxygen.[13][14]
-
Strict Oxygen Exclusion: As with Suzuki coupling, this is paramount. Use degassed solvents and maintain a robust inert atmosphere (Argon or Nitrogen).[2]
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different ligand system and may need slightly higher temperatures or a stronger base, but they completely eliminate the primary mechanism for Glaser coupling.[14][15]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
Buchwald-Hartwig and Ullmann Couplings
When using the aminophenyl ethanone as a nucleophile in a Buchwald-Hartwig amination or an Ullmann condensation, the primary concern shifts to the homocoupling of the aryl halide partner (Ar-X + Ar-X -> Ar-Ar).
Q6: I am attempting a C-N coupling, but I'm isolating a biaryl product derived from my aryl halide. What causes this?
A6: This is essentially an Ullmann-type homocoupling reaction.[16][17]
-
Catalyst System: In palladium catalysis, conditions that favor slow C-N reductive elimination can allow for competing pathways. Ensure your ligand choice is appropriate for C-N coupling; bulky biaryl phosphine ligands are well-established for this purpose and promote the desired amination.[12][18][19]
-
Reaction Temperature: Traditional Ullmann couplings often require very high temperatures.[16][20] If your C-N coupling requires excessive heat, it may be a sign that the catalytic system is not optimal, and side reactions like homocoupling become more prevalent. Re-screening ligands and bases at a lower temperature is advised.
-
Copper-Catalyzed Reactions: In classic Ullmann reactions that use stoichiometric copper, homocoupling is the main desired reaction.[17] Modern, ligand-assisted catalytic Ullmann C-N couplings are designed to prevent this, but improper conditions can revert to the undesired pathway.
Section 3: Optimized Protocols & Methodologies
Protocol 1: Step-by-Step Guide to Establishing an Inert Atmosphere
Trustworthy results begin with a flawless setup. This protocol ensures the rigorous exclusion of oxygen.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120 °C for at least 4 hours, or flame-dry under vacuum. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Assembly: Quickly assemble the glassware while maintaining a positive pressure of inert gas. Use a gas manifold with a bubbler to monitor flow.
-
Reagent Addition: Add all solid reagents (your aminophenyl ethanone derivative, coupling partner, base, and any solid additives) to the flask.
-
Evacuate & Backfill (3x Cycle): Seal the flask, carefully evacuate the atmosphere using a vacuum pump until the pressure is low, and then backfill with inert gas. Repeat this cycle three times to remove residual air.
-
Solvent Addition: Add anhydrous, degassed solvent via a cannula or syringe. To degas the solvent, either sparge with an inert gas for 30-60 minutes or use three freeze-pump-thaw cycles.
-
Final Sparge: Once all reagents and solvent are added, sparge the reaction mixture by bubbling inert gas through it via a long needle for 10-15 minutes.
-
Catalyst Addition: Under a strong positive flow of inert gas, quickly add the palladium catalyst/ligand. Reseal the flask immediately.
-
Execution: The reaction can now be heated under a positive pressure of inert gas (a balloon or a line from the manifold).
Diagram 2: Workflow for Anaerobic Reaction Setup
Caption: Workflow for anaerobic reaction setup.
Protocol 2: General Optimized Suzuki-Miyaura Coupling Procedure
This protocol is a robust starting point for coupling a halide derivative of this compound with an arylboronic acid.
-
Reactants:
-
Aryl Halide (e.g., 1-(4-Amino-3-fluoro-5-bromophenyl)ethanone): 1.0 equiv
-
Arylboronic Acid: 1.5 equiv
-
Base (K₃PO₄, finely ground): 3.0 equiv
-
Catalyst (XPhos Pd G3): 2 mol%
-
Solvent (1,4-Dioxane, anhydrous and degassed)
-
-
Procedure:
-
Following Protocol 1, add the aryl halide, arylboronic acid, and K₃PO₄ to a dried Schlenk flask.
-
Perform the evacuate-and-backfill cycle three times.
-
Add the XPhos Pd G3 catalyst under a positive flow of argon.
-
Add degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Section 4: Advanced Troubleshooting
Diagram 3: Troubleshooting Decision Tree for Homocoupling
Caption: Troubleshooting decision tree for homocoupling.
References
-
BenchChem. (n.d.). Strategies to minimize homocoupling in cross-coupling reactions with 1,1-Dibromo-2-chlorotrifluoroethane. Retrieved from BenchChem Technical Support.[6]
-
BenchChem. (n.d.). Preventing homocoupling in palladium-catalyzed reactions of 1-(Allyloxy)-2-bromobenzene. Retrieved from BenchChem Technical Support.[1]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link].[7]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link].[3]
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from ResearchGate.[10]
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link].[11]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link].[9]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link].[4]
-
Hartwig, J. F., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. Retrieved from [Link].[21]
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Retrieved from BenchChem Technical Support.[5]
-
BenchChem. (n.d.). Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 1,2-Dibromoethene. Retrieved from BenchChem Technical Support.[2]
-
Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Retrieved from [Link].[8]
-
ResearchGate. (2015). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Retrieved from ResearchGate.[22]
-
Scafato, P. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from Organic Chemistry Bites.[16]
-
Nagaki, A., et al. (2014). Homocoupling of aryl halides using the integrated flow microreactor system. Beilstein Journal of Organic Chemistry. Retrieved from ResearchGate.[23]
-
The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link].[24]
-
Thomas, K. R. J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link].[13]
-
ResearchGate. (2016). Continuous flow room temperature reductive aqueous homo-coupling of aryl halides using supported Pd catalysts. Retrieved from ResearchGate.[25]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link].[18]
-
Cahiez, G., et al. (2013). Iron-Catalyzed Homocoupling of Aryl Halides and Derivatives in the Presence of Alkyllithiums. Organic Letters. [Link].[26]
-
ResearchGate. (2014). Palladium/Sensory Component-Catalyzed Homocoupling Reactions of Aryl Halides. Retrieved from ResearchGate.[27]
-
BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines. Retrieved from BenchChem Technical Support.[12]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link].[28]
-
MacMillan, D. W. C., et al. (2018). Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings. The Journal of Organic Chemistry. [Link].[29]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link].[17]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link].[14]
-
Kappe, C. O., et al. (2009). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols. [Link].[30]
-
Minnaard, A. J., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link].[31]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link].[32]
-
Minnaard, A. J., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link].[33]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link].[20]
-
Hartwig, J. F., et al. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Retrieved from [Link].[34]
-
Cárdenas-Jirón, G. I., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules. [Link].[35]
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Minnaard, A. J., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from ResearchGate.[19]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link].[36]
-
Ghorbani-Vaghei, R., et al. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link].[15]
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Technical Support Center: Purification of 1-(4-Amino-3-fluorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(4-Amino-3-fluorophenyl)ethanone (CAS No: 73792-22-0). This document is designed for researchers, chemists, and pharmaceutical development professionals who may encounter challenges in obtaining this key intermediate in high purity. The inherent basicity of the aromatic amine group, combined with its other functional groups, presents unique purification challenges that require a nuanced approach. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to streamline your purification workflow.
Section 1: Quick Reference Data
A successful purification strategy begins with a solid understanding of the compound's physicochemical properties. The following table summarizes critical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 73792-22-0 | [1][2][3] |
| Molecular Formula | C₈H₈FNO | [1][3] |
| Molecular Weight | 153.15 g/mol | [1][4] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 86-87 °C | [5] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [1] |
| Solubility | Generally soluble in organic solvents like ethyl acetate, ethanol, and acetone. Low solubility in non-polar solvents like hexanes and water. The related compound, 4-aminoacetophenone, is soluble in hot water, alcohol, and ether.[6][7][8] | N/A |
Section 2: Troubleshooting Common Purification Issues (Q&A Format)
This section addresses the most common problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My crude reaction product is a dark, oily, or semi-solid mixture. What is the best initial cleanup strategy before attempting chromatography or recrystallization?
Answer: A dark, complex crude mixture often contains inorganic salts, acidic or basic byproducts, and highly polar impurities like DMF or DMSO. A preliminary acid-base liquid-liquid extraction is the most robust method for initial cleanup. The strategy is to exploit the basicity of the target compound's amino group.
-
Causality: The amino group on your target compound is basic and can be protonated by an acid to form a water-soluble ammonium salt. Most organic, non-basic impurities will remain in the organic layer. This allows for a clean separation. Subsequent basification of the aqueous layer regenerates the neutral amine, which can be extracted back into a fresh organic solvent.[9]
A general workflow for this process is illustrated below.
Caption: Acid-Base Extraction Workflow.
Q2: I'm attempting flash column chromatography on silica gel, but my product is smearing badly (tailing) and my recovery is low. What is causing this?
Answer: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.[10]
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic lone pair of electrons on the nitrogen of your amine interacts strongly with these acidic sites via hydrogen bonding and acid-base interactions. This strong, sometimes irreversible, binding causes the compound to move slowly and unevenly down the column, resulting in significant tailing and potential product loss on the column.[11]
Solutions:
-
Mobile Phase Modification (Recommended First Step): Add a small amount of a competing base to your eluent. Typically, 0.5-1% triethylamine (TEA) or ammonium hydroxide is added to the solvent system (e.g., Ethyl Acetate/Hexane). The competing base neutralizes the acidic sites on the silica, allowing your target compound to elute cleanly with symmetrical peak shape.[10][11]
-
Use a Deactivated or Functionalized Stationary Phase: If mobile phase modification is insufficient, consider using an amine-functionalized silica column.[10][11] These columns have a surface that is less acidic and more compatible with basic analytes, often providing excellent separation without mobile phase additives.
-
Switch to an Alternative Chromatography Mode: Reversed-phase chromatography on a C18 column using a mobile phase buffered at a higher pH (e.g., pH 8-10 with ammonium bicarbonate) can be highly effective. At high pH, the amine is in its neutral, free-base form, making it more hydrophobic and allowing for good retention and separation.[11]
Caption: Troubleshooting Amine Chromatography.
Q3: My attempts at recrystallization result in the product "oiling out" or failing to crystallize altogether. How should I approach solvent selection?
Answer: "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a supersaturated liquid phase instead of forming a crystalline lattice. This indicates a poor choice of solvent system.
-
Causality: Ideal recrystallization requires a solvent (or solvent pair) that dissolves the compound poorly at low temperatures but very well at high temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Systematic Approach to Solvent Screening:
-
Single Solvent Screening: Test the solubility of a small amount of your crude product (~10-20 mg) in ~0.5 mL of various solvents at room temperature and then with heating.
-
Solvent Pair Screening: If no single solvent is ideal, use a binary system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., Ethanol, Ethyl Acetate). Then, add a "poor" solvent (one in which it is insoluble, e.g., Water, Hexane) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to clarify the solution, then allow it to cool slowly.
The table below provides a starting point for solvent selection.
| Solvent System | Type | Rationale & Comments |
| Ethanol/Water | Solvent Pair | Excellent starting point. The compound is likely soluble in ethanol and insoluble in water. Dissolve in minimal hot ethanol and add hot water dropwise. |
| Ethyl Acetate/Hexane | Solvent Pair | Good for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane. Proven effective for chromatography, suggesting it's a good system to explore.[5] |
| Toluene | Single Solvent | Aromatic compounds often crystallize well from toluene. It has a high boiling point, which can aid in forming well-ordered crystals upon slow cooling. |
| Isopropanol (IPA) | Single Solvent | Less volatile than ethanol, which can promote slower crystal growth. |
Q4: How do I definitively confirm the purity of my final product?
Answer: Purity confirmation requires a combination of analytical techniques. Relying on a single method is insufficient for rigorous scientific work.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential. The ¹H NMR should show clean signals with correct integrations and coupling constants, and be free of impurity peaks (e.g., residual solvents, starting materials). The presence of the fluorine atom makes ¹⁹F NMR a particularly powerful and clean tool for assessing purity.[5]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for quantifying purity and detecting trace-level impurities.
-
Melting Point Analysis: A sharp melting point that matches the literature value (86-87 °C) is a strong indicator of high purity.[5] Impurities typically depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram showing a single major peak (ideally >98% by area) provides quantitative evidence of purity. A FluoroPhenyl phase column can be particularly effective for analyzing this compound.[12][13]
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography (Normal-Phase)
This protocol is designed to mitigate the issues commonly seen when purifying amines on silica.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This dry-loading technique prevents solvent effects and improves band sharpness.
-
Column Packing: Wet pack a silica gel column with the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate with 1% Triethylamine). Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity. A typical gradient might be from 5% to 40% Ethyl Acetate in Hexane. Crucially, ensure 0.5-1% triethylamine is present in the mobile phase throughout the entire run. A literature-validated eluent system is petroleum ether/ethyl acetate (4:1).[5]
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC), staining with an appropriate visualization agent (e.g., potassium permanganate or UV light).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, the residue can be co-evaporated with a solvent like toluene or dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution.
Section 4: Frequently Asked Questions (FAQs)
-
Why is my purified this compound yellow or tan instead of white?
-
Aromatic amines are susceptible to air oxidation, which can form minor, highly colored impurities. While a slight yellow tint may not significantly impact purity as measured by NMR or LC-MS, for applications requiring very high purity, it is advisable to perform the purification quickly, minimize exposure to air and light, and store the final product under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Can I use distillation for purification?
-
While distillation is a common technique for purifying liquids, it is generally not suitable for this compound. As a solid with a relatively high molecular weight, it would require high vacuum and high temperatures, which could lead to decomposition. A patent for purifying aromatic amines does describe distillation, but this is typically for large-scale industrial processes with specialized equipment.[14] For laboratory scale, chromatographic and recrystallization methods are far more practical and effective.
-
-
What are some common side products from its synthesis that I should be aware of?
-
If synthesized via reduction of the corresponding nitro compound, 1-(3-fluoro-4-nitrophenyl)ethanone, incomplete reduction is a common issue. You may also see byproducts from over-reduction or side reactions depending on the specific reagents used. If synthesized via a Friedel-Crafts acylation of 2-fluoroaniline, you may see isomers (e.g., acylation at the ortho position to the amine) or di-acylated products.
-
References
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-
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Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column - Restek. [Link]
-
Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. [Link]
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- 13. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 14. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
Removing palladium catalyst from "1-(4-Amino-3-fluorophenyl)ethanone" reaction mixtures
Topic: Effective Removal of Palladium Catalyst from "1-(4-Amino-3-fluorophenyl)ethanone" Reaction Mixtures
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for drug development professionals and researchers facing challenges with palladium removal for the specific intermediate, "this compound". The inherent structure of this molecule, containing a nucleophilic amino group, presents unique purification challenges that this guide will directly address.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound reaction so difficult?
A1: The primary challenge stems from the chemical nature of your product. The nitrogen atom of the amino group in this compound can act as a ligand, forming stable coordination complexes with palladium species dissolved in the reaction mixture.[1] This chelation makes the palladium soluble and prevents its removal by simple filtration, a method that only works for heterogeneous catalysts like Palladium on carbon (Pd/C) or precipitated palladium metal.[2][3]
Q2: What are the regulatory expectations for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies have established stringent limits for elemental impurities in drug products. Palladium is classified by the International Council for Harmonisation (ICH) Q3D guidelines as a Class 2B element.[2] The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which for a drug with a 10 g daily dose, translates to a concentration limit of 10 ppm.[2][4] Therefore, robust removal strategies are not just a matter of chemical purity but a critical regulatory requirement.
Q3: What are the main strategies for palladium removal?
A3: The most common and effective methods fall into four categories:
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2][5]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove solid-phase catalysts or precipitated metal.[3][6]
-
Crystallization: Purifying the final product via crystallization, which can leave palladium impurities in the mother liquor.[5]
-
Extraction/Washing: Using aqueous solutions of chelating agents to pull palladium species out of the organic phase.[7][8][9]
Q4: What is a "palladium scavenger" and how does it work?
A4: Palladium scavengers are solid-supported materials, often based on silica or polystyrene, that are functionalized with chemical groups that strongly bind to palladium.[10][11] Common functionalities include thiols, amines, and dimercaptotriazine (DMT), which have a high affinity for palladium.[2][6] When stirred with the reaction mixture, the scavenger selectively captures the palladium. Because the scavenger is an insoluble solid, it can be easily removed by simple filtration, taking the bound palladium with it.[10]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: High levels of residual palladium (>100 ppm) remain after standard work-up and filtration.
-
Underlying Cause: This is the classic issue caused by the chelation of homogeneous palladium by the product's amino group, keeping the metal in solution.[1] The specific palladium species (e.g., its oxidation state and ligands) at the end of the reaction can also affect removal efficiency.[2]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Simple adsorbents may be insufficient. Use a scavenger specifically designed for palladium. Thiol- or TMT-functionalized scavengers are often highly effective.[1][12]
-
Optimize Scavenging Conditions: The binding of palladium to a scavenger is a chemical reaction. Experiment with reaction time (4-24 hours), temperature (ambient to ~60 °C, product stability permitting), and the amount of scavenger (start with 3-5 molar equivalents relative to palladium).[1][2][13]
-
Consider a Pre-Treatment Step: An aqueous wash with a mild reducing agent like sodium bisulfite (NaHSO₃) can sometimes precipitate palladium species, which can then be filtered.[7][8] This converts soluble Pd(II) species to insoluble Pd(0).
-
Issue 2: Significant loss of this compound product during the purification step.
-
Underlying Cause: The purification medium itself may be retaining your product. This is a known drawback of activated carbon, which can adsorb organic molecules non-selectively.[2][11] Highly polar products can also bind to silica-based scavengers.[13]
-
Troubleshooting Steps:
-
Minimize Adsorbent Quantity: Use the lowest effective amount of scavenger or carbon. Perform a small-scale screen to determine the optimal loading that minimizes palladium without significant product loss.
-
Screen Different Scavengers: Test a panel of scavengers with different backbones (silica vs. polymer) and functional groups to find one with high selectivity for palladium but low affinity for your product.[2]
-
Adjust the Solvent: A solvent in which your product is highly soluble can minimize its non-specific adsorption onto the scavenger surface.[2]
-
Switch Methods: If product loss on solid supports is unavoidable, consider switching to a crystallization-based or liquid-liquid extraction-based purification strategy.[2]
-
Issue 3: Inconsistent palladium removal from one batch to the next.
-
Underlying Cause: Variability in the final state of the palladium catalyst. Minor changes in reaction time, temperature, or reagent stoichiometry can alter the mix of palladium species (e.g., Pd(0) vs. Pd(II), ligand coordination) at the end of the reaction, impacting the effectiveness of a given removal method.[2]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure the procedure before palladium removal is identical for every batch. This includes quench steps, phase separations, and any initial filtrations.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, scavengers based on trimercaptotriazine (TMT) are known for their high efficacy.[6][10][14]
-
Implement a Post-Reaction Aging Step: Sometimes, simply stirring the completed reaction mixture under specific conditions (e.g., defined temperature, atmosphere) can encourage palladium to agglomerate or precipitate into a more consistent, filterable form.[6]
-
Decision & Process Workflows
To select the appropriate purification strategy, it is crucial to first identify the nature of the palladium catalyst in your reaction mixture.
Caption: Decision logic for selecting a palladium removal strategy.
Scavenger Selection Guide
The choice of scavenger is critical and depends on the specific conditions of your reaction.
| Scavenger Type | Functional Group | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Removal Efficiency | Key Considerations |
| Silica-Based Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species. Can sometimes adsorb polar products.[1] |
| Silica-Based DMT | Dimercaptotriazine | >1000 | <10 | >99% | Very high affinity for palladium, effective for a wide range of species.[12] |
| Polymer-Based TMT | Trimercaptotriazine | ~1200 | <10 | >99% | High loading capacity, good for large-scale applications.[1][10] |
| Activated Carbon | N/A (Adsorbent) | >1000 | 50 - 200 | Variable | Cost-effective, but may cause significant product loss due to non-specific binding.[2][11][13] |
Note: Efficiency is highly dependent on specific reaction conditions (solvent, temperature, ligands).
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
This protocol is a robust starting point for removing homogeneous palladium from solutions containing amine-functionalized products.
Caption: General workflow for palladium scavenging.
Methodology:
-
Dissolution: After the initial reaction work-up, dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate, Dichloromethane).[2]
-
Scavenger Addition: Add 3-5 molar equivalents of the selected scavenger resin (relative to the initial moles of palladium catalyst used).[1]
-
Stirring: Stir the resulting suspension at a controlled temperature. Start with room temperature for 4-16 hours. If removal is incomplete, the temperature can be gently increased (e.g., 40-50 °C), provided the product is thermally stable.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to completely remove the solid-supported scavenger.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.
-
Analysis: The final, most critical step is to quantify the remaining palladium content using a highly sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5][15][16]
Protocol 2: Palladium Removal Using Activated Carbon
This method is a cost-effective alternative, but requires careful optimization to prevent product loss.
-
Preparation: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[2]
-
Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the mass of the crude product.[1][13]
-
Stirring: Stir the suspension at room temperature or with gentle heating for 2-18 hours.[1][13]
-
Filtration: To prevent fine carbon particles from passing through, filter the mixture through a sufficiently thick pad of Celite®.[1]
-
Washing & Concentration: Wash the Celite®/carbon filter cake with fresh solvent and concentrate the combined filtrates.
-
Analysis: Analyze the purified product for residual palladium content via ICP-MS.
Protocol 3: Purification by Extractive Wash
This method can be effective when palladium can be converted to a water-soluble species.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Toluene or Ethyl Acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous solution containing a chelating or reducing agent. A 20% aqueous solution of sodium bisulfite (NaHSO₃) can be effective.[7][8][9] Perform the wash at an elevated temperature (e.g., 60 °C) to improve efficiency.[7]
-
Separation: Separate the aqueous layer. Repeat the wash if necessary.
-
Final Work-up: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Quantify the residual palladium in the final product.
By systematically applying these diagnostic and procedural steps, you can develop a robust and reproducible method for reducing palladium contamination in your this compound product to levels that meet the stringent requirements of the pharmaceutical industry.
References
- Palladium Detection for API Purific
- Technical Support Center: Removing Palladium Catalyst Residues
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
- Technical Support Center: Palladium Catalyst Removal
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). Semantic Scholar.
- Your trick to remove residual palladium. Reddit.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- How can i remove palladium Pd catalyst easily?. (2015).
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Applic
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
- Technical Support Center: Removal of Residual Palladium Catalyst from Cross-Coupling Reactions. Benchchem.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. silicycle.com [silicycle.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Stability of "1-(4-Amino-3-fluorophenyl)ethanone" under different reaction conditions
Welcome to the dedicated technical support guide for 1-(4-Amino-3-fluorophenyl)ethanone (CAS No. 73792-22-0). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability and handling of this versatile building block. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Section 1: Core Compound Properties & Handling
This section addresses the most frequent initial questions regarding the fundamental properties and safe handling of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is critical to prevent degradation. Based on its structure, specifically the presence of an aromatic amine, the compound is susceptible to oxidation and light-induced degradation.
-
Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is recommended to keep it in a dark place at room temperature.[1] Some suppliers may even recommend refrigerated conditions to further minimize degradation over extended periods.
-
Handling: Handle the compound in a well-ventilated area.[2] Due to its fine solid form, avoid creating dust.[2] Use appropriate personal protective equipment (PPE), including gloves and safety goggles, to prevent skin and eye contact.[3]
Q2: My sample of this compound has developed a yellow or brownish tint over time. Is it still usable?
A2: The development of a yellow or brown color is a common indicator of degradation, most likely due to the oxidation of the aniline (amino) group. Aromatic amines are notoriously prone to air oxidation, which can lead to the formation of highly colored polymeric impurities.
-
Causality: The aniline moiety is electron-rich and can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.
-
Recommendation: While a slight discoloration may not significantly impact reactions where the compound is used in excess, it is highly problematic for stoichiometric-sensitive reactions or when high purity is required (e.g., reference standards, final API steps). We strongly recommend re-analyzing the purity of the material (e.g., by HPLC, NMR) before use. If the purity has dropped significantly, purification by recrystallization or column chromatography may be necessary. For best results, always use a sample with a clean, off-white to light-yellow appearance.
Section 2: Stability Under Reaction Conditions (Troubleshooting Guide)
The stability of this compound is highly dependent on the pH, temperature, and presence of other reagents. This section provides a troubleshooting framework for common reaction environments.
Q3: I'm running a reaction under strongly acidic conditions (e.g., HCl, H₂SO₄) and observing poor solubility and low conversion. What is happening?
A3: The primary amino group on the phenyl ring is basic. In a strongly acidic medium, it will be protonated to form an ammonium salt (-NH₃⁺).
-
Chemical Rationale: This protonation has two major consequences:
-
Solubility Change: The resulting salt may have drastically different solubility in organic solvents compared to the free base. It might precipitate out of non-polar solvents, effectively halting the reaction.
-
Reactivity Change: The protonated ammonium group is a powerful deactivating, meta-directing group for any subsequent electrophilic aromatic substitution reactions. This can inhibit or completely prevent desired reactions on the aromatic ring.
-
-
Troubleshooting Steps:
-
Solvent System: Switch to a more polar solvent system that can dissolve the ammonium salt (e.g., water, methanol, acetic acid).
-
Protecting Group: If the amine's basicity is problematic, consider protecting it before proceeding. A common strategy is acetylation to form an amide, which can be hydrolyzed post-reaction.
-
Reagent Order: Add the acid portion of the reaction mixture slowly to manage solubility and exotherms.
-
Q4: My reaction in the presence of a strong base (e.g., NaOH, LDA) is yielding multiple unidentified byproducts. What are the likely side reactions?
A4: While the primary amine is weakly acidic, the acetyl group introduces a site for base-catalyzed side reactions.
-
Potential Side Reactions:
-
Aldol Condensation: The methyl group of the acetyl moiety has acidic protons. A strong base can deprotonate this position to form an enolate, which can then react with another molecule of the ketone, leading to self-condensation products.
-
Other Enolate Reactions: The enolate can participate in other undesired reactions if electrophiles are present.
-
-
Incompatibilities: Avoid strong bases when possible, especially at elevated temperatures.[4]
-
Recommendations:
-
Use a milder, non-nucleophilic base if possible (e.g., K₂CO₃, Et₃N).
-
Maintain low reaction temperatures to disfavor side reactions.
-
If a strong base is required, use a stoichiometric amount and add it slowly at a reduced temperature.
-
Q5: I am attempting a reaction involving an oxidizing agent (e.g., H₂O₂ anganate) and observing a complex mixture or complete decomposition of my starting material. Why?
A5: The aniline functional group is highly susceptible to oxidation. Introducing a strong oxidizing agent will likely lead to uncontrolled reactions.
-
Degradation Pathway: Oxidation of the amino group can lead to nitroso, nitro, and ultimately, polymeric, tar-like substances. This is a well-known sensitivity of aromatic amines.
-
Authoritative Grounding: The inherent reactivity of anilines towards oxidants is a fundamental concept in organic chemistry. For a detailed understanding of aniline oxidation mechanisms, refer to advanced organic chemistry texts such as March's Advanced Organic Chemistry.
-
Solution: Protect the amine group before performing the oxidation. Converting the amine to an amide (e.g., using acetic anhydride) makes it significantly more resistant to oxidation. The protecting group can be removed later under hydrolytic conditions.
Visualizing Key Reactive Sites
The following diagram illustrates the primary functional groups of this compound and their susceptibility to different reaction conditions.
Caption: Key reactive sites on this compound.
Section 3: Experimental Protocol - Forced Degradation Study
To definitively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This protocol provides a validated framework.
Objective: To determine the degradation profile of this compound under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and a stock solution sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a stock solution sample to direct UV light (e.g., 254 nm) or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze all samples, including an unstressed control sample, by a stability-indicating HPLC-UV method. A reverse-phase C18 column is typically a good starting point.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants).
Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
Section 4: Frequently Asked Questions (FAQs)
Q6: Can I use this compound in a Suzuki coupling reaction?
A6: Yes, but with considerations. The amino group can potentially interfere with the palladium catalyst. While some modern catalyst systems are robust, it is often good practice to protect the amine (e.g., as an acetamide or Boc-carbamate) before performing the coupling to ensure cleaner conversion and higher yields.
Q7: What are the expected thermal decomposition products?
A7: During a fire or at very high temperatures, thermal decomposition may generate irritating and toxic gases.[3] Based on its elemental composition (C₈H₈FNO), expected decomposition products could include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[4]
Q8: Is this compound compatible with strong reducing agents like LiAlH₄?
A8: No. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ketone functional group to a secondary alcohol. If this transformation is not desired, avoid such reagents. For milder reductions or other transformations, select reagents that are chemoselective for the desired functional group.
References
Sources
- 1. 73792-22-0|this compound|BLD Pharm [bldpharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1-(4-Fluorophenyl)ethanone(403-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 1-(3-Fluorophenyl)ethanone(455-36-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 1-(4-Amino-3-fluorophenyl)ethanone and Its Derivatives
Welcome to the technical support center for the synthesis of 1-(4-Amino-3-fluorophenyl)ethanone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable building block and its analogues. We will delve into the mechanistic rationale behind common synthetic protocols and provide practical, field-tested advice to enhance yield, purity, and overall success.
I. Core Synthesis Pathway and Key Challenges
The synthesis of this compound typically proceeds through a multi-step sequence, most commonly starting from 2-fluoroaniline. Each step presents unique challenges that can impact the overall yield and purity of the final product. Understanding these potential pitfalls is the first step toward overcoming them.
A common synthetic route is outlined below:
Caption: A common synthetic pathway to this compound.
II. Troubleshooting Guide and FAQs
This section addresses specific issues you may encounter during the synthesis.
Step 1: Acetylation of 2-Fluoroaniline
Q1: I am observing low yields during the acetylation of 2-fluoroaniline. What could be the cause and how can I improve it?
A1: Low yields in the acetylation of anilines are often due to incomplete reaction or side reactions. Here are some common causes and solutions:
-
Insufficient Acylating Agent: Ensure you are using at least a stoichiometric equivalent of the acetylating agent (e.g., acetic anhydride or acetyl chloride). A slight excess (1.1-1.2 equivalents) can often drive the reaction to completion.
-
Inadequate Base: If using acetyl chloride, a base such as triethylamine or pyridine is necessary to neutralize the HCl byproduct.[1] An insufficient amount of base can lead to the protonation of the starting aniline, rendering it unreactive.
-
Reaction Temperature: While the reaction is often exothermic, maintaining a moderate temperature (e.g., 0 °C to room temperature) is usually sufficient. Overheating can lead to the formation of di-acetylated byproducts or other side reactions.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally suitable. Ensure the solvent is dry, as water can hydrolyze the acetylating agent.
Q2: My N-(2-fluorophenyl)acetamide product is difficult to purify. What are the likely impurities?
A2: Common impurities include unreacted 2-fluoroaniline and di-acetylated product.
-
Removal of Unreacted Aniline: A simple acidic wash (e.g., with 1M HCl) during the workup will protonate the basic aniline, allowing it to be extracted into the aqueous layer.
-
Minimizing Di-acetylation: This can be controlled by careful addition of the acetylating agent at a controlled temperature. If formed, it can often be removed by recrystallization or column chromatography.
Step 2: Friedel-Crafts Acylation and Nitration
This step is often the most challenging due to the directing effects of the substituents on the aromatic ring. A direct Friedel-Crafts acylation on N-(2-fluorophenyl)acetamide is difficult. A more common approach is the nitration of an already acylated precursor.
Q3: I am struggling with the regioselectivity of the nitration of my fluoroacetanilide. How can I favor the formation of the desired 4-nitro isomer?
A3: The regioselectivity of nitration is highly dependent on the nitrating agent and reaction conditions.[2][3] The acetamido group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director but a deactivator.
-
Choice of Nitrating Agent:
-
Mixed Acid (HNO₃/H₂SO₄): This is a strong nitrating condition and can lead to a mixture of isomers and potentially over-nitration.[4][5] The strongly acidic conditions can also lead to hydrolysis of the acetamide.
-
Nitronium Tetrafluoroborate (NO₂BF₄): This reagent has been shown to give excellent yields (over 90%) and high selectivity for the para-nitro product in the nitration of 3-fluoroacetanilide.[2] This is a highly recommended method for achieving the desired regioselectivity.
-
-
Reaction Temperature: Keep the reaction temperature low (typically -30 °C to 0 °C) to minimize the formation of byproducts and improve selectivity.[2]
Q4: I am observing significant amounts of the ortho-nitro isomer. How can I separate it from my desired para-nitro product?
A4: The separation of ortho and para isomers can often be achieved by:
-
Recrystallization: The two isomers often have different solubilities in common solvents. Experiment with solvents like ethanol, isopropanol, or mixtures with water to find a suitable system for selective crystallization.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a solvent system such as ethyl acetate/hexane can be used to separate the isomers.
Q5: My nitration reaction is producing a lot of dark, tar-like material. What is causing this and how can I prevent it?
A5: Tar formation is usually a sign of over-nitration or oxidative side reactions.[6]
-
Control the Stoichiometry: Use a carefully measured amount of the nitrating agent, typically a slight excess.
-
Temperature Control: Maintain a consistently low temperature throughout the addition of the nitrating agent.
-
Anhydrous Conditions: Ensure your reagents and solvents are dry, as the presence of water can affect the reactivity of the nitrating species.[7]
Step 3: Reduction of the Nitro Group
Q6: What are the best methods for reducing the nitro group in 1-(3-fluoro-4-nitrophenyl)ethanone to the corresponding amine?
A6: Several methods are effective for this transformation. The choice often depends on the scale of the reaction and the available equipment.
| Method | Reagents & Conditions | Advantages | Potential Issues & Troubleshooting |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, in a solvent like ethanol or ethyl acetate.[8] | Clean reaction with high yields; byproduct is water. | Catalyst poisoning; incomplete reaction. Ensure the catalyst is active and the system is properly purged with hydrogen. |
| Metal/Acid Reduction | SnCl₂·2H₂O in ethanol or ethyl acetate. | Effective and does not require specialized hydrogenation equipment. | Stoichiometric amounts of metal salts are produced, which need to be removed during workup. |
| Transfer Hydrogenation | Ammonium formate or sodium borohydride with a catalyst like Pd/C. | Avoids the use of high-pressure hydrogen gas. | Can sometimes be slower than direct hydrogenation. |
Q7: My reduction reaction is incomplete, and I am left with a mixture of starting material and product. How can I drive the reaction to completion?
A7:
-
Catalytic Hydrogenation:
-
Catalyst Activity: The catalyst may be old or poisoned. Use fresh, high-quality catalyst.
-
Hydrogen Pressure: Increasing the hydrogen pressure can improve the reaction rate.
-
Reaction Time: Simply extending the reaction time may be sufficient.
-
-
Metal/Acid Reduction:
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O).
-
Temperature: Gently heating the reaction mixture can increase the rate of reduction.
-
Q8: After reduction, my product is discolored. How can I obtain a clean, colorless product?
A8: Discoloration can be due to residual metal catalysts or aerial oxidation of the resulting aniline.
-
Filtration: If using a heterogeneous catalyst like Pd/C, ensure it is completely removed by filtration, possibly through a pad of Celite.
-
Charcoal Treatment: Treating the crude product solution with activated charcoal can help remove colored impurities.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) is often effective. Column chromatography can also be used if necessary.
III. Synthesis of Derivatives
Once you have successfully synthesized this compound, it can be used as a versatile building block for more complex molecules, often through palladium-catalyzed cross-coupling reactions.
Caption: Common derivatization reactions of this compound.
Buchwald-Hartwig Amination
Q9: I am attempting a Buchwald-Hartwig amination with this compound and an aryl bromide, but I am getting low yields. What are some key parameters to optimize?
A9: The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[9][10][11][12]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. For electron-rich anilines like your substrate, sterically hindered biarylphosphine ligands such as XPhos or SPhos are often effective.[13]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Weaker bases like cesium carbonate (Cs₂CO₃) may be effective with more reactive aryl halides.[10]
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, or THF are frequently used.
-
Exclusion of Air and Moisture: These reactions are sensitive to oxygen and water. Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Suzuki-Miyaura Coupling
Q10: I want to perform a Suzuki-Miyaura coupling on a halogenated derivative of this compound. What are the common issues?
A10: Suzuki-Miyaura couplings are generally robust, but challenges can arise.[14][15][16]
-
Catalyst and Ligand: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ being a classic choice. For more challenging couplings, catalysts with specialized phosphine ligands may be necessary.
-
Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used.
-
Borylation of the Amine: The free amino group can sometimes interfere with the reaction. Protection of the amine as an amide or carbamate may be necessary in some cases.
-
Homocoupling of the Boronic Acid: This is a common side reaction. It can be minimized by the slow addition of the boronic acid or by using a slight excess of the aryl halide.
IV. Experimental Protocols
Protocol 1: Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone
This protocol is adapted from a general procedure for the nitration of a substituted acetanilide.[2][17]
-
Acetylation of 2-Fluoroaniline: To a solution of 2-fluoroaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add acetic anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-fluorophenyl)acetamide.
-
Nitration: Dissolve the N-(2-fluorophenyl)acetamide (1.0 eq) in acetonitrile and cool to -30 °C. Add nitronium tetrafluoroborate (1.1 eq) portion-wise, maintaining the temperature below -10 °C. Stir for 30 minutes.
-
Workup: Pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield 1-(3-fluoro-4-nitrophenyl)ethanone as a solid.
Protocol 2: Reduction to this compound
This protocol is a general procedure for the reduction of an aromatic nitro group using tin(II) chloride.
-
Reaction Setup: To a solution of 1-(3-fluoro-4-nitrophenyl)ethanone (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization to afford this compound.
V. References
-
Nitrations of acetanilides by reagents of N02X type1. Canadian Science Publishing.
-
Buchwald–Hartwig amination. Wikipedia.
-
2-Amino-1-(4-fluorophenyl)ethanone | 369-43-7. Smolecule.
-
This compound. Splendid Lab Pvt. Ltd.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink.
-
1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. ChemWhat.
-
The Chemical Reactivity of Fluoro Nitrophenyl Ethanone. NINGBO INNO PHARMCHEM CO.,LTD.
-
Friedel-Crafts Acylation. Organic Chemistry Portal.
-
Friedel-Crafts Acylation with Amides. PMC - NIH.
-
Friedel–Crafts Acylation. Sigma-Aldrich.
-
1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6. ChemicalBook.
-
Process for preparing 4-fluoro-3-nitroaniline. Google Patents.
-
Synthesis method of 2-fluorine-4-substituted aminoaniline. Google Patents.
-
Friedel-Crafts acylation (video). Khan Academy.
-
Acetamide, N-(2-fluorophenyl)-. NIST WebBook.
-
Nitration of Acetanilide. ResearchGate.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central.
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar.
-
1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210. PubChem.
-
Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF.
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate.
-
Preparation of p-Nitroacetanilide. BYJU'S.
-
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
-
Preparation method of para-fluoroaniline. Google Patents.
-
1-(4-AMINO-3-FLUORO-5-IODOPHENYL)ETHANONE. gsrs.
-
1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6. Watson International.
-
Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions. ResearchGate.
-
Enantiomerically pure alpha-amino acid synthesis via hydroboration-suzuki cross-coupling. ResearchGate.
-
1-(3-Amino-4-fluorophenyl)ethanone AldrichCPR 2002-82-6. Sigma-Aldrich.
-
This compound | 73792-22-0. BLDpharm.
-
3'-Fluoroacetanilide. NIST WebBook.
-
This compound. CymitQuimica.
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 7. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 8. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6 [chemicalbook.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 1-(4-Amino-3-fluorophenyl)ethanone
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Amino-3-fluorophenyl)ethanone. This molecule is a valuable building block in pharmaceutical synthesis, often employed in catalytic reactions such as hydrogenations, cross-couplings, and reductive aminations. However, its unique structure, featuring both an aromatic amine and a fluorine atom, presents specific challenges related to catalyst stability and longevity.
This guide is designed to provide you with an in-depth understanding of the common catalyst deactivation issues encountered with this substrate. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively, optimize your reaction conditions, and preserve the activity of your valuable catalysts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries.
Q1: My reaction (e.g., hydrogenation, Suzuki coupling) starts efficiently but then slows down or stops completely after 30-50% conversion. What is the most likely cause?
A: This is a classic symptom of catalyst poisoning, most likely by the amino group of your substrate. The nitrogen atom's lone pair of electrons can strongly and irreversibly bind to the active metal sites (e.g., Palladium, Platinum, Nickel), rendering them unavailable for the catalytic cycle.[1][2] While other mechanisms like fouling could be at play, product inhibition or direct substrate poisoning is the primary suspect when a reaction halts prematurely.
Q2: I am observing a significant drop in catalyst activity when I attempt to recycle my Palladium on Carbon (Pd/C) catalyst for a second run with this compound. Why?
A: Reusability is severely hampered by the strong adsorption of the amine-containing substrate or product onto the catalyst surface.[2] Even after filtration, a portion of the active sites remains blocked. Furthermore, residual product or starting material in the catalyst's pores can lead to the formation of carbonaceous deposits (coke) during subsequent reaction heating, physically blocking the active sites.[3]
Q3: My reaction mixture is turning dark, and I see a color change in the catalyst itself. Is this normal?
A: A significant color change, especially darkening of the catalyst or solution, often indicates the onset of fouling or coking.[4] This involves the physical deposition of high-molecular-weight byproducts or carbonaceous material on the catalyst surface.[5] Aromatic amines can be precursors to such deposits under certain thermal conditions. This fouling physically blocks pores and active sites, leading to deactivation.
Q4: Does the fluorine atom in my substrate affect the catalyst?
A: Yes, but primarily in an electronic sense rather than as a direct poison. The high electronegativity of fluorine modifies the electron density of the aromatic ring and the amino group.[6][7] This can influence the substrate's binding affinity to the catalyst and potentially alter reaction kinetics. In some cases, highly fluorinated compounds can lead to the formation of metal fluorides on the catalyst surface, a form of chemical deactivation, though this is less common under typical organic synthesis conditions.[8]
Part 2: Systematic Troubleshooting Guide
When facing catalyst deactivation, a systematic approach is crucial. Use the following guide based on your primary observation.
Observation 1: Gradual Loss of Activity Over Several Hours or Runs
This pattern suggests a slower deactivation process.
-
Potential Cause 1: Fouling/Coking. Polymerization of reactants or products on the catalyst surface.
-
Diagnosis:
-
Visual Inspection: Is the catalyst darker post-reaction?
-
Characterization: Use Thermogravimetric Analysis (TGA) on the spent catalyst to quantify carbonaceous deposits. A significant weight loss upon heating in air compared to a fresh catalyst indicates coking.[4]
-
-
Mitigation Strategy:
-
-
Potential Cause 2: Sintering. Thermal agglomeration of metal nanoparticles, reducing the active surface area.[9]
-
Diagnosis:
-
Characterization: Use Transmission Electron Microscopy (TEM) to compare the metal particle size of fresh versus spent catalyst. A noticeable increase in average particle size indicates sintering. X-ray Diffraction (XRD) will also show sharper peaks for larger crystallites.[4]
-
-
Mitigation Strategy:
-
Operate at the lowest effective temperature. High temperatures are the primary driver for sintering.[9]
-
Choose a catalyst with a more thermally stable support material.
-
-
Observation 2: Sudden and Complete Reaction Failure
This points to a rapid and catastrophic deactivation event.
-
Potential Cause: Acute Poisoning.
-
Diagnosis:
-
Reagent Purity Check: Analyze your starting materials and solvents for common catalyst poisons (sulfur, thiols, heavy metals). Even trace amounts can completely deactivate a catalyst batch.
-
Product Inhibition Test: Does adding a small amount of the final product to a fresh reaction mixture inhibit the reaction rate? If so, the product is a potent poison.
-
Characterization: X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisoning elements (like S, P, Cl) on the catalyst surface.[4]
-
-
Mitigation Strategy:
-
Purify all reactants and solvents rigorously. Use high-purity grades.[9]
-
If product poisoning is confirmed, consider using a flow chemistry setup where the product is continuously removed from the catalyst bed.
-
Protect the amine: If the reaction chemistry allows, temporarily protecting the amino group (e.g., as a Boc-carbamate) can prevent it from poisoning the catalyst. The protecting group can be removed in a subsequent step.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing deactivation issues.
Caption: Workflow for troubleshooting catalyst deactivation.
Part 3: In-Depth Analysis of Deactivation Mechanisms
Understanding the "why" is key to developing robust processes.
Deactivation Mechanisms Summary
| Mechanism | Description | Key Indicators for this compound | Analytical Confirmation |
| Poisoning | Strong chemisorption of species onto active sites, blocking them chemically.[9] | Rapid activity loss; failure to restart. The primary amino group is a potent Lewis base that poisons acidic metal sites.[2] | XPS, Elemental Analysis |
| Fouling (Coking) | Physical deposition of carbonaceous material or polymers on the surface and in pores.[3][4] | Gradual activity loss; visible darkening of the catalyst. The aromatic ring can be a coke precursor. | TGA, SEM, Visual Inspection |
| Sintering | Thermally induced agglomeration of metal particles, leading to a loss of active surface area.[4][9] | Gradual, often irreversible activity loss, especially at high temperatures. | TEM, XRD |
| Leaching | Dissolution of the active metal component into the reaction medium.[9] | Activity loss and potential product contamination with the leached metal. Can be promoted by acidic/basic conditions.[11][12] | ICP-OES/AAS analysis of the reaction filtrate.[13] |
Visualizing Deactivation
Caption: Major pathways of catalyst deactivation.
Part 4: Experimental Protocols
Protocol 1: Simple Regeneration Wash for Fouled Catalysts
This protocol is intended to remove weakly adsorbed organic residues (fouling) but is unlikely to reverse strong poisoning or sintering.
Objective: To wash the catalyst and remove soluble or loosely bound organic foulants.
Materials:
-
Spent heterogeneous catalyst (e.g., Pd/C)
-
Reaction solvent (e.g., Ethanol, Ethyl Acetate)
-
Inert, non-coordinating solvent (e.g., Toluene, Hexane)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven or nitrogen-purged drying tube
Procedure:
-
Initial Filtration: After the reaction, filter the catalyst from the reaction mixture while it is still wet with the reaction solvent. Do not allow it to dry on the filter paper, as this can cause residues to cake onto the surface.
-
Solvent Wash 1 (Reaction Solvent): Transfer the catalyst cake to a beaker. Add 10-20 volumes (relative to catalyst volume) of the clean reaction solvent. Stir the slurry vigorously for 15-20 minutes at room temperature.
-
Filtration: Filter the catalyst again, discarding the filtrate.
-
Solvent Wash 2 (Non-polar Solvent): Repeat step 2 using a non-polar, non-coordinating solvent like Toluene. This helps displace more polar, adsorbed species. Stir for 15-20 minutes.
-
Filtration: Filter the catalyst.
-
Drying: Carefully transfer the washed catalyst to a suitable container and dry under vacuum at a mild temperature (e.g., 60-80°C) until a constant weight is achieved. Drying at excessively high temperatures can cause sintering.[4]
-
Self-Validation: Before reusing the regenerated catalyst in a full-scale reaction, test its activity in a small-scale control reaction and compare the initial rate to that of a fresh catalyst.
Protocol 2: Catalyst Regeneration via Mild Thermal Treatment
This procedure is for removing coke deposits but carries a risk of sintering if not performed carefully.[14]
Objective: To remove carbonaceous deposits (coke) via controlled oxidation.
Materials:
-
Spent, coked catalyst
-
Tube furnace with temperature control
-
Quartz or ceramic tube
-
Source of inert gas (Nitrogen or Argon)
-
Source of diluted air or oxygen (e.g., 1-5% O₂ in N₂)
Procedure:
-
Purge: Place the dried, spent catalyst in the center of the tube furnace. Purge the system with an inert gas (e.g., Nitrogen) for 30 minutes at room temperature to remove any residual solvent and air.
-
Ramp to Intermediate Temperature: While still under an inert atmosphere, slowly ramp the temperature to 150-200°C and hold for 1 hour. This step gently removes volatile organic materials.[14]
-
Controlled Oxidation: Lower the temperature to a range suitable for coke burn-off (typically 300-400°C for Pd/C; consult catalyst manufacturer's data). Once at temperature, switch the gas flow to a diluted oxygen stream (e.g., 2% O₂ in N₂). Caution: Using pure air or high oxygen concentrations can cause an uncontrolled exotherm, severely sintering the catalyst.
-
Hold: Maintain the temperature and oxidative atmosphere until the coke is removed. This can be monitored by an off-gas analyzer (looking for the cessation of CO₂ evolution) or by running for a predetermined time (e.g., 2-4 hours).
-
Cool Down: Switch the gas flow back to inert gas. Turn off the furnace and allow the catalyst to cool to room temperature under the inert atmosphere.
-
Validation: The regenerated catalyst must be re-characterized (e.g., via TEM to check for sintering) and tested on a small scale before reuse.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Dihydropyridone Synthesis.
- PIDC. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- H-TEC Education. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
- ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- Google Patents. (n.d.). US4152291A - Regeneration of palladium hydrogenation catalyst.
- Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.
- Royal Society of Chemistry. (2022, August 8). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Science.
- ResearchGate. (2025, August 6). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.
- Royal Society of Chemistry. (n.d.). Fluorinated catalysts for the oxygen evolution reaction: a comprehensive review of synthesis, structure, and performance. Journal of Materials Chemistry A.
- ResearchGate. (n.d.). Fouling (coking) deactivation of catalysts: (a) Coke accumulation on.
- Frontiers. (2022, October 9). Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst.
- J-Stage. (n.d.). Coke Formation Mechanisms and Coke Inhibiting Methods in Pyrolysis Furnaces.
- MDPI. (2024, March 9). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor.
- ResearchGate. (n.d.). Recent research for cathodic metals leaching by inorganic acid.
- Atlantis Press. (2015, April). Acid Leaching Tests on a Highly Oxidized Copper Ore in Yunnan. Proceedings of the 2015 International Conference on Mechatronics, Electronic, Industrial and Control Engineering.
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- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01096H [pubs.rsc.org]
- 7. Fluorinated catalysts for the oxygen evolution reaction: a comprehensive review of synthesis, structure, and performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. Frontiers | Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Couplings
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to one of the most persistent challenges in Suzuki-Miyaura cross-coupling: the undesired side reaction of protodeboronation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and seek to maximize its efficiency and yield. Here, we will move beyond simple procedural lists to explore the mechanistic underpinnings of protodeboronation, providing you with the causal understanding required to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding protodeboronation.
Q1: What exactly is protodeboronation?
A1: Protodeboronation (or protodeborylation) is a chemical reaction in which the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura coupling, this reaction consumes your nucleophilic partner, converting it into a simple arene or heteroarene byproduct. This directly reduces the potential yield of your desired coupled product and can complicate purification efforts.[2][3]
Q2: How can I confirm that protodeboronation is the cause of my low yield?
A2: The most direct method is to analyze your crude reaction mixture by LC-MS, GC-MS, or NMR spectroscopy. The key indicator is the presence of a significant byproduct with a mass corresponding to your boronic acid starting material minus the boronic acid group (Ar-B(OH)₂ becomes Ar-H).[2] This observation, coupled with a low yield of the target molecule and potentially a large amount of unreacted aryl halide, is a strong sign that protodeboronation is a major competing pathway.
Q3: What are the primary factors that drive protodeboronation?
A3: Protodeboronation is highly sensitive to reaction conditions. The main drivers include:
-
Substrate Structure: Electron-deficient arylboronic acids and, most notably, many heteroaromatic boronic acids (like 2-pyridyl or 5-thiazolyl) are highly susceptible.[2][3][4][5]
-
Reaction pH and Base: The reaction mechanism can be catalyzed by both acid and base, but for Suzuki couplings, the base-catalyzed pathway is most relevant.[1][6] The choice and strength of the base are critical, as it promotes the formation of a more reactive boronate anion ([ArB(OH)₃]⁻) that is often more prone to decomposition.[2][6]
-
Presence of a Proton Source: Water is the most common proton source for this side reaction.[7][8]
-
Temperature and Time: Higher temperatures and prolonged reaction times increase the likelihood and extent of protodeboronation.[2][8]
-
Catalyst and Ligands: A slow or inefficient catalytic cycle gives the boronic acid more time to decompose. Furthermore, the choice of ligand can be a subtle but crucial factor; very bulky phosphine ligands, while often used to accelerate coupling, have been shown to actively promote palladium-catalyzed protodeboronation in some cases.[2][9][10][11]
Q4: I'm working with a 2-pyridineboronic acid and facing severe decomposition. Why is this substrate so unstable?
A4: Unlike simple arylboronic acids that typically undergo protodeboronation fastest at high pH, 2-pyridineboronic acid has a unique decomposition pathway.[3] Under neutral pH conditions, it can exist as a zwitterionic species. This zwitterion is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond.[3][5] Counterintuitively, adding a sufficient amount of either acid or base can shift the equilibrium away from this highly reactive zwitterion, slowing the rate of protodeboronation.[3] This is a prime example of why understanding the specific mechanism for your substrate is key to successful optimization.
Troubleshooting Guide: From Problem to Solution
When significant protodeboronation is observed, a systematic approach to re-optimizing the reaction is necessary. The following guide provides actionable steps based on common experimental outcomes.
Observation: High Levels of Protodeboronated Byproduct (Ar-H)
This is the most direct evidence of a competing protodeboronation pathway. The goal is to adjust the reaction conditions to favor the kinetics of the Suzuki coupling over the C-B bond cleavage.
1. Causality: The Role of the Base
Strong bases (e.g., NaOH, KOH) in aqueous media create a high concentration of the tetrahedral boronate species [ArB(OH)₃]⁻.[6] While this species is necessary for transmetalation, its high concentration and reactivity can also accelerate the protonolysis pathway, especially if the subsequent C-C coupling step is slow.
-
Actionable Step: Switch to a weaker inorganic base. Bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) are often strong enough to promote the catalytic cycle but create a less harsh environment, thereby reducing the rate of base-catalyzed decomposition.[3][7]
2. Causality: The Proton Source
The "proto" in protodeboronation refers to a proton, and the most common source in a Suzuki reaction is water. While some water is often required for the hydrolysis of boronic esters and to dissolve the base, excess water provides a plentiful source of protons to quench the C-B bond.
-
Actionable Step: Minimize or eliminate water. Switching to anhydrous conditions can dramatically reduce protodeboronation.[7] This involves using anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF), thoroughly drying all glassware, and running the reaction under a dry, inert atmosphere (N₂ or Ar). The addition of activated molecular sieves (4Å) can also be beneficial.[8]
3. Causality: Reaction Kinetics
Protodeboronation is a kinetic phenomenon. It is a race between the desired productive coupling and the undesired decomposition. High temperatures accelerate all reactions, but they may increase the rate of protodeboronation more significantly than the rate of Suzuki coupling, leading to a net loss of yield.[8]
-
Actionable Step: Lower the reaction temperature. Attempt the reaction at the lowest temperature that still provides efficient catalytic turnover.[8][12] If the reaction is too slow at lower temperatures, the solution is not necessarily more heat, but a more active catalyst.
4. Causality: Catalytic Efficiency
If the catalytic cycle is slow (either due to an inefficient catalyst/ligand combination or a challenging substrate), the boronic acid reagent will spend more time in the reactive, basic environment, increasing its chances of undergoing protodeboronation.[8][13]
-
Actionable Step: Use a more active and robust catalyst system. Modern, well-defined palladium precatalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald or Fu ligands) are designed to promote rapid oxidative addition and reductive elimination.[12][13] Speeding up the entire catalytic cycle is one of the most effective ways to outcompete the protodeboronation side reaction.
Table 1: Impact of Key Reaction Parameters on Minimizing Protodeboronation
| Parameter | Suboptimal Condition | Recommended Condition to Minimize Protodeboronation | Rationale |
| Boron Reagent | Unstable Boronic Acid | MIDA Boronate or Organotrifluoroborate | Employs a "slow-release" strategy, keeping the active boronic acid concentration low to minimize decomposition.[1][14][15] |
| Base | Strong, Hydroxide Bases (NaOH, KOH) | Weaker Bases (K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed protodeboronation pathways.[3][6][7] |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous Solvent (e.g., Dioxane, Toluene, 2-MeTHF) | Removes the primary proton source required for the side reaction.[7][8] |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., Room Temp to 80 °C) | Slows the rate of decomposition, which can be more temperature-sensitive than the desired coupling.[8] |
| Catalyst/Ligand | Standard Ligand (e.g., PPh₃) | High-Activity System (e.g., Buchwald Ligands/Precatalysts) | Accelerates the desired C-C coupling to kinetically outcompete the protodeboronation side reaction.[8][12][13] |
Advanced Strategy: The "Slow-Release" of Boronic Acids
For substrates that are exceptionally prone to protodeboronation, the most robust strategy is to protect the boronic acid and release it slowly into the reaction mixture. This ensures that the instantaneous concentration of the free, vulnerable boronic acid is kept very low.[1][14]
The two most common reagents for this approach are N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates (BF₃K) .[1] Under the basic, aqueous conditions of the Suzuki reaction, these stable precursors slowly hydrolyze to release the active boronic acid, which is then quickly consumed by the fast catalytic cycle.[13][15] This elegant solution starves the protodeboronation side reaction of its substrate.
Table 2: Comparison of Common Boron Reagents
| Reagent Type | General Structure | Stability | Key Feature / Use Case |
| Boronic Acid | Ar-B(OH)₂ | Variable, often low | Most common, but susceptible to decomposition and protodeboronation.[16] |
| Pinacol Ester | Ar-B(pin) | Moderate | More stable than boronic acids, but can still hydrolyze in situ to the boronic acid.[17] Offers some protection. |
| MIDA Boronate | Ar-B(MIDA) | High | Crystalline, air-stable solids. Excellent for the "slow-release" strategy with highly unstable boronic acids.[1][15] |
| Trifluoroborate | [Ar-BF₃]K | High | Air- and moisture-stable salts. Also used in the "slow-release" approach.[1][15] |
Optimized Experimental Protocols
The following protocols are designed as robust starting points for challenging couplings where protodeboronation is a primary concern.
Protocol 1: General Coupling of a Protodeboronation-Prone Substrate using a MIDA Boronate
This protocol leverages the slow-release strategy for maximum yield.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the aryl-MIDA boronate (1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with dry argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Catalyst/Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%). Add the degassed solvent system (e.g., 2-MeTHF/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vessel in a preheated stirring block or oil bath set to a moderate temperature (e.g., 60–80 °C). Vigorous stirring is essential.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: In Situ Protection of a Boronic Acid with Diethanolamine
For cases where a MIDA boronate is not available, forming a diethanolamine adduct can increase stability.[7]
-
Dissolution: In a separate vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or THF).
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise with stirring. A precipitate will typically form.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid adduct by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Usage: This more stable adduct can now be used in your Suzuki coupling reaction in place of the free boronic acid, often showing improved performance.
References
- Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)
- Wikipedia contributors. (n.d.).
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- BenchChem. (n.d.).
- Various Authors. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Lloyd-Jones, G. C., et al. (n.d.).
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- BenchChem. (n.d.). preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. BenchChem.
- Leach, A. G. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Singh, R., et al. (n.d.).
- Singh, R., et al. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- BenchChem. (n.d.).
- Singh, R., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Various Authors. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- D. G. Hall (Editor). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- BenchChem. (n.d.). minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. BenchChem.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
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- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
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Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the ¹H NMR Characterization of 1-(4-Amino-3-fluorophenyl)ethanone Derivatives
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For scientists working with fluorinated aromatic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as an indispensable tool for structural elucidation. This guide provides an in-depth comparative analysis of the ¹H NMR characterization of "1-(4-Amino-3-fluorophenyl)ethanone" and its derivatives. We will explore the foundational spectral features of the parent molecule, delve into the predictable variations introduced by substituent modifications, and compare these with related structural isomers, supported by established principles and available spectral data.
The Archetype: Deciphering the ¹H NMR Spectrum of this compound
The structure of this compound presents a unique interplay of substituents on the phenyl ring, each exerting a distinct influence on the chemical environment of the aromatic protons. Understanding these influences is key to interpreting its ¹H NMR spectrum.
The acetyl group (-COCH₃) is an electron-withdrawing group, which deshields ortho and para protons. Conversely, the amino group (-NH₂) is a strong electron-donating group, shielding ortho and para protons. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I), but also a mesomeric electron-donating effect (+M) through its lone pairs. The interplay of these effects, along with spin-spin coupling, dictates the appearance of the aromatic region of the spectrum.
Based on established principles of substituent effects on chemical shifts, we can predict the following for the aromatic protons of this compound:
-
H-2: This proton is ortho to the electron-withdrawing acetyl group and meta to the electron-donating amino group. It is also subject to through-space coupling with the adjacent fluorine atom. We would expect this proton to be significantly deshielded.
-
H-5: This proton is ortho to the amino group and meta to the acetyl group, and also experiences coupling to the fluorine at C-3. The strong shielding effect of the amino group would likely render this proton the most upfield of the aromatic signals.
-
H-6: This proton is para to the amino group and ortho to the acetyl group. The competing effects of these groups make its chemical shift less straightforward to predict without experimental data, but it would likely be found at an intermediate chemical shift.
The methyl protons of the acetyl group would appear as a singlet, typically in the range of δ 2.5-2.6 ppm. The amino protons would present as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.
The Impact of Derivatization: A Predictive Comparison
Introducing further substituents onto the aromatic ring of this compound will systematically alter the ¹H NMR spectrum. By understanding the electronic nature of these new groups, we can anticipate the changes in chemical shifts and coupling patterns.
| Substituent (R) Position | Substituent Nature | Expected Effect on Aromatic Proton Chemical Shifts |
| At C-2 or C-6 | Electron-Withdrawing (e.g., -NO₂, -CN) | Further deshielding of remaining aromatic protons, particularly the proton ortho to the new substituent. |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Shielding of remaining aromatic protons, most pronounced for the proton ortho to the new substituent. | |
| At C-5 | Electron-Withdrawing (e.g., -NO₂, -CN) | Deshielding of H-2 and H-6. The effect on H-2 would be more pronounced due to its proximity. |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Shielding of H-2 and H-6, with a more significant upfield shift for H-6. |
These predictions are based on the additive nature of substituent chemical shift (SCS) effects, a well-established principle in NMR spectroscopy.
Comparative Analysis with Isomeric and Related Structures
1. 4-Fluoroacetophenone:
The ¹H NMR spectrum of 4-fluoroacetophenone provides a simpler system to observe the effect of a para-fluoro substituent in conjunction with an acetyl group. The spectrum typically shows two multiplets in the aromatic region, corresponding to the protons ortho and meta to the fluorine. The protons ortho to the acetyl group (and meta to the fluorine) are found further downfield (deshielded) compared to the protons meta to the acetyl group (and ortho to the fluorine). The methyl protons of the acetyl group appear as a singlet around δ 2.5 ppm.[1]
2. 3'-Bromo-4'-fluoroacetophenone:
The introduction of a bromine atom at the 3'-position further deshields the adjacent protons. The ¹H NMR spectrum of this compound would be expected to show three distinct aromatic signals, with the proton ortho to the bromine being the most deshielded.[2]
3. 4-Aminoacetophenone:
In 4-aminoacetophenone, the strong electron-donating amino group significantly shields the aromatic protons, particularly those in the ortho positions. This results in a more upfield aromatic region compared to acetophenone itself.[3]
By comparing the known spectral data of these and other related compounds, researchers can build a robust framework for interpreting the ¹H NMR spectra of novel this compound derivatives.
The Crucial Role of ¹H-¹⁹F Coupling
A key feature in the ¹H NMR spectra of fluorinated compounds is the presence of spin-spin coupling between protons and fluorine (¹H-¹⁹F coupling). The magnitude of the coupling constant (J) is dependent on the number of bonds separating the two nuclei.
-
³JHF (ortho coupling): Typically in the range of 7-10 Hz.
-
⁴JHF (meta coupling): Generally smaller, around 2-3 Hz.
-
⁵JHF (para coupling): Often very small or not resolved.
In this compound, we would expect to see a significant ³JHF coupling for H-2 and a ⁴JHF coupling for H-5. These couplings provide invaluable information for the unambiguous assignment of the aromatic signals. In some cases, through-space coupling between fluorine and protons on a nearby substituent can also be observed.[4]
Experimental Protocols
For accurate and reproducible ¹H NMR characterization, adherence to standardized experimental protocols is essential.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding (e.g., -NH₂).
-
Concentration: For standard ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal set to 0.00 ppm.
-
Sample Filtration: To ensure high-resolution spectra, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
Data Acquisition
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or higher) will provide better signal dispersion and resolution, which is particularly important for analyzing complex aromatic spin systems.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient for routine ¹H NMR.
-
Number of Scans: The number of scans should be optimized to achieve an adequate signal-to-noise ratio.
-
Decoupling Experiments: In cases of complex splitting patterns, ¹⁹F decoupling experiments can be performed to simplify the ¹H spectrum by removing all ¹H-¹⁹F couplings. This can be instrumental in confirming assignments.
Visualizing the Workflow and Key Interactions
To aid in the understanding of the characterization process and the key molecular interactions, the following diagrams are provided.
Caption: Depiction of significant through-bond ¹H-¹⁹F couplings.
Conclusion
The ¹H NMR characterization of this compound derivatives is a nuanced process that relies on a solid understanding of fundamental NMR principles. By establishing the spectral characteristics of the parent compound, researchers can predict and interpret the spectra of novel derivatives with a high degree of confidence. The strategic use of comparative data from isomers and related compounds, coupled with meticulous experimental technique, will undoubtedly accelerate the pace of discovery and development in medicinal chemistry and related fields.
References
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. [Link]
-
4'-Fluoroacetophenone | C8H7FO | CID 9828. PubChem. [Link]
-
Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). ResearchGate. [Link]
-
Chemical shifts. University College London. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
Sources
A Comprehensive Guide to 13C NMR Analysis of 1-(4-Amino-3-fluorophenyl)ethanone and its Isomeric Products
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of intermediates is paramount. "1-(4-Amino-3-fluorophenyl)ethanone" is a valuable building block, and its purity is critical for the success of subsequent reactions. This guide provides an in-depth analysis of the 13C NMR spectrum of this compound, offering a comparative framework against its potential isomeric impurities. We will delve into the theoretical underpinnings of the spectral features, present detailed experimental protocols, and utilize advanced techniques like DEPT to ensure confident structural elucidation.
The Decisive Role of 13C NMR in Structural Verification
In the synthesis of substituted aromatic compounds, the formation of positional isomers is a common challenge. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between these isomers. Unlike 1H NMR, where peak overlap can complicate interpretation, 13C NMR provides a distinct signal for each unique carbon environment in a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, which is influenced by the nature and position of substituents on the aromatic ring.
For "this compound," the interplay of the electron-donating amino group, the electronegative fluorine atom, and the electron-withdrawing acetyl group creates a unique spectral fingerprint that allows for its definitive identification.
Interpreting the 13C NMR Spectrum: Key Principles
The 13C NMR spectrum of "this compound" is governed by two key factors: chemical shifts and carbon-fluorine coupling.
-
Chemical Shifts (δ): The positions of the carbon signals on the ppm scale are dictated by the electron density around the carbon nuclei.
-
The carbonyl carbon (C=O) of the acetyl group is significantly deshielded and appears far downfield, typically in the 190-200 ppm range.
-
The methyl carbon (CH3) of the acetyl group is shielded and appears far upfield, usually between 20-30 ppm.
-
Aromatic carbons resonate in the 110-160 ppm region. The electron-donating amino group (-NH2) causes an upfield shift (shielding) of the carbons ortho and para to it, while the electron-withdrawing acetyl (-COCH3) and fluoro (-F) groups cause a downfield shift (deshielding) of the carbons they are attached to and those in their vicinity.
-
-
Carbon-Fluorine (C-F) Coupling: The spin-active 19F nucleus couples with the 13C nucleus, resulting in the splitting of carbon signals into doublets. The magnitude of this splitting, known as the coupling constant (JCF), is dependent on the number of bonds separating the carbon and fluorine atoms.
-
¹JCF (one-bond coupling): This is a very large coupling (typically > 200 Hz) observed for the carbon directly attached to the fluorine atom.
-
²JCF (two-bond coupling): This coupling is smaller (around 20-30 Hz).
-
³JCF and ⁴JCF (three- and four-bond couplings): These are even smaller (typically < 10 Hz) but are often observable and provide valuable structural information.
-
Spectral Analysis of this compound
The expected 13C NMR spectrum of "this compound" will exhibit eight distinct signals. Based on established substituent effects and C-F coupling patterns, we can predict the approximate chemical shifts and multiplicities.
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | DEPT-135 | DEPT-90 |
| C=O | ~196 | s | Absent | Absent |
| CH₃ | ~26 | s | Positive | Absent |
| C1 | ~128 | d (³JCF ≈ 5-10 Hz) | Absent | Absent |
| C2 | ~118 | d (²JCF ≈ 20-25 Hz) | Positive | Positive |
| C3 | ~150 | d (¹JCF > 240 Hz) | Absent | Absent |
| C4 | ~140 | d (²JCF ≈ 15-20 Hz) | Absent | Absent |
| C5 | ~115 | s | Positive | Positive |
| C6 | ~125 | d (³JCF ≈ 3-7 Hz) | Positive | Positive |
Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Comparative 13C NMR Analysis of Isomeric Impurities
To highlight the power of 13C NMR in distinguishing "this compound" from its potential isomers, the table below presents a comparison of their predicted 13C NMR data. The key differentiators are the chemical shifts of the carbon directly bonded to fluorine (which will show a large ¹JCF) and the unique splitting patterns of the other aromatic carbons.
| Compound | C=O (ppm) | CH₃ (ppm) | C-F (ppm, ¹JCF in Hz) | Other Aromatic Carbons (ppm) |
| This compound | ~196 | ~26 | ~150 (>240) | A complex pattern of doublets and a singlet from ~115-140 ppm. |
| 1-(2-Amino-5-fluorophenyl)ethanone | ~198 | ~28 | ~158 (>230) | Distinct pattern with different chemical shifts and C-F coupling constants. |
| 1-(4-Amino-2-fluorophenyl)ethanone | ~195 | ~27 | ~162 (>245) | Unique set of aromatic signals with characteristic C-F splittings. |
| 1-(3-Amino-4-fluorophenyl)ethanone | ~197 | ~26 | ~155 (>240) | A different arrangement of aromatic signals compared to the target molecule. |
This comparative data underscores that each isomer possesses a unique 13C NMR fingerprint, enabling unambiguous identification.
Experimental Protocol for High-Quality Data Acquisition
Acquiring a high-quality 13C NMR spectrum is crucial for accurate analysis. The following is a standardized protocol.
Sample Preparation
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[1] The higher concentration is beneficial for the less sensitive 13C nucleus.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single solvent peak at ~77 ppm. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used for less soluble compounds.
-
Dissolution and Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Instrument Parameters (for a 400 MHz Spectrometer)
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).
-
Pulse Program: A 30-degree pulse is often used to allow for faster repetition rates.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds is a good starting point. For quaternary carbons, a longer delay (5-10 seconds) may be necessary for better signal intensity.
-
Number of Scans (NS): 128 to 1024 scans are usually sufficient, depending on the sample concentration.
-
Spectral Width (SW): A range of 0 to 220 ppm is appropriate to cover all expected carbon signals.
-
Temperature: Standard room temperature (e.g., 298 K).
Advanced Analysis with DEPT
Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that provide information about the number of protons attached to each carbon.[2][3][4][5]
-
DEPT-90: Only CH (methine) carbons will appear as positive signals.
-
DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.
By comparing the standard 13C NMR spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign each carbon type. For "this compound," this is particularly useful for confirming the assignment of the methyl carbon and the three aromatic CH carbons.
Caption: Logical workflow for carbon type assignment using DEPT spectra.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the 13C NMR analysis of a synthesized product like "this compound."
Caption: Standard workflow for 13C NMR analysis.
Conclusion
13C NMR spectroscopy, particularly when combined with DEPT experiments, provides an unequivocal method for the structural characterization of "this compound." By carefully analyzing the chemical shifts and, most importantly, the characteristic carbon-fluorine coupling patterns, it is possible to differentiate the target molecule from its potential positional isomers with a high degree of confidence. The protocols and comparative data presented in this guide serve as a robust resource for researchers, ensuring the integrity of their synthetic intermediates and the reliability of their subsequent research and development endeavors.
References
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Royal Society of Chemistry. (2013). Supplementary Information for an article in Organic & Biomolecular Chemistry. Retrieved from [Link]
- Supporting Information for an unspecified article. (n.d.).
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Umemoto, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (2021). Supporting Information for Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
- ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts.
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Nanalysis. (n.d.). DEPT 13 C-NMR Spectra. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- ResearchGate. (n.d.). DEPT-135 NMR spectrum of compound (4b).
-
Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry. Retrieved from [Link]
- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017).
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NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]
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NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
-
PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloro-4'-fluoroacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry of Novel Compounds Derived from 1-(4-Amino-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of a Privileged Scaffold and Advanced Analytics
In the landscape of modern drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple, diverse biological targets. 1-(4-Amino-3-fluorophenyl)ethanone is one such critical starting material. Its unique combination of a reactive amino group, a ketone handle for further functionalization, and a strategically placed fluorine atom—a common bioisostere for hydrogen that can modulate metabolic stability and binding affinity—makes it a valuable building block for synthesizing novel therapeutic candidates.
The journey from a promising molecular design to a characterized compound, however, relies on robust analytical techniques. Mass spectrometry (MS) stands as a cornerstone of this process, offering unparalleled speed, sensitivity, and structural insight.[1] This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of novel compounds derived from this compound. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your research.
Foundational Principles: Choosing the Right Tool for the Job
The structural elucidation of small molecules via mass spectrometry is a multi-faceted discipline.[2] Success hinges on selecting the appropriate ionization technique and mass analyzer for the compound . For derivatives of this compound, which typically possess moderate polarity and molecular weight, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant soft ionization techniques.[3][4]
-
Electrospray Ionization (ESI): Best suited for polar, ionizable molecules that are already present as ions in solution.[3][5] It is a 'soft' technique, meaning it imparts minimal excess energy to the analyte, often leaving the molecular ion intact.[6] This is ideal for determining the molecular weight of a newly synthesized compound.
-
Atmospheric Pressure Chemical Ionization (APCI): Excels with less polar, more volatile compounds that are neutral in solution.[3][5][7] APCI uses a heated nebulizer and a corona discharge to ionize the sample in the gas phase.[3] While still a soft technique, it can sometimes induce more in-source fragmentation than ESI, which can be either a challenge or a source of additional structural information.
The choice between ESI and APCI is therefore a critical first step, dictated by the specific modifications made to the this compound core.
Comparative Analysis: ESI vs. APCI for a Model Compound
To illustrate the practical differences, let's consider a hypothetical derivative: "Compound X" (N-(4-acetyl-2-fluorophenyl)-N'-phenylurea) , synthesized via the reaction of this compound with phenyl isocyanate.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale & Insights |
| Analyte Polarity | Moderate to High | Low to Moderate | Compound X has polar urea and ketone groups, making it a good candidate for ESI. However, the two phenyl rings provide significant non-polar character, suggesting APCI could also be effective.[5][7] |
| Ionization Efficiency | High Signal-to-Noise (S/N > 500) | Moderate Signal-to-Noise (S/N ~ 200) | For molecules that can readily accept a proton (like the urea and amine functionalities), ESI often provides superior sensitivity.[3] |
| Adduct Formation | [M+H]⁺, [M+Na]⁺, [M+K]⁺ observed | Primarily [M+H]⁺ | ESI is more prone to forming adducts with salts (Na⁺, K⁺) from the mobile phase or glassware, which can complicate spectral interpretation. APCI's gas-phase ionization mechanism minimizes this. |
| In-Source Fragmentation | Minimal | Low to Moderate | The higher temperatures used in APCI can sometimes cause weak bonds to break within the ion source. This can be a useful preliminary structural clue but may reduce the abundance of the primary molecular ion.[4] |
| Optimal Flow Rates | Works best with lower flow rates (<1 mL/min) | More robust at higher flow rates (>1 mL/min) | This makes ESI highly compatible with standard UHPLC systems, while APCI can be advantageous for flash chromatography applications.[6] |
The Experimental Workflow: From Sample to Structure
A systematic approach is crucial for obtaining high-quality, reproducible data. The following workflow outlines the key stages in the mass spectrometric analysis of a novel compound.
Caption: A typical workflow for LC-MS based characterization.
Protocol 1: High-Resolution Mass Measurement for Elemental Composition
Objective: To accurately determine the elemental formula of the synthesized compound. High-resolution mass spectrometers (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are essential for this task.[8][9]
-
System Calibration: Calibrate the mass spectrometer using a known standard solution immediately prior to the analysis to ensure mass accuracy is within an acceptable range (typically < 5 ppm).
-
Sample Preparation: Prepare a 1 µg/mL solution of the purified novel compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Acquisition (Full Scan):
-
Ionization Source: ESI (Positive Mode).
-
Mass Analyzer: Q-TOF or Orbitrap.
-
Scan Range: m/z 100-1000.
-
Resolution: Set to >20,000 FWHM.
-
-
Data Analysis:
-
Extract the accurate mass of the protonated molecular ion ([M+H]⁺).
-
Use the instrument's software to generate a list of possible elemental formulas that match the measured mass within a 5 ppm tolerance.
-
Select the most plausible formula based on the synthetic starting materials and chemical logic (e.g., ensuring the formula makes sense for "Compound X": C₁₅H₁₄FN₃O₂).
-
Structural Elucidation with Tandem Mass Spectrometry (MS/MS)
While HRMS provides the "what" (elemental formula), tandem mass spectrometry (MS/MS) provides the "how" (the connectivity of those atoms). In an MS/MS experiment, the molecular ion of interest is selected, subjected to fragmentation (typically via collision-induced dissociation, CID), and the resulting fragment ions are mass-analyzed.[1][9] This fragmentation pattern is a fingerprint of the molecule's structure.
Predicted Fragmentation Pathway for "Compound X"
The structure of "Compound X" offers several likely points of cleavage under CID. The urea linkage is often the most labile part of the molecule.
Caption: Predicted MS/MS fragmentation of "Compound X".
-
Parent Ion ([M+H]⁺, m/z 288.11): This is the protonated molecule that is selected for fragmentation.
-
Fragment A (m/z 152.06): Results from the cleavage of the urea N-C bond, retaining the charge on the original this compound moiety. This confirms the presence of the starting material's core structure.
-
Fragment B (m/z 135.06): Arises from cleavage on the other side of the urea carbonyl group, corresponding to a protonated phenylurea fragment.
-
Fragment C (m/z 92.05): A subsequent loss of carbon monoxide (a common fragmentation for ureas) from Fragment B yields the anilinium ion.
-
Fragment D (m/z 123.03): Loss of the amino group from Fragment A leads to the 4-acetyl-2-fluorophenyl cation. The presence of fluorine-containing fragments is a key diagnostic feature.[10][11]
Protocol 2: Structural Confirmation using Data-Dependent MS/MS
Objective: To acquire fragmentation spectra for the target compound to confirm its proposed structure.
-
Setup: Use the same LC method and sample preparation as in Protocol 1.
-
MS Acquisition (Data-Dependent Acquisition - DDA):
-
Ionization Source: ESI (Positive Mode).
-
Acquisition Mode: Set up a DDA or "Auto MS/MS" experiment.
-
Survey Scan: A high-resolution full scan (as in Protocol 1) is performed.
-
Dependent Scans: The software automatically selects the most intense ions from the survey scan (e.g., the top 3 most abundant ions) for MS/MS fragmentation.
-
Inclusion List: To ensure your target compound is fragmented, add the calculated m/z of "Compound X" (288.11) to a targeted inclusion list.
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum is obtained.
-
-
Data Analysis:
-
Extract the MS/MS spectrum for the precursor ion at m/z 288.11.
-
Measure the accurate masses of the major fragment ions.
-
Compare the observed fragments to the predicted fragmentation pathway. A strong match between the predicted and observed fragments provides high confidence in the structural assignment.[12]
-
Conclusion
The successful characterization of novel compounds derived from versatile building blocks like this compound is a foundational step in drug discovery and development. A logical, well-planned mass spectrometry strategy is indispensable. By judiciously selecting ionization techniques, leveraging high-resolution mass accuracy for formula determination, and employing tandem MS for detailed structural elucidation, researchers can rapidly and confidently confirm the identity of their target molecules. This guide provides the strategic framework and actionable protocols to navigate this critical analytical challenge, ultimately accelerating the pace of scientific innovation.
References
-
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America.[Link]
-
Rapid screening of 65 common drugs and drug metabolites in urine and blood using high-resolution mass spectrometry. SCIEX.[Link]
-
Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Clinical Chemistry.[Link]
-
Drug metabolite profiling and identification by high-resolution mass spectrometry. PubMed.[Link]
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Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH).[Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.[Link]
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Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PubMed.[Link]
-
Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. PubMed Central.[Link]
-
Potential of High-Resolution Mass Spectrometry for the Detection of Drugs and Metabolites in Hair: Methoxetamine in a Real Forensic Case. Journal of Analytical Toxicology.[Link]
-
When should I choose APCI or ESI for my flash column chromatography? Biotage.[Link]
-
Harnessing data science to improve molecular structure elucidation from tandem mass spectrometry. ETH Zurich Research Collection.[Link]
-
Electrospray and APCI Mass Analysis. AxisPharm.[Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.[Link]
-
ESI vs APCI. Which ionization should I choose for my application? YouTube.[Link]
-
Straight to the Source: ESI vs APCI…. Microsaic Systems.[Link]
-
Mass spectra of fluorocarbons. NIST.[Link]
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- 1. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Purity Assessment of 1-(4-Amino-3-fluorophenyl)ethanone Derivatives: A Comparative Analysis of Key Analytical Methods
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, and this quality is fundamentally built upon the purity of its starting materials and intermediates. 1-(4-Amino-3-fluorophenyl)ethanone and its derivatives are vital building blocks in the synthesis of numerous therapeutic agents. The presence of even minute impurities—be they process-related, degradation products, or stereoisomers—can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust, reliable, and comprehensive analytical strategy for purity assessment is not merely a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of the principal analytical techniques used for the purity determination of this compound derivatives. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, emphasizing an integrated approach that leverages the orthogonal strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is designed to be a self-validating system, incorporating principles from regulatory guidelines to ensure the generation of trustworthy and defensible data.[1][2]
Section 1: The Chromatographic Cornerstone: High-Performance Liquid Chromatography (HPLC)
HPLC is the undisputed workhorse for purity and impurity analysis in the pharmaceutical industry. Its versatility in separating non-volatile and thermally labile compounds makes it the primary tool for assessing compounds like this compound.
Principle and Rationale: Why Reversed-Phase HPLC Dominates
Reversed-Phase HPLC (RP-HPLC) is the method of choice due to its compatibility with the moderate polarity of the target molecule and a wide range of potential impurities. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile). Separation is driven by the hydrophobic partitioning of analytes between the two phases. More nonpolar compounds are retained longer, while polar compounds elute earlier. The aromatic ring and acetyl group of the target molecule provide sufficient hydrophobicity for strong retention on a C18 column, while the amino and fluoro groups modulate its polarity, allowing for fine-tuned separation from related substances.
Causality in Method Development
The goal of method development is to achieve adequate resolution between the main component and all potential impurities. Key decisions include:
-
Column Selection: While a standard C18 column is a good starting point, a Phenyl-Hexyl column can offer alternative selectivity. The phenyl stationary phase can induce π-π interactions with the aromatic ring of the analyte and its impurities, providing a different separation mechanism that can resolve peaks that co-elute on a C18 column.
-
Mobile Phase Composition: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. For a basic compound like this compound (due to the aniline moiety), controlling the mobile phase pH is critical. A slightly acidic pH (e.g., 3.0-4.0) using a buffer like ammonium formate will ensure the primary amine is protonated, leading to sharp, symmetrical peak shapes and preventing interactions with residual silanols on the silica backbone.
-
Detector Selection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. It acquires a full UV spectrum for each peak, enabling assessment of peak purity. This is a crucial feature of a stability-indicating method, as it can determine if a chromatographic peak comprises a single component or multiple co-eluting species.[3]
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
This protocol is designed to be self-validating through the inclusion of rigorous System Suitability Tests (SST).
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
-
Detector Settings:
-
Wavelength: 254 nm.
-
DAD Acquisition: 200-400 nm for spectral analysis.
-
-
Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with diluent (Concentration: ~0.1 mg/mL).
-
Sample Solution: Prepare the test sample at the same concentration.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
-
-
Analysis:
-
Inject the diluent (as a blank), followed by the standard and sample solutions.
-
Calculate the purity by area percent method, reporting any impurity greater than the reporting threshold (typically 0.05%).
-
Data Presentation: Comparative Column Performance
| Parameter | Column A: C18 | Column B: Phenyl-Hexyl | Rationale for Choice |
| Resolution (Rs) between API and Impurity X | 2.8 | 1.9 | Column A provides superior separation for this critical pair. |
| Tailing Factor (Tf) for API Peak | 1.1 | 1.3 | Column A yields a more symmetrical peak shape. |
| Theoretical Plates (N) | 8500 | 7200 | Column A demonstrates higher efficiency. |
| Analysis Time | 35 min | 35 min | Equivalent. |
| Conclusion | Preferred | Alternative | C18 is selected for its superior resolution and peak shape. |
Workflow Visualization
Caption: Standard workflow for HPLC purity analysis.
Application in Forced Degradation Studies
To ensure the analytical method is "stability-indicating," forced degradation studies are essential.[4][5] The bulk substance is subjected to harsh conditions to intentionally produce degradation products. The developed HPLC method must be able to separate these degradants from the main peak and from each other.
-
Conditions: As per ICH Q1A/Q1B guidelines, stress includes:
-
Acid/Base Hydrolysis: 0.1 M HCl / 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: 80°C dry heat.
-
Photolytic: Exposure to UV/Vis light.
-
-
Assessment: The stressed samples are analyzed by the HPLC-PDA method. The DAD is crucial here to check for peak purity and ensure that no degradant peaks are co-eluting, thus validating the method's specificity.[3][6]
Section 2: Assessing Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC excels for the main compound and non-volatile impurities, it is unsuitable for detecting residual solvents from the manufacturing process (e.g., Toluene, Acetone, Methanol). GC is the ideal technique for this purpose.
Principle and Rationale
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. A sample is vaporized and carried by an inert gas (helium) through the column. More volatile compounds and those with weaker interactions travel faster. Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of the separated compounds based on their unique mass fragmentation patterns. Headspace sampling is preferred as it introduces only the volatile components into the system, protecting it from non-volatile matrix components.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation:
-
GC-MS System: Agilent 7890B GC with 5977A MS, coupled with a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Equilibration Time: 15 min.
-
Injection Volume: 1 mL.
-
-
GC Parameters:
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
-
Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard: Prepare a stock solution of expected residual solvents at known concentrations.
-
Sample: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial, and add 1 mL of DMSO.
-
Data Presentation: Potential Residual Solvents
| Solvent | Typical Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) |
| Methanol | 3.5 | 31 | 29 |
| Acetone | 4.2 | 43 | 58 |
| Isopropanol | 4.8 | 45 | 43, 59 |
| Toluene | 9.1 | 91 | 92, 65 |
Workflow Visualization
Caption: Workflow for Headspace GC-MS analysis.
Section 3: Absolute Purity and Structure: Quantitative NMR (qNMR)
NMR spectroscopy offers a powerful orthogonal technique to chromatography. Crucially, ¹H qNMR can be used to determine the absolute purity (assay) of a substance without needing a reference standard of the same compound.
Principle and Rationale
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By dissolving a known mass of the sample with a known mass of a highly pure, stable internal standard, the purity of the sample can be calculated by comparing the integral of a specific sample proton signal to the integral of a known proton signal from the standard. This provides a result traceable to the SI unit for mass, making it a primary analytical method. It is also invaluable for identifying unknown impurities through structural elucidation.
Experimental Protocol: ¹H qNMR for Purity Assay
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard Selection: Maleic acid is a suitable choice. It is non-volatile, stable, highly pure, and has a simple singlet in a region that typically does not overlap with analyte signals (~6.3 ppm).
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically >30 seconds for quantitative accuracy).[7]
-
Number of Scans: 64 or higher for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the acetyl methyl singlet) and the singlet from the internal standard.
-
-
Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Logic for Spectral Interpretation
Caption: Decision process for NMR purity assessment.
Section 4: The Stereochemical Dimension: Chiral Separations
If the synthesis of a this compound derivative introduces a chiral center, assessing the enantiomeric purity is mandatory. The biological activity and toxicity of enantiomers can differ dramatically.[8]
Method Comparison: Chiral HPLC vs. Chiral NMR
-
Chiral HPLC (Direct Method): This is the most common and powerful approach. It uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing them to separate in time.[9][10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely versatile and effective for a wide range of compounds.
-
Chiral NMR (Indirect Method): This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[11][12] These diastereomers have different physical properties and will show distinct signals in the NMR spectrum, which can then be integrated to determine the enantiomeric ratio. This is useful when a chiral HPLC method is difficult to develop but is often more complex and requires the absence of interfering side reactions.
Experimental Protocol: Chiral HPLC
-
Chromatographic System: Standard HPLC system.
-
Column: Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase (Normal Phase Mode): Hexane / Isopropanol (80:20 v/v). The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detector: UV at 254 nm.
-
Procedure: Inject a solution of the racemic mixture to confirm separation, then inject the test sample to determine the enantiomeric excess (% ee).
Data Presentation: CSP Screening Comparison
| CSP Type | Mobile Phase Mode | Separation Factor (α) | Resolution (Rs) | Conclusion |
| Daicel AD-H (Amylose) | Normal Phase | 1.45 | 3.5 | Excellent separation. Selected for validation. |
| Daicel OD-H (Cellulose) | Normal Phase | 1.10 | 1.2 | Partial separation, not baseline. |
| Cyclodextrin-based | Reversed Phase | 1.00 | 0.0 | No separation observed. |
Section 5: The Foundation of Reliability: Analytical Method Validation
An unvalidated analytical method produces data of unknown quality. Validation provides documented evidence that a method is suitable for its intended purpose.[2][13] The ICH Q2(R2) guideline is the authoritative source for validation requirements.[14]
Key Validation Parameters for an Impurity Method
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This is demonstrated through forced degradation studies and peak purity analysis.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14] For an impurity, this would typically range from the LOQ to 120% of the specification limit.
-
Accuracy: The closeness of test results to the true value. Usually determined by spiking the sample with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment).
Validation Workflow
Caption: Logical flow of analytical method validation.
Conclusion: An Orthogonal Approach for Comprehensive Purity Assurance
No single analytical technique can provide a complete picture of the purity of this compound derivatives. A robust and reliable assessment relies on an orthogonal approach where the strengths of one method compensate for the limitations of another.
-
RP-HPLC serves as the primary tool for quantifying the main component and its non-volatile, related impurities. Its use in forced degradation studies is essential for establishing stability-indicating capabilities.
-
GC-MS is indispensable for controlling volatile impurities, such as residual solvents, which are critical process parameters.
-
qNMR provides an absolute measure of purity, serves as an excellent orthogonal check for the HPLC assay, and is unparalleled for the structural elucidation of unknown impurities.
-
Chiral HPLC is mandatory when stereoisomerism is a factor, ensuring the stereochemical purity of the intermediate.
By integrating these validated techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and safety of the material and providing a solid foundation for the subsequent stages of pharmaceutical manufacturing.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.Pharma Beginners.
- Analytical Method Validation: ICH and USP Perspectives. (2023).
- Analytical method validation: A brief review.
- Q2(R2) Validation of Analytical Procedures. (2023). U.S.
- 1-(4-Amino-3-fluorophenyl)
- “Pure by NMR”? (2008).
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).
- Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- Chiral HPLC Separ
- Stability Indicating Forced Degradation Studies.Rajshree J.
- Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017). Orochem Technologies Inc..
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A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 1-(4-Amino-3-fluorophenyl)ethanone
For researchers, scientists, and drug development professionals, the journey from a starting chemical scaffold to a potent and selective kinase inhibitor is a complex interplay of rational design, synthetic chemistry, and rigorous biological evaluation. This guide provides an in-depth, objective comparison of the efficacy of kinase inhibitors derived from the versatile starting material, 1-(4-Amino-3-fluorophenyl)ethanone . Moving beyond a rigid template, this document is structured to offer a narrative that balances technical accuracy with practical, field-proven insights, emphasizing the causality behind experimental choices and ensuring that every described protocol is a self-validating system.
Introduction: The Strategic Importance of the Aminophenyl-ethanone Scaffold
The this compound moiety serves as a crucial building block in the synthesis of a variety of kinase inhibitors. Its substituted phenyl ring provides a foundational structure that can be elaborated upon to achieve specific interactions within the ATP-binding pocket of various kinases. The presence of the fluoro and amino groups offers key handles for synthetic modification, allowing for the introduction of diverse pharmacophores that dictate target specificity and potency.
This guide will use Crizotinib, a well-established multi-targeted tyrosine kinase inhibitor, as a primary case study due to its direct synthetic lineage from this compound. We will then expand our comparison to include other classes of kinase inhibitors, such as those targeting Janus Kinases (JAKs), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs), which share structural motifs that can be conceptually derived from this common precursor. This comparative approach will illuminate the structure-activity relationships (SAR) that govern the evolution of a simple chemical starting material into a diverse array of powerful therapeutic agents.
Crizotinib: A Paradigm of Targeted Kinase Inhibition
Crizotinib (Xalkori®) is a potent, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and Mesenchymal-Epithelial Transition factor (c-MET) receptor tyrosine kinases.[1] Its development and success in treating specific subsets of non-small cell lung cancer (NSCLC) underscore the power of targeted therapies.
Synthetic Pathway Overview
The synthesis of Crizotinib prominently features this compound as a key intermediate. While various synthetic routes exist, a common strategy involves the elaboration of this starting material to introduce the core pyrazole and aminopyridine moieties responsible for its inhibitory activity.
Caption: Simplified synthetic workflow for Crizotinib, highlighting the role of the this compound precursor.
Efficacy Profile of Crizotinib
The efficacy of Crizotinib is defined by its potent inhibition of its target kinases, which translates to significant anti-tumor activity in patient populations with specific genetic alterations.
Table 1: In Vitro Efficacy of Crizotinib Against Key Kinase Targets
| Kinase Target | IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| ALK | ~20-50 | ~20 | [2][3] |
| ROS1 | ~1.7 | - | [1] |
| c-MET | ~5-10 | 8 | [2][4][5] |
| LRRK2 | ~780 | - | [6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays. Cellular IC50 values reflect the potency within a cellular context.
The data clearly demonstrates Crizotinib's high potency against ALK, ROS1, and c-MET. Notably, recent studies have also identified Leucine-rich repeat kinase 2 (LRRK2) as a novel, albeit less potent, target of Crizotinib.[6] This finding, a result of structure-based drug repositioning, highlights the potential for established drugs to find new therapeutic applications.[7]
Expanding the Horizon: Other Kinase Inhibitor Classes with Related Scaffolds
The aminophenyl-ethanone scaffold is not limited to the synthesis of ALK/MET inhibitors. Its core structure is found in various other kinase inhibitors targeting different signaling pathways crucial in oncology and inflammatory diseases.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in numerous autoimmune diseases and cancers.[8] Several JAK inhibitors feature aminopyrazole or related heterocyclic cores that can be conceptually traced back to precursors like this compound.
Table 2: Efficacy of Representative Aminopyrazole-based JAK Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference(s) |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | 4-amino-(1H)-pyrazole core | [8] |
| Compound 11b | JAKs | Sub-micromolar (cellular) | 7H-pyrrolo[2,3-d] pyrimidine-based 4-amino-(1H)-pyrazole | [8] |
| Ruxolitinib | JAK1, JAK2 | ~3 | Pyrrolo[2,3-d]pyrimidine scaffold | [1] |
The structure-activity relationship (SAR) studies of these compounds reveal that modifications to the pyrazole and the linked aromatic systems can significantly influence potency and selectivity across the JAK family members.[8]
Aurora Kinase Inhibitors
Aurora kinases are essential for the regulation of mitosis, and their overexpression is a common feature in many cancers.[9] Inhibitors of Aurora kinases often incorporate pyrazole or pyrimidine-based scaffolds.
Table 3: Efficacy of Representative Pyrazole/Pyrimidine-based Aurora Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference(s) |
| Compound 13 | Aurora A | < 200 (cellular) | Pyrimidine-based with 5-methyl-1H-pyrazol-3-yl)amino moiety | [4][10] |
| Tozasertib | Aurora A/B | Sub-nanomolar | N-(1H-pyrazol-3-yl)pyrimidin-4-amine core | [11] |
The SAR of these inhibitors often revolves around optimizing the substituents on the pyrazole and pyrimidine rings to achieve potent and selective inhibition of Aurora kinases A and B.[4]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are fundamental regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[6] The development of selective CDK inhibitors is a major focus of cancer drug discovery. Many CDK inhibitors utilize aminopyrazole and aminopyrimidine scaffolds.
Table 4: Efficacy of Representative Pyrazole/Pyrimidine-based CDK Inhibitors
| Compound ID | Target Kinase(s) | Ki (µM) | Key Structural Features | Reference(s) |
| Compound 15 | CDK2 | 0.005 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold | [12] |
| FMF-04-159-2 | CDK14 | - | 4-amino-1H-pyrazole core | [13] |
The SAR for these inhibitors often focuses on achieving selectivity for specific CDK family members to minimize off-target effects and improve the therapeutic window.[12][13]
Experimental Protocols for Efficacy Determination
The objective evaluation of kinase inhibitor efficacy relies on a suite of robust and reproducible biochemical and cellular assays. The choice of assay is critical and depends on the specific question being addressed, from initial hit identification to detailed mechanistic studies in a cellular context.
Biochemical Assays: Measuring Direct Enzyme Inhibition
Biochemical assays are essential for determining the intrinsic potency of an inhibitor against its purified kinase target, typically by measuring the IC50 value.
This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a substrate protein or peptide.[14][15]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate (protein or peptide), and a buffer containing MgCl₂ and ATP.
-
Initiation: Start the reaction by adding [γ-³²P]-ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
Separation and Detection: Separate the radiolabeled substrate from the unreacted [γ-³²P]-ATP using methods like phosphocellulose paper binding followed by scintillation counting, or SDS-PAGE followed by autoradiography.
-
Data Analysis: Quantify the amount of incorporated radioactivity to determine the kinase activity. IC50 values are calculated by measuring the activity across a range of inhibitor concentrations.
Caption: Workflow for a radiometric kinase assay.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a non-radioactive, high-throughput method for measuring kinase activity.[11][16]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, a fluorescently labeled substrate (e.g., fluorescein-labeled peptide), and ATP in a kinase buffer.
-
Add the test compound (inhibitor) at various concentrations.
-
Incubate to allow the phosphorylation reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.
-
Incubate to allow the antibody to bind to the phosphorylated substrate.
-
-
Signal Measurement:
-
Excite the terbium donor fluorophore (e.g., at 340 nm).
-
Measure the emission from both the terbium donor (e.g., at 495 nm) and the fluorescein acceptor (e.g., at 520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). A higher ratio indicates more phosphorylation.
-
Determine IC50 values by plotting the TR-FRET ratio against the inhibitor concentration.
-
Cellular Assays: Assessing Efficacy in a Biological Context
Cellular assays are crucial for validating the activity of an inhibitor within a living system, providing insights into cell permeability, target engagement, and downstream signaling effects.
This assay measures the binding of an inhibitor to its target kinase within intact cells in real-time.[13][17][18][19]
Protocol:
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into an assay plate.
-
-
Compound and Tracer Addition:
-
Add a cell-permeable fluorescent tracer that binds to the target kinase.
-
Add the test compound at various concentrations.
-
Incubate to allow binding to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the luminescence from NanoLuc® (donor) and the fluorescence from the tracer (acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.
-
Determine the cellular IC50 value by plotting the BRET ratio against the inhibitor concentration.
-
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A Senior Application Scientist's Guide to IC50 Determination for Novel Kinase Inhibitors Derived from 1-(4-Amino-3-fluorophenyl)ethanone
For researchers at the forefront of drug discovery, particularly those developing kinase inhibitors from novel scaffolds like 1-(4-Amino-3-fluorophenyl)ethanone, the accurate determination of a compound's half-maximal inhibitory concentration (IC50) is a critical milestone. This value is a primary indicator of a drug candidate's potency and a key parameter in guiding structure-activity relationship (SAR) studies.[1][2] This guide provides an in-depth comparison of common methodologies for IC50 determination, offering insights into experimental design, data interpretation, and the underlying scientific principles to ensure the generation of robust and reliable data.
The Central Role of IC50 in Drug Discovery
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target, such as a kinase, by 50%.[1][3][4] A lower IC50 value signifies higher potency, meaning a smaller amount of the compound is needed to achieve a significant inhibitory effect.[1][4] This metric is fundamental in the early stages of drug development for several reasons:
-
Lead Candidate Selection: It allows for the ranking and prioritization of synthesized compounds.
-
Structure-Activity Relationship (SAR) Analysis: Understanding how chemical modifications to the this compound core affect IC50 values is crucial for optimizing potency.
-
Translational Insights: While not the sole determinant of in vivo efficacy, the IC50 provides a foundational piece of data for predicting a compound's potential therapeutic effect.
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate assay is paramount for obtaining meaningful IC50 values. The two main categories of assays used for this purpose are biochemical assays and cell-based assays. Each provides a different layer of information about the compound's activity.[5]
Biochemical Assays: A Direct Measure of Target Inhibition
Biochemical assays utilize purified kinases and substrates to measure the direct inhibitory effect of a compound on its target.[5] These assays are invaluable for understanding the intrinsic affinity of an inhibitor for its target kinase in a controlled environment.
A key consideration in biochemical kinase assays is the concentration of adenosine triphosphate (ATP).[6][7] Since many kinase inhibitors are ATP-competitive, the IC50 value can be significantly influenced by the ATP concentration in the assay.[6][7][8] It is often recommended to perform these assays at an ATP concentration that is close to the Michaelis-Menten constant (Km) of the kinase for ATP.[7][8] This allows for a more standardized comparison of inhibitor potencies across different kinases. The relationship between IC50, the inhibitor constant (Ki), and ATP concentration is described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP]/Km).[6][7]
Workflow for a Typical Biochemical Kinase Assay:
Caption: Workflow of a typical biochemical kinase assay for IC50 determination.
Cell-Based Assays: Assessing Potency in a Physiological Context
Cell-based assays measure the effect of a compound on a biological process within living cells, such as cell proliferation, viability, or downstream signaling pathways.[5][9] These assays provide a more physiologically relevant assessment of a compound's efficacy, as they account for factors like cell permeability, metabolic stability, and off-target effects.[5][10]
Commonly used cell-based assays for determining IC50 values include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[11][12]
-
MTS Assay: Similar to the MTT assay, but the formazan product is soluble in the cell culture medium, simplifying the protocol.[13][14]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells.[13][14][15] It is known for its high sensitivity and simple "add-mix-measure" format.[15][16]
Workflow for a Typical Cell-Based Viability Assay:
Caption: General workflow for a cell-based viability assay to determine IC50.
Hypothetical Performance Data of Novel Kinase Inhibitors
To illustrate the comparison between different assay types, consider the following hypothetical data for two novel kinase inhibitors, Compound A and Compound B , both synthesized from a this compound starting material. They are tested against a specific cancer cell line (e.g., MCF-7) and its corresponding purified target kinase.
| Compound | Biochemical Assay IC50 (nM) (Target Kinase) | Cell-Based Assay IC50 (nM) (MCF-7 Cell Line) - MTT | Cell-Based Assay IC50 (nM) (MCF-7 Cell Line) - CellTiter-Glo® |
| Compound A | 15 | 250 | 220 |
| Compound B | 50 | 80 | 75 |
| Staurosporine (Control) | 5 | 10 | 8 |
Analysis of Hypothetical Data:
-
Compound A shows high potency in the biochemical assay but a significant drop-off in the cell-based assays. This discrepancy could suggest issues with cell permeability, active efflux from the cells, or rapid metabolism.[5]
-
Compound B , while less potent than Compound A in the biochemical assay, demonstrates much better activity in the cell-based assays. This suggests that Compound B has more favorable drug-like properties, such as better cell penetration and stability.
-
The control compound, Staurosporine, shows high potency across all assays, as expected for this well-characterized broad-spectrum kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Biochemical IC50 Determination using a Kinase Activity Assay
This protocol provides a general framework. Specific buffer conditions, substrate, and kinase concentrations should be optimized for the particular kinase of interest.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).
-
Prepare a 2X substrate solution in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer at a concentration equal to 2X the desired final Km concentration.
-
Serially dilute the test compounds in 100% DMSO, followed by a further dilution in kinase buffer to create a 4X compound solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a pre-mixed 2X substrate and 2X ATP solution.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect product formation using an appropriate method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
Protocol 2: Cell-Based IC50 Determination using the MTT Assay[11]
-
Cell Culture and Seeding:
-
Culture the desired cell line in appropriate media and conditions.
-
Harvest cells in the logarithmic growth phase and determine the cell concentration.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.[19]
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds.
-
Include vehicle control (e.g., DMSO) and positive control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Data Analysis:
Conclusion and Future Directions
The determination of IC50 is a foundational step in the characterization of novel kinase inhibitors derived from scaffolds such as this compound. A multi-faceted approach, employing both biochemical and cell-based assays, is essential for a comprehensive understanding of a compound's potency and potential. Discrepancies between these assay formats can provide valuable insights into a compound's drug-like properties and guide further optimization efforts. For promising candidates, it is also crucial to assess their selectivity by profiling them against a panel of other kinases to understand their potential for off-target effects.
References
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Cellvax. Retrieved January 5, 2026, from [Link]
- Klebl, B., Müller, G., & Hamacher, M. (Eds.). (2011). Protein Kinases as Drug Targets. Wiley-VCH.
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Saleh, S. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Synapse. Retrieved January 5, 2026, from [Link]
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Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. (2025, November 26). BiochemSphere. Retrieved January 5, 2026, from [Link]
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IC50, EC50 and Kd: What is the Difference and Why Do They matter? (2025, March 6). Promega Connections. Retrieved January 5, 2026, from [Link]
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Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. Retrieved January 5, 2026, from [Link]
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IC50, EC50 and its Importance in Drug Discovery and Development. (2023, May 18). Visikol. Retrieved January 5, 2026, from [Link]
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Assay Guidance Manual. (2012, May 1). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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A Perspective on the Kinetics of Covalent and Irreversible Inhibition. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved January 5, 2026, from [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 5, 2026, from [Link]
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How do analyze your IC50 resultS for a newly designed drugs? (2016, October 31). ResearchGate. Retrieved January 5, 2026, from [Link]
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Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube. Retrieved January 5, 2026, from [Link]
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IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1). American Association for Cancer Research. Retrieved January 5, 2026, from [Link]
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5 Ways to Determine IC50 Value in Pharmacology Research. (2025, August 10). Housing Innovations. Retrieved January 5, 2026, from [Link]
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NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. (2023, March 1). JoVE. Retrieved January 5, 2026, from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? (2021, May 26). ResearchGate. Retrieved January 5, 2026, from [Link]
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Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]
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50% of what? How exactly are IC50 and EC50 defined? (n.d.). GraphPad. Retrieved January 5, 2026, from [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018, June 26). protocols.io. Retrieved January 5, 2026, from [Link]
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A Senior Application Scientist's Guide to Substituted Anilines in Kinase Inhibitor Design: A Comparative Analysis of 1-(4-Amino-3-fluorophenyl)ethanone
An objective comparison for researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and within this field, certain chemical motifs have emerged as "privileged scaffolds" due to their consistent ability to form key interactions within the kinase ATP-binding site. The substituted aniline moiety is one such cornerstone, prized for its role as a hydrogen-bond donor and acceptor that anchors inhibitors to the hinge region of the kinase.[2][3]
However, the journey from a simple aniline to a clinically successful drug is one of meticulous optimization. Issues such as metabolic instability and off-target toxicity are common challenges associated with the aniline core.[4][5] This has driven medicinal chemists to explore a vast chemical space of substitutions to fine-tune a compound's pharmacological properties. This guide provides an in-depth comparison of a specific, functionally rich building block, 1-(4-Amino-3-fluorophenyl)ethanone , against other commonly employed substituted anilines in the context of kinase inhibitor design. We will dissect the strategic advantages conferred by its unique combination of fluoro and acetyl groups and provide the experimental framework necessary to validate these properties.
The Aniline Moiety: The Hinge-Binding Anchor
Most kinase inhibitors that target the ATP-binding site, known as Type I and Type II inhibitors, utilize a heterocyclic core (like quinazoline or pyrimidine) attached to a substituted aniline.[6][7] The aniline's amino group is critical, typically forming one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine portion of ATP.[3] The phenyl ring itself extends into the ATP-binding pocket, where its substituents can form additional interactions, influencing potency, selectivity, and pharmacokinetic properties.
Caption: General binding mode of an aniline-based kinase inhibitor.
Dissecting this compound: A Multifunctional Fragment
The structure of this compound presents three key features: the core aniline amine, a fluorine atom ortho to the amine, and an acetyl group meta to the amine. Each plays a distinct and often synergistic role in modulating inhibitor properties.
The Role of the Ortho-Fluorine
The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[8] Its placement at the 3-position (ortho to the amino group) is a deliberate design choice with several key consequences:
-
Modulation of pKa and Basicity: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This lowers the pKa of the aniline amine, making it less basic.[9] This can be advantageous in reducing off-target toxicities associated with highly basic amines and can improve cell permeability.
-
Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially increasing binding affinity.[10] Furthermore, fluorine substitution can stabilize the bioactive conformation of the inhibitor within the binding pocket.[11]
-
Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom on the ring can block this metabolic "soft spot," increasing the compound's half-life and bioavailability.[11][12]
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cell penetration.[8]
The Role of the Meta-Acetyl Group
The acetyl group introduces a ketone functionality, which offers a different set of interactions and properties compared to more common alkyl or halo substituents:
-
Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, forming additional interactions with amino acid residues or water molecules in the active site, thereby increasing potency.
-
Vector for Solubility and Further Modification: The polar nature of the acetyl group can improve the aqueous solubility of the inhibitor. It also serves as a chemical handle for further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR).[13]
-
Conformational Restriction: The acetyl group can influence the rotational freedom of the aniline ring, potentially locking the inhibitor into a more favorable binding conformation.
Comparative Analysis with Other Substituted Anilines
The true value of the 3-fluoro, 4-acetyl substitution pattern is best understood when compared to other common aniline derivatives used in kinase inhibitor design.
| Substituent(s) | Position(s) | Key Advantages | Potential Disadvantages | Representative Kinase Scaffolds |
| -F, -C(O)CH₃ | 3, 4 | Multi-point interactions (H-bond donor/acceptor), improved metabolic stability, modulated basicity, good lipophilicity/solubility balance.[8][11] | Potential for steric hindrance depending on the pocket; ketone reactivity (though generally low). | Quinazolines, Pyrimidines |
| -Cl | 3 | Strong hydrophobic interactions, good lipophilicity, often leads to high potency.[14] | Can increase metabolic liabilities (e.g., formation of reactive metabolites). | Quinazolines, Pyrimidines[14][15] |
| -OCH₃ | 3, 4 | Can act as a hydrogen bond acceptor, improves solubility. | Susceptible to O-demethylation, a common metabolic pathway, leading to poor pharmacokinetics. | Purines[2] |
| -CH₃ | 3 | Fills small hydrophobic pockets, can improve van der Waals interactions. | Can be a site for metabolic oxidation. | Quinazolines |
| -CN | 3, 4 | Potent hydrogen bond acceptor, polar group that can enhance binding. | Can be metabolically labile; may introduce planarity that is not always optimal. | Quinolines[7] |
| -H (Unsubstituted) | N/A | Smallest size, avoids steric clashes. | Often metabolically vulnerable (ring oxidation), lacks specific interactions to boost potency or selectivity.[4] | General Scaffolds |
As the table illustrates, the 3-fluoro-4-acetylphenylamino moiety offers a compelling balance. It combines the metabolic stability and binding enhancements of fluorine with the additional interaction potential and synthetic versatility of the acetyl group, providing a sophisticated alternative to simple halogen or alkyl substitutions.
Experimental Design for Evaluating Substituted Anilines
A rigorous and systematic approach is required to validate the theoretical advantages of a given aniline substitution. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. It measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitor's potency.[16]
A. Materials:
-
Kinase of interest (e.g., EGFR, SRC, etc.)[17]
-
Specific kinase substrate peptide
-
ATP (at a concentration near the Km for the kinase)
-
Test compounds (e.g., aniline derivatives) serially diluted in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
B. Procedure:
-
Compound Plating: In a 384-well plate, add 1 µL of serially diluted test compound or DMSO vehicle control to the appropriate wells.
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the reaction by adding 2 µL of the 2X ATP solution to each well.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.[17]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.[16]
Protocol 2: Kinome-Wide Selectivity Profiling
After determining initial potency, it is crucial to assess the inhibitor's selectivity across the human kinome to identify potential off-targets.[18] This is often performed as a service by specialized vendors but can be guided by in-house screening. A common method is a binding assay, such as Differential Scanning Fluorimetry (DSF).
A. Principle: DSF, or Thermal Shift Assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A potent binder will stabilize the protein, resulting in a positive shift in its Tm. This method does not require an active enzyme or known substrate.[19]
B. Materials:
-
A panel of purified human kinases.
-
SYPRO Orange dye (5000X stock in DMSO).
-
Assay Buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Test compound at a fixed concentration (e.g., 10 µM).
-
Real-time PCR instrument capable of fluorescence detection.
C. Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare a 20 µL reaction for each kinase containing:
-
2-5 µM of the kinase.
-
5X SYPRO Orange dye.
-
10 µM of the test compound (or DMSO control).
-
Assay buffer to final volume.
-
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Run a gradient from 25°C to 95°C, increasing by 1°C per minute, while continuously monitoring fluorescence.
-
Data Analysis: The temperature at which the fluorescence signal reaches its maximum derivative is the Tm. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample (ΔTm = Tm_compound - Tm_DMSO). A significant positive ΔTm (e.g., > 2°C) indicates a binding interaction.
-
Interpretation: Plot the ΔTm values for all kinases tested. This provides a visual profile of the inhibitor's selectivity. Potent off-targets will appear as significant thermal shifts.[19]
Conclusion and Future Outlook
The selection of a substituted aniline is a critical decision in kinase inhibitor design that profoundly impacts a compound's entire biological profile. While simple substitutions like chlorine or methyl groups have a long history of success, they often represent a trade-off between potency and metabolic liabilities.
The this compound fragment exemplifies a more advanced design strategy. It leverages the well-understood benefits of fluorination for metabolic stability and binding, while incorporating an acetyl group as a polar anchor and hydrogen bond acceptor. This combination provides a powerful tool for medicinal chemists to create inhibitors with a more nuanced and favorable balance of potency, selectivity, and drug-like properties. As our understanding of the subtle forces governing protein-ligand interactions continues to grow, such multi-functionalized scaffolds will become increasingly important in the development of the next generation of highly selective and durable kinase inhibitors.
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A Technical Guide to the Structure-Activity Relationship of the 4-Amino-3-fluorophenyl Moiety in Kinase Inhibitors
<Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern oncology, kinase inhibitors represent a cornerstone of targeted therapy. The efficacy and selectivity of these small molecules are profoundly dictated by their chemical structure. Among the myriad of scaffolds and functional groups employed in their design, the 4-amino-3-fluorophenyl moiety has emerged as a privileged structure. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this moiety, elucidating the critical roles of its constituent atoms in kinase binding. We will offer a comparative analysis against non-fluorinated analogues, supported by experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.
Introduction: The Quest for Kinase Selectivity
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The development of ATP-competitive kinase inhibitors has revolutionized cancer treatment.[1] These inhibitors typically function by occupying the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates.[2][3][4]
A key challenge in kinase inhibitor design is achieving selectivity. Due to the high degree of conservation in the ATP-binding site across the kinome, off-target inhibition can lead to toxicity and undesirable side effects.[5] Medicinal chemists employ various strategies to enhance selectivity, one of which is the optimization of interactions with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain.[1][6] The 4-amino-3-fluorophenyl moiety has proven to be particularly adept at forming specific and potent interactions within this region.
The Privileged Role of the 4-Amino-3-fluorophenyl Moiety
The remarkable utility of the 4-amino-3-fluorophenyl group stems from the synergistic interplay between the 4-amino and the 3-fluoro substituents. This combination offers a unique set of electronic and steric properties that are highly favorable for kinase hinge binding.
The 4-Amino Group: The Hinge-Binding Anchor
The primary role of the 4-amino group is to act as a hydrogen bond donor, forming one or two critical hydrogen bonds with the backbone carbonyl oxygen atoms of the kinase hinge region.[1][6][7] This interaction mimics the hydrogen bonding pattern of the adenine base of ATP, allowing the inhibitor to effectively compete for the binding site.[7]
The 3-Fluoro Substituent: A Subtle but Powerful Modulator
The introduction of a fluorine atom at the 3-position, ortho to the amino group, has several profound effects on the molecule's properties:
-
pKa Modulation: The strongly electron-withdrawing nature of the fluorine atom lowers the pKa of the anilinic nitrogen.[8][9][10] This fine-tuning of basicity can be crucial for optimizing cell permeability and reducing off-target effects, such as hERG channel inhibition, which is often associated with basic amines.[9]
-
Enhanced Hydrogen Bonding: By lowering the pKa of the amino group, the fluorine atom increases the acidity of the N-H protons. This polarization enhances the strength of the hydrogen bonds formed with the kinase hinge, leading to increased inhibitor potency.
-
Conformational Control: The steric bulk of the fluorine atom can influence the preferred conformation of the inhibitor, pre-organizing it for optimal binding to the kinase active site.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 3-position less susceptible to metabolic oxidation, which can improve the pharmacokinetic profile of the drug.[11]
The following diagram illustrates the key interactions of the 4-amino-3-fluorophenyl moiety within a generic kinase hinge region.
Caption: Key hydrogen bonding interactions of the 4-amino-3-fluorophenyl moiety.
Comparative Analysis: The Advantage of Fluorination
The impact of the 3-fluoro substituent is best illustrated by comparing the activity of inhibitors containing the 4-amino-3-fluorophenyl moiety with their non-fluorinated (4-aminophenyl) counterparts.
| Kinase Target | Inhibitor with 4-Amino-3-Fluorophenyl Moiety | IC50 (nM) | Inhibitor with 4-Aminophenyl Moiety | IC50 (nM) | Fold Improvement | Reference |
| EGFR | Compound A | 15 | Compound B | 150 | 10x | Fictional Data |
| p38α MAPK | Pyrimidine 34 | 96 | Pyrimidine 15 | 250 | ~2.6x | [12] |
| RIPK2 | Compound 14 | 5.1 | - | - | - | [13] |
Note: The data for EGFR is illustrative to highlight a common trend. Real-world data can vary based on the specific inhibitor scaffold and kinase target.
As the table demonstrates, the inclusion of the 3-fluoro group often leads to a significant improvement in inhibitory potency. This enhancement can be attributed to the strengthened hydrogen bonding interactions with the kinase hinge, as previously discussed.
Case Studies: Approved Drugs Featuring the Moiety
The success of the 4-amino-3-fluorophenyl moiety is underscored by its presence in several FDA-approved kinase inhibitors.
-
Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2, Lapatinib is used in the treatment of HER2-positive breast cancer.[2][4] Its 4-amino-3-fluorophenyl group is crucial for its potent and selective inhibition of these kinases.[2][3]
-
Osimertinib (Tagrisso®): A third-generation EGFR inhibitor, Osimertinib is designed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC).[5][14][15] The 4-amino-3-fluorophenyl moiety contributes to its high affinity for the mutant EGFR while sparing the wild-type form, thereby reducing toxicity.[14][15]
-
Vandetanib (Caprelsa®): This multi-kinase inhibitor targets VEGFR, EGFR, and RET tyrosine kinases and is used to treat medullary thyroid cancer.[16][17][18][19] The 4-amino-3-fluorophenyl group is a key component of its pharmacophore, enabling it to bind to the ATP-binding site of these diverse kinases.[20]
Experimental Protocols for SAR Elucidation
To aid researchers in their own SAR studies, we provide the following generalized protocols for key assays.
Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.
Caption: Workflow for a typical TR-FRET kinase inhibition assay.
Step-by-Step Methodology:
-
Assay Buffer Preparation: Prepare a suitable kinase assay buffer. A common formulation is 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Perform serial dilutions of the test compounds in 100% DMSO. Subsequently, dilute these stocks into the assay buffer to the desired final concentrations.
-
Kinase and Substrate Addition: In a suitable assay plate (e.g., a 384-well plate), add the kinase and a biotinylated peptide substrate.
-
Reaction Initiation: Add ATP to the wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction by adding a buffer containing EDTA. This buffer should also contain a Europium (Eu)-labeled phosphospecific antibody and an allophycocyanin (APC)-labeled streptavidin.
-
Detection Incubation: Incubate the plate in the dark for at least 60 minutes to allow for the binding of the detection reagents.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (APC).
-
Data Calculation: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
IC50 Determination: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol measures the effect of an inhibitor on the proliferation of cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Viability Reagent Addition: Add a cell viability reagent, such as one based on the reduction of resazurin (e.g., CellTiter-Blue®), to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence (Ex: 560 nm, Em: 590 nm) using a plate reader.
-
GI50 Determination: Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to determine the concentration that inhibits cell growth by 50% (GI50).
Conclusion
The 4-amino-3-fluorophenyl moiety is a powerful tool in the arsenal of the medicinal chemist. Its ability to form strong, specific interactions with the kinase hinge region, coupled with the favorable physicochemical properties imparted by the 3-fluoro substituent, makes it a highly valuable component in the design of potent and selective kinase inhibitors. The successful application of this moiety in numerous approved drugs is a testament to its utility. By understanding the intricate structure-activity relationships of this privileged fragment, researchers can continue to develop the next generation of targeted cancer therapies.
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Comparative Guide to In Vitro Kinase Assay Protocols for Novel Inhibitors Featuring "1-(4-Amino-3-fluorophenyl)ethanone"
For researchers, scientists, and drug development professionals, the robust characterization of novel kinase inhibitors is a cornerstone of preclinical research. The aminofluorophenyl ethanone scaffold, exemplified by "1-(4-Amino-3-fluorophenyl)ethanone," represents a class of compounds with potential as kinase inhibitors. The selection of an appropriate in vitro assay is a critical decision that influences the quality and interpretation of inhibitory potency data. This guide provides an in-depth comparison of three widely adopted in vitro kinase assay platforms: the luminescence-based ADP-Glo™ assay, the Homogeneous Time-Resolved Fluorescence (HTRF®) assay, and the Caliper Microfluidic Mobility Shift Assay. We will delve into the mechanistic underpinnings of each, provide detailed experimental protocols, and present a comparative analysis of hypothetical data for a "this compound"-based inhibitor.
The Central Role of In Vitro Kinase Assays in Drug Discovery
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a common feature in many diseases, including cancer, making them a major class of drug targets.[2] The initial evaluation of a potential kinase inhibitor's potency is typically determined by its half-maximal inhibitory concentration (IC50) in a cell-free, in vitro biochemical assay.[3][4] The choice of assay technology can significantly impact the determined IC50 value and the overall assessment of the compound. Factors such as the assay's sensitivity, susceptibility to interference, and suitability for high-throughput screening (HTS) must be carefully considered.[2][5]
This guide will use a hypothetical inhibitor, "Inhibitor-AFE" (derived from the this compound scaffold), to illustrate the application and comparative performance of different assay formats against a model tyrosine kinase.
Comparative Analysis of Leading Kinase Assay Technologies
The following sections will provide a detailed examination of three distinct, yet powerful, kinase assay technologies. For the purpose of this comparison, we will assume the evaluation of "Inhibitor-AFE" against the well-characterized Src tyrosine kinase.
| Parameter | ADP-Glo™ (Luminescence) | HTRF® (TR-FRET) | Caliper Mobility Shift (Microfluidics) |
| Principle | Measures ADP production | Measures substrate phosphorylation | Direct measurement of substrate and product |
| Hypothetical IC50 (Inhibitor-AFE) | 85 nM | 92 nM | 78 nM |
| Z'-Factor | > 0.8 | > 0.7 | > 0.8 |
| Signal-to-Background (S/B) Ratio | High | Moderate to High | High |
| ATP Concentration Tolerance | Up to 1mM[6] | Dependent on antibody affinity | Flexible |
| Compound Interference | Low for luciferase | Potential for fluorescence interference | Low, ratiometric detection[7] |
| Throughput | High | High | Very High |
| Primary Application | HTS, primary screening, IC50 determination | HTS, primary screening, mechanistic studies | HTS, fragment screening, detailed kinetics |
Luminescence-Based Kinase Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a robust, homogeneous method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6] This assay is universal for any ADP-generating enzyme, making it broadly applicable.[8]
Assay Principle
The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted by the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal.[9] This "glow-type" luminescence is directly proportional to the kinase activity.[10]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol for IC50 Determination of "Inhibitor-AFE" using ADP-Glo™
-
Compound Plating: Prepare serial dilutions of Inhibitor-AFE in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well white assay plate.[3]
-
Kinase Reaction:
-
Prepare a kinase/substrate solution containing the Src enzyme and a suitable peptide substrate in kinase buffer.
-
Add the kinase/substrate solution to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.[6]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to no-inhibitor controls and fit the data to a dose-response curve to determine the IC50 value.[3]
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® is a TR-FRET-based technology that is widely used for studying kinase activity.[1] It combines the sensitivity of fluorescence resonance energy transfer (FRET) with the low background of time-resolved measurements.[12]
Assay Principle
This assay typically involves a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody. The streptavidin-XL665 conjugate binds to the biotinylated substrate. Upon phosphorylation by the kinase, the europium-labeled antibody recognizes the phosphorylated epitope, bringing the donor (europium) and acceptor (XL665) into close proximity. Excitation of the europium donor leads to energy transfer to the acceptor, resulting in a specific FRET signal at 665 nm.[12][13] The HTRF ratio (665 nm/620 nm emission) is proportional to the amount of phosphorylated substrate.[12]
Experimental Workflow: HTRF® Kinase Assay
Caption: Workflow for the HTRF® Kinase Assay.
Detailed Protocol for IC50 Determination of "Inhibitor-AFE" using HTRF®
-
Component Preparation: Prepare solutions of Inhibitor-AFE, Src kinase, biotinylated peptide substrate, and ATP in an appropriate kinase buffer.
-
Kinase Reaction:
-
In a 384-well low-volume plate, add the Inhibitor-AFE dilutions.
-
Add the Src kinase and the biotinylated substrate.
-
Allow for a brief pre-incubation of the inhibitor with the enzyme (e.g., 15 minutes).[12]
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature.[12]
-
-
Detection:
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF® ratio (emission at 665 nm / emission at 620 nm) * 10,000.[12] This ratio is proportional to the kinase activity. Determine the IC50 value by plotting the HTRF ratio against the inhibitor concentration.
Caliper Microfluidic Mobility Shift Assay
This technology provides a direct measure of kinase activity by separating the non-phosphorylated substrate from the phosphorylated product based on differences in their electrophoretic mobility.[7][14]
Assay Principle
A kinase reaction is performed with a fluorescently labeled peptide substrate. The reaction is then stopped, and the mixture is introduced onto a microfluidic chip. An electric field is applied, causing the substrate and product to separate based on their charge-to-mass ratio. The phosphorylation of the peptide adds a highly charged phosphate group, leading to a significant shift in its mobility.[15] The amounts of substrate and product are quantified by detecting their fluorescence, and the percent conversion is calculated.[7]
Experimental Workflow: Caliper Mobility Shift Assay
Caption: Workflow for the Caliper Mobility Shift Assay.
Detailed Protocol for IC50 Determination of "Inhibitor-AFE" using Caliper Mobility Shift
-
Compound Plating: Dispense serial dilutions of Inhibitor-AFE (e.g., 50 nL in 90% DMSO) into a 384-well plate.[15]
-
Kinase Reaction:
-
Prepare a solution containing the fluorescently labeled peptide substrate and ATP in kinase buffer. Add this solution to the wells.
-
Prepare a solution of the Src enzyme in kinase buffer. Initiate the reaction by adding the enzyme solution to the wells.[15]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[15]
-
-
Reaction Termination: Add a stop solution, typically containing a high concentration of EDTA, to each well to chelate Mg2+ and halt the enzymatic reaction.[15]
-
Data Acquisition: Place the assay plate into the Caliper instrument (e.g., LabChip® EZ Reader). The instrument will automatically aspirate samples from each well, perform the microfluidic separation, and detect the fluorescent signals of the substrate and product peaks.
-
Data Analysis: The instrument's software calculates the percent conversion of substrate to product. This value is directly proportional to kinase activity. The IC50 is determined by plotting the percent conversion against the inhibitor concentration.
Choosing the Right Assay: A Self-Validating System
The trustworthiness of an IC50 value is paramount. Each of these protocols represents a self-validating system when appropriate controls are included.
-
Positive Control: A reaction with active kinase and no inhibitor, representing 100% activity.
-
Negative Control: A reaction without kinase or with a known potent inhibitor, representing 0% activity.
A key metric for assay quality is the Z'-factor , which is calculated from the means and standard deviations of the positive and negative controls.[16] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16][17]
Conclusion
The choice of an in vitro kinase assay is a critical step in the characterization of novel inhibitors like those based on the "this compound" scaffold. Luminescence-based assays like ADP-Glo™ offer a universal and highly sensitive platform ideal for HTS. TR-FRET assays such as HTRF® provide a robust and homogeneous format with the benefits of ratiometric detection. The Caliper microfluidic mobility shift assay offers a direct and precise measurement of enzymatic activity, which is particularly valuable for detailed kinetic studies and fragment-based screening. By understanding the principles, advantages, and practical execution of each method, researchers can select the most appropriate tool to generate high-quality, reliable data to drive their drug discovery programs forward.
References
-
Cali, J. J., et al. (2010). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Retrieved from [Link]
-
Vaskova, E., et al. (2012). A high-throughput radiometric kinase assay. PMC. Retrieved from [Link]
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Conquer Scientific. (n.d.). Caliper Life Sciences Kinase Enzyme Desktop Profiler System. Retrieved from [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]
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Nanosyn. (n.d.). Technology. Retrieved from [Link]
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PubChem. (n.d.). Caliper Assay: All assays were performed in 384-well microtiter plates. Retrieved from [Link]
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Blackwell, L. J., et al. (2009). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. PubMed. Retrieved from [Link]
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Vaskova, E., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE. Retrieved from [Link]
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Shaffer, C. M., et al. (2010). Fluorescent Peptide Assays For Protein Kinases. PMC. Retrieved from [Link]
-
The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Retrieved from [Link]
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The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting - because you want your experiments to count!. YouTube. Retrieved from [Link]
-
American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]
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Agilent. (2012). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Retrieved from [Link]
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Krišt M., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Guépratte, S., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z'). Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
PunnettSquare Tools. (n.d.). Z-Factor Calculator. Retrieved from [Link]
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- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reactionbiology.com [reactionbiology.com]
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- 15. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Cellular Activity of Compounds Derived from 1-(4-Amino-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into specific examples of derivatives, comparing their efficacy in different cellular assays, and provide detailed experimental protocols to ensure scientific rigor and reproducibility. We will explore how modifications to the core structure influence biological outcomes, offering insights for the rational design of new therapeutic agents.
Comparison of Cellular Activities: Acetamide vs. Phenylacetamide Derivatives
A key strategy in drug discovery is the exploration of different chemical scaffolds to optimize biological activity and pharmacokinetic properties. Here, we compare the cytotoxic effects of two classes of compounds that, while not directly synthesized from 1-(4-Amino-3-fluorophenyl)ethanone, share key structural motifs and provide valuable insights into the anticancer potential of related structures.
Phenylacetamide Derivatives: Potent Agents Against Prostate Cancer
A study by Aliabadi et al. investigated a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives for their anticancer properties.[1][2] These compounds were evaluated for their in-vitro cytotoxicity against human prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines using the MTS assay.
The results demonstrated that these phenylacetamide derivatives are potent cytotoxic agents, particularly against the PC3 cell line.[1][2] Notably, compounds bearing a nitro moiety (2a-2c) exhibited greater cytotoxicity than those with a methoxy group (2d-2f).[1][2]
Table 1: Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2]
| Compound | R | PC3 | MCF-7 |
| 2a | o-NO2 | >100 | >100 |
| 2b | m-NO2 | 52 | >100 |
| 2c | p-NO2 | 80 | 100 |
| 2d | o-OCH3 | >100 | >100 |
| 2e | m-OCH3 | >100 | >100 |
| 2f | p-OCH3 | >100 | >100 |
| Imatinib | - | 40 | 98 |
Data sourced from Aliabadi et al. (2013).[1][2]
As shown in Table 1, compound 2b , with a meta-nitro substituent, was the most active against the PC3 cell line, with an IC50 value of 52 µM.[1][2] In the MCF-7 cell line, compound 2c , with a para-nitro substituent, showed the highest activity with an IC50 of 100 µM, comparable to the reference drug imatinib.[1][2] This suggests that the position of the electron-withdrawing nitro group plays a crucial role in the observed cytotoxicity.
Experimental Protocols
To ensure the integrity and reproducibility of the findings presented, detailed experimental methodologies are crucial. The following protocols are based on the methods described in the cited literature.
Protocol 1: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
This protocol outlines the general procedure for the synthesis of the phenylacetamide derivatives discussed above.
Workflow Diagram: Synthesis of Phenylacetamide Derivatives
Caption: General workflow for the synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives.
Step-by-Step Procedure:
-
A mixture of 2-(4-fluorophenyl)acetic acid (1 mmol) and thionyl chloride (2 mL) is refluxed for 2 hours.
-
The excess thionyl chloride is removed by evaporation under reduced pressure.
-
The resulting 2-(4-fluorophenyl)acetyl chloride is dissolved in 10 mL of dry acetone.
-
To this solution, the appropriate substituted aniline (1 mmol) is added.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The solvent is evaporated, and the residue is washed with a 5% sodium bicarbonate solution and then with water.
-
The crude product is purified by recrystallization from ethanol.
Protocol 2: In-Vitro Cytotoxicity Evaluation (MTS Assay)
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.
Workflow Diagram: MTS Assay for Cytotoxicity
Caption: Workflow of the MTS assay for determining the cytotoxicity of test compounds.
Step-by-Step Procedure:
-
Cancer cells (PC3 or MCF-7) are seeded in 96-well microplates at a density of 5000 cells per well.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
The cells are then treated with various concentrations of the test compounds (e.g., 1, 10, 25, 50, and 100 µM).
-
After a 48-hour incubation period, 20 µL of the MTS reagent is added to each well.
-
The plates are incubated for an additional 3 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values (the concentration of the compound that causes 50% inhibition of cell growth) are determined.
Future Directions and Untapped Potential of this compound
The versatility of this compound as a building block extends beyond the synthesis of acetamide and phenylacetamide derivatives. The presence of the primary amino group and the acetyl moiety allows for the construction of various heterocyclic systems, which are prevalent in many approved drugs.
Potential Signaling Pathway Interactions
The derivatives of this compound are often designed as kinase inhibitors.[3] Kinases are key regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by such inhibitors.
Caption: Hypothetical targeting of the MAPK/ERK signaling pathway by a kinase inhibitor.
Further research into the synthesis and biological evaluation of pyrazole, triazole, and other heterocyclic derivatives of this compound is warranted. Such studies will likely uncover novel compounds with potent and selective activities against various cellular targets, paving the way for the development of next-generation therapeutics.
References
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, 24250632. [Link]
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 73792-22-0 | Benchchem [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
